molecular formula C8H16ClNO B1345676 2-chloro-N,N-diisopropylacetamide CAS No. 7403-66-9

2-chloro-N,N-diisopropylacetamide

Cat. No.: B1345676
CAS No.: 7403-66-9
M. Wt: 177.67 g/mol
InChI Key: CPQZQZNYTZXXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54819. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N,N-di(propan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO/c1-6(2)10(7(3)4)8(11)5-9/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQZQZNYTZXXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224839
Record name Acetamide, 2-chloro-N,N-diisopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7403-66-9
Record name 2-Chloro-N,N-bis(1-methylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7403-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N,N-diisopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7403-66-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7403-66-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-chloro-N,N-diisopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N,N-bis(propan-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: Unveiling a Versatile Covalent Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Applications of 2-chloro-N,N-diisopropylacetamide

In the landscape of modern drug discovery and chemical biology, the strategic use of covalent chemistry has enabled the development of highly potent and selective therapeutics. Central to this strategy is the "electrophilic warhead," a reactive moiety capable of forming a stable, covalent bond with a target biomolecule. This compound, a member of the α-haloacetamide class, represents a cornerstone reagent in this field. Its utility extends far beyond that of a simple synthetic intermediate; it is a precisely engineered tool for researchers aiming to achieve irreversible inhibition of protein function.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. We will delve into the mechanistic principles that govern its function and present field-proven protocols and workflows. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage the power of targeted covalent modification.

Section 1: Core Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are paramount for its successful application. This compound is a solid at room temperature, characterized by the presence of a reactive chloromethyl group adjacent to a sterically hindered amide.

PropertyValueSource
IUPAC Name 2-chloro-N,N-bis(propan-2-yl)acetamide[1]
Synonyms N,N-Diisopropylchloroacetamide, 2-chloro-N,N-di(propan-2-yl)acetamide[1]
CAS Number 7403-66-9[1]
Molecular Formula C₈H₁₆ClNO[1]
Molecular Weight 177.67 g/mol [1]
Appearance Solid[1]
InChI Key CPQZQZNYTZXXBB-UHFFFAOYSA-N[1]

Section 2: Synthesis and Purification

The most reliable and common method for preparing this compound is through the nucleophilic acyl substitution of chloroacetyl chloride with diisopropylamine.[2] This reaction, while straightforward, requires careful control of conditions to ensure high yield and purity.

Expertise in Practice: Causality of Experimental Choices
  • Anhydrous Solvent: The use of an anhydrous solvent like dichloromethane (DCM) or toluene is critical. Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water, leading to the formation of chloroacetic acid and significantly reducing the yield of the desired product.

  • Tertiary Amine Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA), is added as an acid scavenger. The reaction produces one equivalent of hydrochloric acid (HCl), which would otherwise protonate the diisopropylamine starting material, rendering it non-nucleophilic and halting the reaction. TEA neutralizes the HCl to form triethylammonium chloride, a salt that often precipitates and can be easily removed by filtration.

  • Low-Temperature Control: The reaction is typically initiated at 0°C. This is a crucial control measure. The acylation is highly exothermic, and uncontrolled temperature increases can lead to side reactions and the formation of impurities. Maintaining a low temperature ensures a smooth, controlled reaction rate.

Detailed Experimental Protocol
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add diisopropylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 5 mL per mmol of amine).

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel or recrystallization to yield pure this compound.

Visualization: Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Diisopropylamine Triethylamine Anhydrous DCM flask Flame-dried Flask under N2 reagents->flask Charge cool Cool to 0°C flask->cool add Dropwise Addition of Chloroacetyl Chloride cool->add stir Stir at RT (2-4h) add->stir quench Quench (Water) stir->quench extract Liquid-Liquid Extraction quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Purify (Chromatography) dry->purify product Pure Product purify->product Yields

Caption: Workflow for the synthesis of this compound.

Section 3: Spectroscopic and Analytical Characterization

TechniqueExpected SignatureRationale
¹H NMR δ ~4.1-4.3 ppm (s, 2H): -C(=O)CH₂ Clδ ~3.5-4.0 ppm (m, 2H): -N(CH (CH₃)₂)₂δ ~1.2-1.4 ppm (d, 12H): -N(CH(CH₃ )₂)₂The methylene protons (CH₂Cl) are deshielded by both the adjacent carbonyl and the highly electronegative chlorine atom. The isopropyl methine protons (CH) are split by the methyl groups. The twelve isopropyl methyl protons will appear as a characteristic doublet.
¹³C NMR δ ~165-168 ppm: C =Oδ ~48-50 ppm: -N(C H(CH₃)₂)₂δ ~40-42 ppm: -C H₂Clδ ~20-22 ppm: -N(CH(C H₃)₂)₂The carbonyl carbon is the most downfield signal. The chemical shifts of the CH₂Cl and isopropyl CH carbons are key identifiers.
FT-IR ν ~1650-1670 cm⁻¹ (strong): C=O stretch (amide)ν ~650-800 cm⁻¹ (strong): C-Cl stretchThe strong amide carbonyl stretch is a dominant feature. The C-Cl stretch appears in the fingerprint region.
Mass Spec (EI) [M]+• at m/z 177/179: Molecular ion peak with ~3:1 isotopic pattern.Key Fragment at m/z 100: [M - CH₂Cl]+•The presence of chlorine results in a characteristic M+2 peak (¹³C vs ³⁷Cl isotope) with an intensity ratio of approximately 3:1. A common fragmentation pathway is the alpha-cleavage of the C-C bond next to the carbonyl, losing the chloromethyl radical.

Section 4: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the carbon-chlorine bond. The chlorine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack.

The Electrophilic Warhead: An Sₙ2 Mechanism

The primary reaction mechanism is a bimolecular nucleophilic substitution (Sₙ2).[1] A nucleophile, such as the thiol group of a cysteine residue in a protein, attacks the electrophilic methylene carbon (CH₂Cl), displacing the chloride ion in a single, concerted step. This forms a stable thioether bond, resulting in irreversible covalent modification of the target.[1][7]

Caption: Sₙ2 reaction of a nucleophile (Nu⁻) with this compound.

The steric bulk provided by the two isopropyl groups on the nitrogen atom does not significantly hinder the approach of a nucleophile to the reactive CH₂Cl center. However, it can influence the overall conformation and binding orientation of the molecule within a constrained environment like a protein's active site.

Section 5: Applications in Drug Discovery and Chemical Biology

The α-chloroacetamide moiety is a privileged electrophile for designing Targeted Covalent Inhibitors (TCIs).[8] TCIs offer several advantages over traditional non-covalent inhibitors, including increased potency, prolonged duration of action, and the ability to overcome drug resistance mechanisms.[8]

Workflow: Covalent Fragment Screening

This compound can be used as a reactive fragment or incorporated into larger molecules for covalent fragment-based ligand discovery (FBLD). A typical workflow involves screening for covalent modification of a target protein, often a cysteine-containing enzyme.

  • Incubation: The target protein is incubated with the chloroacetamide-containing compound at a defined concentration and for a specific time under physiological buffer conditions.

  • Activity Assay: A functional assay is performed to measure the loss of protein activity, indicating successful inhibition.

  • Mass Spectrometry Confirmation: Intact protein mass spectrometry is used to confirm covalent modification. A mass increase corresponding to the molecular weight of the bound fragment (minus HCl) is a definitive indicator of covalent bond formation.

  • Site of Modification Analysis: To identify the specific amino acid residue that was modified, the protein-inhibitor adduct is subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis. The modified peptide is identified by its unique mass, and MS/MS sequencing pinpoints the exact site of attachment.[9]

G cluster_screening Screening Phase cluster_validation Validation Phase Incubate Incubate Target Protein with Chloroacetamide Compound Assay Enzymatic or Binding Assay Incubate->Assay Hit Activity Loss? (Hit Identified) Assay->Hit IntactMS Intact Protein MS (Confirm Adduct Mass) Digest Proteolytic Digestion (e.g., Trypsin) IntactMS->Digest LCMSMS LC-MS/MS Analysis Digest->LCMSMS Result Covalent Adduct & Site of Modification LCMSMS->Result Identifies Hit->IntactMS Yes

Caption: Experimental workflow for identifying and validating a covalent inhibitor.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally similar α-chloroacetamides strongly suggest that it should be handled as a hazardous compound.[10][11]

  • Hazard Profile (by analogy): Assumed to be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[11] It is expected to cause skin irritation and serious eye damage and may cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than a simple reagent; it is a potent tool for chemical biologists and medicinal chemists. Its well-defined reactivity, rooted in the principles of nucleophilic substitution, makes it an ideal electrophilic warhead for the design of targeted covalent inhibitors. By understanding its synthesis, reactivity, and analytical characteristics, researchers can effectively employ this compound to probe biological systems and develop next-generation therapeutics with lasting efficacy.

References

An In-Depth Technical Guide to 2-chloro-N,N-diisopropylacetamide (CAS No. 7403-66-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N,N-diisopropylacetamide, identified by the CAS number 7403-66-9, is a halogenated amide that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive chloroacetyl group and sterically hindered isopropyl moieties on the nitrogen atom, imparts unique chemical properties that are of interest in the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and handling, tailored for professionals in research and development.

Chemical Identity and Properties

This compound is a solid compound with the molecular formula C₈H₁₆ClNO and a molecular weight of approximately 177.67 g/mol .[1]

PropertyValueSource
CAS Number 7403-66-9[1]
Molecular Formula C₈H₁₆ClNO[1]
Molecular Weight 177.67 g/mol [1]
Physical Form Solid[1]

Synthesis and Mechanism

The primary route for the synthesis of this compound is the chloroacetylation of diisopropylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism.[2]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of diisopropylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and the formation of the stable amide bond.

A crucial aspect of this synthesis is the management of the hydrochloric acid (HCl) byproduct. The HCl generated can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is typically added to the reaction mixture to act as an acid scavenger.

Diagram of the Nucleophilic Acyl Substitution Mechanism:

Nucleophilic Acyl Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Diisopropylamine Diisopropylamine (Nucleophile) Intermediate Tetrahedral Intermediate Diisopropylamine->Intermediate Nucleophilic Attack ChloroacetylChloride Chloroacetyl Chloride (Electrophile) ChloroacetylChloride->Intermediate Product This compound Intermediate->Product Elimination of Cl- HCl HCl

Caption: General mechanism for the synthesis of this compound.

Experimental Protocol

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine in an appropriate anhydrous solvent such as dichloromethane or toluene.

  • Addition of Base: Add a suitable base, such as triethylamine, to the reaction mixture. The base will neutralize the HCl produced during the reaction.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath to control the exothermic reaction.

  • Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride in the same anhydrous solvent to the stirred reaction mixture via the dropping funnel.

  • Reaction: Allow the reaction to proceed at low temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it sequentially with dilute acid, water, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Applications in Synthesis

N-substituted chloroacetamides are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity makes this compound a potentially useful building block for the synthesis of more complex molecules with biological activity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available in the provided search results, the hazard profile can be inferred from analogous compounds like 2-chloro-N,N-dimethylacetamide and 2-chloro-N,N-diethylacetamide.

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Eye Damage/Irritation: Causes serious eye damage or irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

Recommended Precautions:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

Diagram of Laboratory Safety Workflow:

Safety Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_disposal Waste Disposal Gloves Chemical Resistant Gloves FumeHood Work in a Fume Hood Goggles Safety Goggles LabCoat Lab Coat AvoidInhalation Avoid Inhalation of Dust/Vapors AvoidContact Avoid Skin and Eye Contact WasteContainer Segregated Chemical Waste DisposalProtocol Follow Institutional Disposal Protocols WasteContainer->DisposalProtocol

Caption: Recommended safety workflow for handling chloroacetamide reagents.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields of organic synthesis. Its synthesis, based on the well-established chloroacetylation of secondary amines, is straightforward, although care must be taken to manage the reaction conditions, particularly given the steric bulk of the isopropyl groups. Due to its potential hazards, appropriate safety precautions must be strictly followed during its handling and disposal. Further research into the specific applications and reaction optimization of this compound will undoubtedly expand its utility for the scientific community.

References

2-chloro-N,N-diisopropylacetamide molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-chloro-N,N-diisopropylacetamide: Properties, Synthesis, and Applications

Introduction

This compound is a substituted α-haloamide, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. Its chemical structure, featuring a reactive carbon-chlorine bond adjacent to a sterically hindered amide group, makes it a valuable building block for introducing the N,N-diisopropylacetamido moiety into a wide range of molecules. The bulky isopropyl groups provide significant steric hindrance, which can influence reaction pathways and impart unique solubility and stability characteristics to the final products.

This guide serves as a technical resource for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, a discussion of its applications as a synthetic intermediate, and essential safety and handling information. The content is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring both practical utility and a deeper understanding of the compound's chemical behavior.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
Molecular Weight 177.67 g/mol [1][2]
Chemical Formula C₈H₁₆ClNO[1][2]
CAS Number 7403-66-9[1][2][3]
Appearance Solid[1][2]
InChI Key CPQZQZNYTZXXBB-UHFFFAOYSA-N[1][2]
Synonyms N,N-Diisopropylchloroacetamide, 2-chloro-N,N-di(propan-2-yl)acetamide, N-(Chloroacetyl)diisopropylamine[1][2]

Synthesis and Mechanism

The most reliable and common method for preparing this compound is through the nucleophilic acyl substitution of chloroacetyl chloride with N,N-diisopropylamine.[3] This reaction is efficient and scalable, making it suitable for both laboratory and pilot-plant production.

Reaction Principle

The synthesis operates on a straightforward principle: the lone pair of electrons on the nitrogen atom of N,N-diisopropylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[3] The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A non-nucleophilic tertiary amine base, such as triethylamine, is crucial. It serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the diisopropylamine reactant and driving the reaction to completion.[3] Conducting the reaction at reduced temperatures is essential to control the exotherm and minimize the formation of potential side products.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Byproducts Diisopropylamine N,N-Diisopropylamine (Nucleophile) ReactionVessel Reaction Vessel (0°C to RT) Diisopropylamine->ReactionVessel ChloroacetylChloride Chloroacetyl Chloride (Electrophile) ChloroacetylChloride->ReactionVessel Triethylamine Triethylamine (HCl Scavenger) Triethylamine->ReactionVessel Solvent Anhydrous Dichloromethane (Solvent) Solvent->ReactionVessel FinalProduct This compound ReactionVessel->FinalProduct After Workup & Purification Byproduct Triethylamine HCl Salt ReactionVessel->Byproduct Removed during Filtration

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where each step includes its scientific justification.

Materials and Reagents:

  • N,N-Diisopropylamine

  • Chloroacetyl chloride

  • Triethylamine (freshly distilled)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, dissolve N,N-diisopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

    • Causality: The use of flame-dried glassware and an inert nitrogen atmosphere is critical to prevent moisture from entering the reaction. Water would readily hydrolyze the highly reactive chloroacetyl chloride, reducing yield and purity.[3] Triethylamine is added to neutralize the HCl byproduct as it forms.[3]

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: The acylation reaction is exothermic. Cooling the mixture controls the reaction rate, preventing thermal decomposition and the formation of undesired side products.[3]

  • Addition of Chloroacetyl Chloride: Dilute chloroacetyl chloride (1.05 eq) with anhydrous dichloromethane in the addition funnel. Add the solution dropwise to the stirring amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

    • Causality: Slow, dropwise addition is crucial to maintain temperature control and prevent a runaway reaction. A slight excess of the acid chloride ensures the complete consumption of the starting amine.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a vital in-process control to confirm the disappearance of the starting material before proceeding to the workup.

  • Aqueous Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Causality: The water quench hydrolyzes any remaining chloroacetyl chloride. The HCl wash removes excess triethylamine and diisopropylamine. The NaHCO₃ wash neutralizes any residual acid. The brine wash removes bulk water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: Removal of all water with a drying agent is essential before solvent evaporation to obtain a pure, dry product.

  • Purification (if necessary): The crude product is often of high purity. If required, it can be further purified by recrystallization or column chromatography.

Applications in Synthetic Chemistry

The primary utility of this compound lies in its function as an electrophilic building block. The chlorine atom is readily displaced by a variety of nucleophiles in classic S_N2 reactions, providing a robust method for introducing the diisopropylacetamido group.

Core Reactivity: Nucleophilic Substitution

The compound's reactivity is dominated by the electrophilic nature of the α-carbon. Nucleophiles such as amines, alcohols, thiols, and carbanions can efficiently displace the chloride ion, forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is the foundation of its use in constructing more complex molecular architectures. For instance, it has been used in the synthesis of amide calix[4]pyrrole macrocycles and other complex organic structures.[5]

General Workflow for Nucleophilic Substitution

ApplicationWorkflow cluster_reactants Reactants cluster_process S_N2 Reaction cluster_products Products Acetamide This compound (Electrophile) Reaction Reaction in Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Acetamide->Reaction Nucleophile Nucleophile (R-XH) e.g., Amine, Alcohol, Thiol Nucleophile->Reaction Base Non-nucleophilic Base e.g., K₂CO₃, NaH Base->Reaction FinalProduct Substituted Product Reaction->FinalProduct Byproduct Salt Byproduct Reaction->Byproduct

Caption: General workflow for S_N2 reactions using the title compound.

Protocol: General Procedure for N-Alkylation of an Amine

This protocol illustrates a typical application of this compound as an alkylating agent.

  • Setup: To a solution of the primary or secondary amine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

    • Causality: A polar aprotic solvent is chosen to solubilize the reactants and facilitate the S_N2 mechanism. The base is required to deprotonate the nucleophile (if it is not already anionic) or to scavenge the HCl produced.

  • Addition: Add a solution of this compound (1.1 eq) in the same solvent to the mixture.

    • Causality: A small excess of the alkylating agent helps ensure the complete consumption of the starting amine.

  • Reaction: Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until TLC analysis indicates the completion of the reaction.

    • Causality: Heating increases the reaction rate, especially if the nucleophile is weak or sterically hindered.

  • Workup and Purification: Cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude residue can then be purified using standard techniques such as extraction followed by column chromatography to yield the pure N-alkylated product.

Safety and Handling

While a specific, comprehensive safety datasheet for this compound should always be consulted, the hazards can be inferred from structurally similar compounds. Chloroacetamides are generally classified as hazardous.[6][7]

  • Hazards: Expected to be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage and respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][8][9]

  • Handling: Avoid inhalation of dust or vapors.[9] Prevent contact with skin and eyes.[9] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8][9]

Crucial Note: This safety information is a guideline. The user is REQUIRED to obtain and review the material-specific Safety Data Sheet (SDS) from the supplier before any handling or use.[7][8][9]

Conclusion

This compound is a highly valuable and functionalized chemical intermediate. Its straightforward synthesis and predictable reactivity make it an excellent choice for introducing a sterically demanding N,N-diisopropylacetamido group into target molecules. For researchers in synthetic chemistry and drug development, a thorough understanding of its properties, synthesis, and handling provides a powerful tool for the construction of complex and potentially bioactive compounds.

References

2-chloro-N,N-diisopropylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 2-chloro-N,N-diisopropylacetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a key intermediate in the development of pharmaceuticals and other biologically active molecules. The methodologies described herein are grounded in established chemical principles, prioritizing safety, efficiency, and reproducibility.

Introduction and Significance

This compound (CAS No. 7403-66-9) is a substituted chloroacetamide derivative.[1] Chloroacetamides are valuable synthetic intermediates primarily because the α-chloro group is a reactive site, readily displaced by various nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, making it a versatile building block in medicinal chemistry and process development.[2] Its derivatives are explored for a range of bioactivities, including use as herbicides and antimicrobial agents.[2][3] The diisopropylamino moiety provides significant steric hindrance, which can influence the compound's reactivity and the pharmacological profile of its downstream products.

Core Synthesis: Chloroacetylation of Diisopropylamine

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between diisopropylamine and chloroacetyl chloride.[4] This approach is efficient and scalable, forming the basis of both laboratory and industrial production.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a classic nucleophilic addition-elimination mechanism.[2]

  • Nucleophilic Attack: The nitrogen atom of diisopropylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The steric bulk of the two isopropyl groups on the amine moderates its nucleophilicity but does not prevent the reaction.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

  • Elimination of Chloride: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.

  • Acid Neutralization: A crucial byproduct of this reaction is hydrochloric acid (HCl). The HCl readily reacts with the starting diisopropylamine to form diisopropylammonium chloride, a salt that is non-nucleophilic and would halt the reaction. To prevent this, an acid scavenger, typically a non-nucleophilic tertiary amine like triethylamine, is added to the reaction mixture.[4] Triethylamine neutralizes the HCl as it forms, allowing the primary reaction to proceed to completion.

The choice of reaction conditions is paramount for success:

  • Solvent: Anhydrous aprotic solvents such as dichloromethane or toluene are essential to prevent the hydrolysis of the highly reactive chloroacetyl chloride, which would form chloroacetic acid and reduce the yield.[4]

  • Temperature: The reaction is exothermic and is typically conducted at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate, minimize potential side reactions, and ensure safety.[4]

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product Diisopropylamine Diisopropylamine Setup Combine Diisopropylamine, Triethylamine, and Solvent under Nitrogen Diisopropylamine->Setup ChloroacetylChloride Chloroacetyl Chloride Addition Add Chloroacetyl Chloride dropwise with vigorous stirring ChloroacetylChloride->Addition Triethylamine Triethylamine (Base) Triethylamine->Setup Solvent Anhydrous DCM Solvent->Setup Cooling Cool mixture to 0 °C in an ice bath Setup->Cooling Inert Atmosphere Cooling->Addition Reaction Allow to warm to RT and stir for 2-4 hours Addition->Reaction Exothermic Control Wash Wash with H₂O, dilute HCl, and brine Reaction->Wash Dry Dry organic layer (e.g., over Na₂SO₄) Wash->Dry Concentrate Remove solvent under reduced pressure Dry->Concentrate Purify Purify crude product (e.g., vacuum distillation) Concentrate->Purify FinalProduct This compound Purify->FinalProduct Analysis Characterize by NMR, IR, and MS FinalProduct->Analysis

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and scale.

Materials:

  • Diisopropylamine (1.0 eq.)

  • Chloroacetyl chloride (1.0 eq.)

  • Triethylamine (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (aq.)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a pressure-equalizing dropping funnel, add diisopropylamine (1.0 eq.) and anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 eq.) to the solution.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Substrate Addition: Add chloroacetyl chloride (1.0 eq.), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, 1 M HCl (to remove excess amines), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Technique Parameter Expected Result for this compound
Formula Molecular FormulaC₈H₁₆ClNO[1]
Molecular Weight Monoisotopic Mass177.09 g/mol
Appearance Physical StateSolid[1][5]
¹H NMR Chemical Shift (δ)Expected signals for isopropyl protons (septet and doublet) and a singlet for the α-chloro methylene protons (CH₂Cl).
¹³C NMR Chemical Shift (δ)Expected signals for the carbonyl carbon, the α-chloro methylene carbon, and the carbons of the isopropyl groups.
IR Spectroscopy Wavenumber (cm⁻¹)Strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretch of the tertiary amide. C-Cl stretch typically observed in the 785-540 cm⁻¹ region.[3]
Mass Spectrometry m/zThe mass spectrum should show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, indicative of the presence of one chlorine atom.

Note: Specific spectral data should be acquired and interpreted for each synthesized batch.

Critical Safety Considerations

Both chloroacetyl chloride and diisopropylamine are hazardous materials requiring strict safety protocols. All operations must be conducted inside a certified chemical fume hood by trained personnel.

Reagent Hazards Handling Precautions & PPE First Aid Measures
Chloroacetyl Chloride Highly corrosive, causes severe skin burns and eye damage, toxic if inhaled or in contact with skin, reacts violently with water, lachrymator.[6][7][8][9]Use in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[7][9] Keep away from water and moisture.[6][7]Skin: Immediately flush with plenty of water for at least 15 minutes.[7] Eyes: Rinse cautiously with water for several minutes.[6] Inhalation: Move person to fresh air.[6] Seek immediate medical attention in all cases of exposure.
Diisopropylamine Flammable liquid and vapor, corrosive, causes skin and eye irritation. Harmful if swallowed or inhaled.Use in a well-ventilated fume hood away from ignition sources. Wear chemical-resistant gloves, a lab coat, and safety goggles.Skin/Eyes: Flush with copious amounts of water. Inhalation: Move to fresh air. Seek medical attention if symptoms persist.

Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in a designated, labeled container.

Conclusion

The synthesis of this compound via the chloroacetylation of diisopropylamine is a robust and well-established procedure. By understanding the underlying chemical principles and adhering strictly to safety protocols, researchers can reliably produce this valuable intermediate for further synthetic applications. Careful control of reaction conditions and thorough purification and characterization are key to obtaining a high-purity product suitable for demanding applications in drug discovery and development.

References

An In-depth Technical Guide to the Physical Properties of 2-chloro-N,N-diisopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 2-chloro-N,N-diisopropylacetamide (CAS No. 7403-66-9). Recognizing the limited availability of published experimental data for this specific compound, this document focuses on delivering field-proven, standardized methodologies for its characterization. The protocols detailed herein are designed to equip researchers with the necessary tools to determine critical physical parameters such as melting point, density, and solubility, and to perform essential spectroscopic analysis. This guide is structured to uphold the highest standards of scientific integrity, providing not just procedural steps but also the underlying principles and rationale, enabling robust and reproducible data generation for research and development applications.

Compound Identification and Overview

This compound is a halogenated amide. Accurate identification is paramount to avoid confusion with structurally similar compounds, such as the herbicide Propachlor (2-chloro-N-isopropylacetanilide). The definitive identifiers for the target compound are provided in the table below.

IdentifierValueSource
Chemical Name This compoundCymitQuimica[1]
CAS Number 7403-66-9CymitQuimica[1]
Molecular Formula C₈H₁₆ClNOCymitQuimica[1]
Molecular Weight 177.67 g/mol CymitQuimica[1]
Synonyms N,N-Diisopropylchloroacetamide, N-(Chloroacetyl)diisopropylamine, 2-chloro-N,N-bis(propan-2-yl)acetamideCymitQuimica[1]

Summary of Known Physical Properties

As of the date of this guide, specific experimental values for many of the core physical properties of this compound are not widely available in peer-reviewed literature or major chemical databases. The information that is available is summarized below. The subsequent sections provide detailed protocols for the experimental determination of these properties.

Physical PropertyValueSource(s)
Physical State SolidCymitQuimica[1]
Storage Temperature 2-8°C (Recommended)BLD Pharm[2]
Melting Point Data not available
Boiling Point Data not availableCAS Common Chemistry[3]
Density Data not available
Aqueous Solubility Likely low, due to hydrophobic isopropyl groupsCymitQuimica[4]

Experimental Protocols for Physical Property Determination

The following sections detail standardized, self-validating experimental protocols for characterizing the primary physical properties of a solid organic compound like this compound.

Melting Point Determination

Principle: The melting point is a critical indicator of a crystalline solid's purity. A pure compound typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[5] This protocol employs the capillary method using a digital melting point apparatus (e.g., Mel-Temp).[5]

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind a small amount using a mortar and pestle.[5]

    • Dip the open end of a glass capillary tube into the powdered sample. A small amount of solid (1-2 mm high) should enter the tube.[6]

    • Tap the closed end of the capillary on a hard surface to tightly pack the solid at the bottom.[7]

  • Apparatus Setup & Measurement:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.[7]

    • Rapid Preliminary Measurement: Set a fast heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting range. This saves time and establishes the temperature region of interest.[5][6]

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[5]

    • Accurate Measurement: Insert a new sample capillary. Set a slow heating rate of 1-2°C per minute.[7]

    • Record the temperature at which the first droplet of liquid is observed (T₁).

    • Record the temperature at which the last solid crystal melts into a clear liquid (T₂).[8]

    • The melting point is reported as the range T₁ - T₂.

    • Perform the measurement in duplicate or triplicate to ensure consistency.

Causality and Trustworthiness: The slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[5] Reporting a sharp, reproducible melting range validates the purity of the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement Grind Grind Sample to Fine Powder Load Load Capillary Tube Grind->Load Pack Pack Sample Load->Pack FastHeat Rapid Scan (10-20°C/min) Determine Approx. MP Pack->FastHeat Insert Capillary Cool Cool Apparatus (>15°C below Approx. MP) FastHeat->Cool SlowHeat Accurate Scan (1-2°C/min) Cool->SlowHeat Record Record T₁ (First Drop) Record T₂ (All Liquid) SlowHeat->Record Report Report Range: T₁ - T₂ Record->Report

Caption: Workflow for Melting Point Determination.

Density Determination for a Solid

Principle: Density, an intrinsic physical property, is the ratio of a substance's mass to its volume. For an irregularly shaped solid, volume can be accurately determined by the liquid displacement method, based on Archimedes' principle.[9][10] This protocol assumes the solid is insoluble in the displacement liquid (e.g., water or an inert solvent like isopropanol if solubility in water is a concern).

Methodology:

  • Mass Measurement:

    • Using an analytical balance, accurately weigh a sample of this compound (e.g., 100-500 mg). Record this mass as m.[10]

  • Volume Measurement by Displacement:

    • Add a known volume of a suitable, non-reactive liquid (e.g., water) to a graduated cylinder. The volume should be sufficient to fully submerge the solid. Record this initial volume as V₁.[11]

    • Carefully tilt the graduated cylinder and gently slide the weighed solid sample into the liquid, ensuring no splashing occurs.[11]

    • Gently swirl or tap the cylinder to dislodge any air bubbles adhering to the solid's surface.[12]

    • Read the new volume from the meniscus. Record this final volume as V₂.[10]

    • The volume of the solid sample (V_solid) is calculated as V₂ - V₁.[13]

  • Density Calculation:

    • Calculate the density (ρ) using the formula: ρ = m / (V₂ - V₁) .

    • Report the density in g/cm³ or g/mL, noting the temperature at which the measurement was made.

Causality and Trustworthiness: The accuracy of this method hinges on the precise measurement of mass and volume. Using an analytical balance provides high-precision mass data. The key to trustworthy volume measurement is the complete submersion of the solid and the removal of all air bubbles, which would otherwise lead to an artificially high volume reading and an underestimated density.[12]

DensityWorkflow Start Start Weigh 1. Weigh Solid Sample (m) Start->Weigh MeasureV1 2. Measure Initial Liquid Volume (V₁) in Cylinder Weigh->MeasureV1 AddSolid 3. Gently Add Solid to Liquid MeasureV1->AddSolid RemoveBubbles 4. Dislodge Air Bubbles AddSolid->RemoveBubbles MeasureV2 5. Measure Final Volume (V₂) RemoveBubbles->MeasureV2 Calculate 6. Calculate Volume V_solid = V₂ - V₁ MeasureV2->Calculate CalculateDensity 7. Calculate Density ρ = m / V_solid Calculate->CalculateDensity End End CalculateDensity->End

Caption: Workflow for Solid Density Determination.

Solubility Characterization

Principle: Solubility provides critical information for reaction setup, purification, and formulation. A systematic approach involves testing the compound in a series of solvents of varying polarity and pH to classify it based on its functional groups.[14]

Methodology:

  • General Procedure:

    • Place a small, measured amount of this compound (e.g., 25 mg) into a small test tube.[15]

    • Add the test solvent (e.g., 0.75 mL) in small portions (e.g., 0.25 mL at a time).[15]

    • After each addition, shake the tube vigorously for 10-20 seconds.[15]

    • Observe if the solid dissolves completely. A compound is generally considered "soluble" if ~25 mg dissolves in 0.75 mL of solvent.

  • Solvent Series Testing:

    • Test 1: Water. If soluble, test the solution with litmus or pH paper to determine if it's acidic, basic, or neutral.[14]

    • Test 2: Diethyl Ether. A non-polar aprotic solvent.

    • Test 3 (if water-insoluble): 5% HCl (aq). Solubility indicates the presence of a basic functional group (e.g., an amine, though not expected for this amide).[14]

    • Test 4 (if water-insoluble): 5% NaOH (aq). Solubility indicates an acidic functional group.[14]

    • Test 5 (if NaOH-soluble): 5% NaHCO₃ (aq). If soluble in NaOH but insoluble in the weaker base NaHCO₃, it suggests a weakly acidic group. If soluble in both, it indicates a strongly acidic group (e.g., a carboxylic acid).[14]

    • Test 6 (if insoluble in all above): Concentrated H₂SO₄. Solubility (often accompanied by a color change or heat) indicates the presence of neutral compounds with heteroatoms (like amides) that can be protonated by the strong acid.[16]

Causality and Trustworthiness: This hierarchical testing scheme provides a logical pathway to characterize the compound's acid-base properties and polarity. A positive result in an acidic or basic solution is due to the formation of a water-soluble salt.[16] This self-validating system ensures that results are cross-checked (e.g., a compound soluble in NaOH but not HCl cannot be a simple base).

SolubilityWorkflow Start Start with 25mg of Compound TestWater Add Water Start->TestWater SolubleWater Soluble TestWater->SolubleWater Yes InsolubleWater Insoluble TestWater->InsolubleWater No TestpH Test with Litmus/pH SolubleWater->TestpH TestHCl Add 5% HCl InsolubleWater->TestHCl SolubleHCl Soluble (Base) TestHCl->SolubleHCl Yes InsolubleHCl Insoluble TestHCl->InsolubleHCl No TestNaOH Add 5% NaOH InsolubleHCl->TestNaOH SolubleNaOH Soluble (Acidic) TestNaOH->SolubleNaOH Yes InsolubleNaOH Insoluble TestNaOH->InsolubleNaOH No TestH2SO4 Add Conc. H₂SO₄ InsolubleNaOH->TestH2SO4 SolubleH2SO4 Soluble (Neutral w/ Heteroatoms) TestH2SO4->SolubleH2SO4 Yes InsolubleH2SO4 Inert TestH2SO4->InsolubleH2SO4 No

References

An In-depth Technical Guide to the Solubility of 2-chloro-N,N-diisopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-N,N-diisopropylacetamide, a key intermediate in various chemical syntheses. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from its synthetic methodologies, the physicochemical properties of structurally related compounds, and established principles of organic chemistry to provide a robust framework for understanding and experimentally determining its solubility. This document is intended to empower researchers and professionals in drug development and chemical synthesis with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction: Understanding the Significance of Solubility

The solubility of a compound is a critical physicochemical parameter that governs its behavior in various chemical and biological systems. For a synthetic intermediate such as this compound, understanding its solubility profile is paramount for:

  • Reaction Condition Optimization: The choice of solvent is crucial for ensuring that reactants are in the appropriate phase for a chemical reaction to proceed efficiently.

  • Purification Processes: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system.

  • Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts its bioavailability and the choice of delivery vehicle.

  • Analytical Method Development: The preparation of analytical standards and samples for techniques like chromatography requires a thorough understanding of the analyte's solubility.[1][2][3]

This guide will delve into the predicted and experimentally determined solubility of this compound, providing both theoretical insights and practical, step-by-step protocols.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical properties is essential for predicting its solubility.

PropertyValueSource
Chemical Formula C₈H₁₆ClNO[4]
Molecular Weight 177.67 g/mol [4]
Appearance Solid[4]
IUPAC Name This compound[5]
Synonyms N,N-Diisopropylchloroacetamide, N-(Chloroacetyl) diisopropylamine[4]

The structure of this compound, featuring a polar amide group and non-polar isopropyl and chloroalkyl groups, suggests a nuanced solubility profile. The presence of the amide functional group allows for hydrogen bonding, which can contribute to solubility in polar protic solvents. However, the bulky, non-polar isopropyl groups and the chlorinated alkyl chain will favor solubility in non-polar organic solvents.

Qualitative and Predicted Solubility Profile

The common synthesis of this compound involves the reaction of diisopropylamine with chloroacetyl chloride in an anhydrous organic solvent such as dichloromethane or toluene.[6] This strongly indicates that the compound is soluble in these types of non-polar, aprotic organic solvents.

Furthermore, considering structurally similar chloroacetamide herbicides, such as dimethenamid and alachlor, provides additional insight. Dimethenamid exhibits a water solubility of 1174 mg/L, while 2,4-D (a chlorinated phenoxyacetic acid herbicide) has a water solubility of 900 mg/L.[7][8][9][10] Based on these analogs, it is reasonable to predict that this compound will have low to moderate solubility in water.

Predicted Solubility Summary:

  • High Solubility: Non-polar aprotic solvents (e.g., dichloromethane, toluene, diethyl ether, ethyl acetate).

  • Moderate to Low Solubility: Polar aprotic solvents (e.g., acetone, acetonitrile).

  • Low Solubility: Polar protic solvents (e.g., water, ethanol, methanol).

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of definitive quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a solvent of interest. The following protocols are designed to be self-validating and provide a clear path to generating reliable solubility data.

Workflow for Solubility Determination

The following diagram illustrates the logical flow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Isothermal Equilibrium Method) cluster_analysis Data Analysis start Start: Obtain pure this compound and selected solvents select_solvents Select a range of representative solvents (polar, non-polar, protic, aprotic) start->select_solvents qual_test Perform preliminary qualitative solubility tests select_solvents->qual_test observe Observe for dissolution at room temperature qual_test->observe saturate Prepare a saturated solution by adding excess solute to the solvent observe->saturate Proceed to quantitative analysis equilibrate Equilibrate the mixture at a constant temperature with agitation saturate->equilibrate separate Separate the solid and liquid phases (centrifugation/filtration) equilibrate->separate quantify Quantify the concentration of the solute in the supernatant separate->quantify calculate Calculate solubility (e.g., in g/100mL or mg/mL) quantify->calculate report Report results and document experimental conditions calculate->report

Caption: Workflow for determining the solubility of this compound.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound (solid)

  • A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record your observations in a table.

Protocol 2: Quantitative Solubility Determination (Isothermal Equilibrium Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

  • This compound (solid)

  • Chosen solvent

  • Temperature-controlled shaker or water bath

  • Centrifuge and centrifuge tubes (or filtration apparatus with appropriate filters)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Carefully remove the container from the shaker/bath.

    • Allow the undissolved solid to settle.

    • Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

      • Centrifugation: Transfer an aliquot of the mixture to a centrifuge tube and centrifuge at high speed to pellet the solid.

      • Filtration: Use a syringe filter (e.g., 0.45 µm PTFE) to separate the supernatant from the solid.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent.

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, g/100mL, or molarity).

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at different temperatures.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Crystal Isolation start Place crude solid in a flask add_solvent Add a minimal amount of hot solvent to dissolve the solid start->add_solvent hot_filter Perform hot gravity filtration to remove insoluble impurities add_solvent->hot_filter If insoluble impurities are present cool Allow the solution to cool slowly to room temperature add_solvent->cool If no insoluble impurities hot_filter->cool ice_bath Cool further in an ice bath to maximize crystal formation cool->ice_bath vac_filter Collect crystals by vacuum filtration ice_bath->vac_filter wash Wash crystals with a small amount of cold solvent vac_filter->wash dry Dry the purified crystals wash->dry

Caption: General workflow for the purification of this compound by recrystallization.

A two-solvent system is often effective for recrystallization.[11] For this compound, a good starting point would be to dissolve it in a minimal amount of a hot "good" solvent in which it is highly soluble (e.g., toluene or dichloromethane) and then slowly add a "poor" solvent in which it is less soluble (e.g., hexane or pentane) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.[12][13][14]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, related chloroacetamides are known to be hazardous. It is prudent to handle this compound with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By synthesizing information from its chemical properties, synthetic routes, and data from analogous compounds, a predictive solubility profile has been established. Crucially, this guide offers detailed, actionable protocols for the experimental determination of its solubility and its purification by recrystallization. This information is intended to be a valuable resource for researchers and professionals, enabling them to handle and utilize this important chemical intermediate with greater efficiency and confidence.

References

An In-depth Technical Guide to the Reactivity of 2-chloro-N,N-diisopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-chloro-N,N-diisopropylacetamide, a member of the α-chloroacetamide family, is a versatile chemical intermediate with significant applications in organic synthesis and agrochemistry. Its reactivity is primarily dictated by the presence of a reactive carbon-chlorine bond adjacent to a carbonyl group, making it an excellent electrophile for a variety of nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and practical applications of this compound, with a focus on the underlying chemical principles and experimental methodologies.

Chemical and Physical Properties
PropertyValueReference
CAS Number 7403-66-9[1]
Molecular Formula C₈H₁₆ClNO[1]
Molecular Weight 177.67 g/mol [2]
Appearance Solid[1]
InChI Key CPQZQZNYTZXXBB-UHFFFAOYSA-N[1]

Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound is the nucleophilic acyl substitution reaction between diisopropylamine and chloroacetyl chloride.[3] This reaction is typically conducted in an anhydrous aprotic solvent, such as dichloromethane or toluene, to prevent the hydrolysis of the highly reactive chloroacetyl chloride.[3] A tertiary amine base, like triethylamine, is commonly employed to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.[3]

The reaction proceeds via the nucleophilic attack of the nitrogen atom of diisopropylamine on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by the elimination of a chloride ion.[3] To optimize the reaction, it is generally carried out at low temperatures, between 0°C and room temperature, to control the exothermic nature of the reaction and minimize the formation of side products.[3]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Conditions cluster_workup Work-up & Purification Diisopropylamine Diisopropylamine Mixing Mixing of Reactants Diisopropylamine->Mixing Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Mixing Triethylamine Triethylamine (Base) Triethylamine->Mixing Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Mixing Temperature Low Temperature (0°C to RT) Mixing->Temperature Stirring Stirring Temperature->Stirring Washing Washing with Water Stirring->Washing Drying Drying over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Chromatography (if necessary) Evaporation->Purification Product 2-chloro-N,N- diisopropylacetamide Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Reaction: Cool the solution to 0°C using an ice bath. Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound is the SN2 (bimolecular nucleophilic substitution) reaction.[4][5] The electron-withdrawing nature of the adjacent carbonyl group and the electronegativity of the chlorine atom render the α-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.[6][7] The chlorine atom serves as a good leaving group, facilitating the substitution process.

General SN2 Reaction Mechanism

SN2_Mechanism Reactants Nu:⁻ + H₃C(iPr)₂N(CO)CH₂-Cl TransitionState [Nu---CH₂(CO)N(iPr)₂---Cl]⁻ Reactants->TransitionState Sɴ2 Attack Products Nu-CH₂(CO)N(iPr)₂ + Cl⁻ TransitionState->Products Leaving Group Departure

Caption: Generalized SN2 mechanism for this compound.

Reactivity with Various Nucleophiles

A diverse array of nucleophiles can be employed to displace the chloride in this compound, leading to the formation of a variety of functionalized acetamide derivatives.

1. Oxygen Nucleophiles (O-Alkylation)

Oxygen-based nucleophiles, such as alcohols and phenols, can react with this compound in the presence of a base to form the corresponding ether derivatives. This reaction is a variation of the Williamson ether synthesis.

  • Example Reaction: Reaction with sodium phenoxide to yield 2-phenoxy-N,N-diisopropylacetamide.

2. Nitrogen Nucleophiles (N-Alkylation)

Primary and secondary amines, as well as ammonia and azide ions, are effective nitrogen nucleophiles for the substitution of the chlorine atom.[8] These reactions provide a convenient route to N-substituted glycine amide derivatives.

  • Example Reaction: Reaction with piperidine to form 2-(piperidin-1-yl)-N,N-diisopropylacetamide.

3. Sulfur Nucleophiles (S-Alkylation)

Thiolates and other sulfur-containing nucleophiles readily react with this compound to form thioethers.[4][5] This reactivity is particularly relevant in biological systems, where the herbicide propachlor (a related α-chloroacetamide) is known to react with glutathione.[9]

  • Example Reaction: Reaction with sodium thiophenoxide to yield 2-(phenylthio)-N,N-diisopropylacetamide.

4. Carbon Nucleophiles (C-Alkylation)

Carbanions, such as those derived from enolates and organometallic reagents, can also act as nucleophiles, enabling the formation of new carbon-carbon bonds.[8] These reactions are valuable for extending the carbon skeleton.

  • Example Reaction: Reaction with the enolate of diethyl malonate to produce a substituted malonic ester derivative.

Factors Influencing Reactivity

The rate and outcome of the nucleophilic substitution reactions of this compound are influenced by several factors:

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

  • Solvent: Polar aprotic solvents, such as DMSO, DMF, and acetone, are typically preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[8]

  • Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions like elimination, although this is less common for this substrate.

  • Steric Hindrance: The bulky diisopropyl groups on the nitrogen atom can sterically hinder the approach of the nucleophile to the α-carbon to some extent, although the reactivity remains substantial.

Other Notable Reactions

Reduction

The chloro group in this compound can be reduced to a hydrogen atom using various reducing agents, such as sodium borohydride in the presence of a catalyst or catalytic hydrogenation. This reaction yields N,N-diisopropylacetamide.[10][11]

Hydrolysis

Under certain conditions, such as in the presence of strong acids or bases and heat, the amide bond in this compound can undergo hydrolysis to yield diisopropylamine and chloroacetic acid. The chloro group can also be hydrolyzed to a hydroxyl group, although this typically requires more forcing conditions.[9]

Applications in Agrochemicals: The Case of Propachlor

This compound is closely related to the herbicide propachlor, which is 2-chloro-N-isopropylacetanilide.[12] Propachlor was commercially introduced in 1965 and is effective against annual grasses and some broadleaf weeds.[9][12] The mode of action of α-chloroacetamide herbicides is believed to involve the inhibition of protein biosynthesis.[13] The reactivity of the α-chloro group is crucial for its herbicidal activity, as it allows the molecule to alkylate biological nucleophiles, such as sulfhydryl groups in enzymes and coenzymes.[9]

The metabolism of propachlor in plants and other organisms often involves conjugation with glutathione, a reaction that exemplifies the nucleophilic substitution of the chlorine atom by a biological sulfur nucleophile.[9]

Safety and Handling

This compound and related compounds should be handled with appropriate safety precautions. They are generally considered harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[2][14] Some chloroacetamides may also be respiratory irritants.[2][14] It is essential to use personal protective equipment, such as gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.[14][15][16]

Conclusion

This compound is a valuable and reactive chemical intermediate. Its core reactivity is centered around the facile nucleophilic substitution of the α-chloro group, enabling the synthesis of a wide range of functionalized acetamides. This reactivity is not only fundamental to its utility in organic synthesis but also underpins the biological activity of related agrochemicals like propachlor. A thorough understanding of its reactivity, coupled with appropriate handling procedures, allows researchers and drug development professionals to effectively harness the synthetic potential of this versatile molecule.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-chloro-N,N-diisopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the core spectroscopic techniques used to identify and characterize 2-chloro-N,N-diisopropylacetamide (CAS No. 7403-66-9).[1] Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, outlines self-validating protocols, and grounds its claims in established scientific principles to ensure technical accuracy and practical utility.

Introduction: The Molecule in Context

This compound is a tertiary amide with the molecular formula C₈H₁₆ClNO.[1] Its structure is characterized by a central acetamide group, functionalized with a chlorine atom on the alpha-carbon and two isopropyl groups on the nitrogen atom. This molecule is a valuable intermediate in organic synthesis and shares structural motifs with herbicides like Propachlor, making its unambiguous characterization critical for quality control, reaction monitoring, and regulatory compliance.

Spectroscopic analysis provides a non-destructive fingerprint of a molecule's identity and purity. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we can confirm the molecular weight, identify functional groups, and map the precise arrangement of atoms, thereby validating the molecule's structure.

Molecular Structure Overview

Caption: 2D representation of this compound.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the cornerstone of molecular identification, providing the exact molecular weight and invaluable clues to the molecule's structure through fragmentation analysis.

Expertise & Experience: Why MS is the First Step

For any newly synthesized or unknown compound, MS is the initial and most definitive step. It answers the fundamental question: "What is the molecular weight?" The presence of a chlorine atom provides a distinct isotopic pattern that serves as a powerful internal validator. An electron ionization (EI) source is typically employed for this type of small molecule as it induces reproducible fragmentation, creating a characteristic fingerprint.

Experimental Protocol: Acquiring a Validated Mass Spectrum
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) for sample introduction, which ensures the analysis of a pure compound.

  • GC Parameters:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures that the resulting spectra are consistent and comparable to established databases.[2]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

Data Interpretation: Expected Spectrum

The mass spectrum provides a wealth of structural information.

  • Molecular Ion (M⁺•): The molecular weight is 177.67 g/mol .[1] The spectrum will show a molecular ion peak at m/z 177 . A crucial confirmatory signal is the M+2 peak at m/z 179 , resulting from the natural abundance of the ³⁷Cl isotope. The expected intensity ratio of the m/z 177 to m/z 179 peaks is approximately 3:1, a hallmark of a monochlorinated compound.

  • Fragmentation Pattern: Amides and chlorinated compounds exhibit predictable fragmentation pathways.[3][4] Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway for amides.[3]

Table 1: Predicted Mass Spectrometry Data

m/z Predicted Fragment Significance
177/179 [C₈H₁₆ClNO]⁺• Molecular Ion (M⁺•) and Isotope Peak
162 [M - CH₃]⁺ Loss of a methyl radical from an isopropyl group
142 [M - Cl]⁺ Loss of a chlorine radical
100 [M - CH₂Cl]⁺ Loss of the chloroacetyl side chain
86 [C₆H₁₂N]⁺ Alpha-cleavage, loss of the chloroacetyl group

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy excels at identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Experience: Why IR is Essential

While MS gives the overall formula, IR spectroscopy confirms the presence of key bonds, particularly the amide C=O and C-N bonds, and the C-Cl bond. For reaction monitoring, the disappearance of reactant peaks (e.g., N-H from diisopropylamine) and the appearance of the strong amide carbonyl peak provide clear evidence of a successful synthesis.

Experimental Protocol: Acquiring a High-Quality IR Spectrum
  • Sample Preparation: As the compound is a solid, the KBr pellet method is preferred for high resolution. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid for rapid analysis.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16 scans to improve the signal-to-noise ratio.

    • Background: Perform a background scan of the empty sample compartment or pure KBr pellet to subtract atmospheric (CO₂, H₂O) and matrix interferences.

Data Interpretation: Expected Absorptions

The structure of this compound leads to several characteristic absorption bands.

Table 2: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹) Vibration Type Significance
2970–2870 C-H stretch (sp³) Confirms the presence of the isopropyl alkyl groups.
~1665 C=O stretch (Amide I) A strong, sharp peak characteristic of a tertiary amide carbonyl group.
~1250 C-N stretch Confirms the amide C-N linkage.

| 780–600 | C-Cl stretch | A strong absorption in the fingerprint region indicating the C-Cl bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expertise & Experience: Why NMR is the Gold Standard

NMR is unparalleled for confirming the connectivity of a molecule. It verifies the number of unique carbon and hydrogen environments, their electronic surroundings, and their proximity to one another. For this compound, NMR confirms the presence and connectivity of the chloroacetyl and diisopropylamino moieties. The potential for hindered rotation around the amide C-N bond can sometimes lead to peak broadening or even distinct signals for otherwise equivalent groups, providing insight into the molecule's dynamic behavior in solution.

Experimental Protocol: High-Resolution NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure proper shimming to achieve sharp, symmetrical peaks.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single sharp line.

Data Interpretation: Expected ¹H NMR Spectrum

Analysis of the ¹H NMR spectrum involves examining chemical shift, integration, and multiplicity.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~4.1 Singlet (s) 2H Cl-CH₂ -C=O Protons are adjacent to two electron-withdrawing groups (Cl and C=O), shifting them downfield. No adjacent protons results in a singlet.
~3.6 Septet (sept) 2H N-CH (CH₃)₂ The methine proton is split by the 6 protons of the two adjacent methyl groups. The nitrogen atom causes a downfield shift.

| ~1.3 | Doublet (d) | 12H | N-CH(CH₃ )₂ | The twelve methyl protons are equivalent and are split by the single adjacent methine proton. |

Data Interpretation: Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows one signal for each chemically distinct carbon atom.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~168 C =O The amide carbonyl carbon is highly deshielded and appears far downfield.[5]
~49 N-CH (CH₃)₂ The methine carbon is attached to the electronegative nitrogen atom.
~42 Cl-CH₂ - The carbon is shifted downfield due to the attached chlorine atom.

| ~21 | N-CH(CH₃ )₂ | The aliphatic methyl carbons appear in the upfield region of the spectrum. |

Integrated Analysis and Synthesis Workflow

The true power of spectroscopy lies in the integration of data from multiple techniques. The workflow below illustrates how these methods are synergistically applied to achieve unambiguous structural confirmation.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Reactants N,N-Diisopropylamine + Chloroacetyl Chloride Reaction Nucleophilic Acyl Substitution (Anhydrous Solvent, Base) Reactants->Reaction Product Crude this compound Reaction->Product Sample Purified Sample Product->Sample Purification MS MS Analysis Sample->MS IR IR Analysis Sample->IR NMR NMR (1H & 13C) Analysis Sample->NMR Data Integrate Data: - MW & Isotope Pattern (MS) - Functional Groups (IR) - Atomic Connectivity (NMR) MS->Data IR->Data NMR->Data Conclusion Structure Verified Data->Conclusion

Caption: Integrated workflow from synthesis to spectroscopic confirmation.

Conclusion

The spectroscopic characterization of this compound is a clear and systematic process when approached with an understanding of the underlying principles of each technique. Mass spectrometry confirms the molecular weight and elemental composition (specifically, the presence of chlorine). Infrared spectroscopy validates the core functional groups, most notably the tertiary amide. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic framework. Together, these techniques deliver a comprehensive and definitive identification of the target molecule, ensuring the integrity and reliability of research and development outcomes.

References

Mass Spectrometry of 2-chloro-N,N-diisopropylacetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-chloro-N,N-diisopropylacetamide is a chemical compound of interest in various fields, including organic synthesis and as a potential metabolite or degradation product of certain herbicides. Its detection and characterization are crucial for ensuring environmental safety and for quality control in manufacturing processes. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for the identification and quantification of this and related compounds. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, offering insights into its ionization, fragmentation patterns, and the analytical methodologies best suited for its analysis. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who possess a foundational understanding of mass spectrometry.

Molecular Structure and Properties

A thorough understanding of the mass spectrometry of a compound begins with its molecular structure. This compound possesses several key structural features that dictate its behavior in a mass spectrometer: an amide functional group, two isopropyl substituents on the nitrogen atom, and a chloroacetyl group.

PropertyValueSource
Molecular FormulaC8H16ClNO[1]
Molecular Weight177.67 g/mol [1]
IUPAC Name2-chloro-N,N-bis(propan-2-yl)acetamide[1]

These features, particularly the presence of a chlorine atom and the branched alkyl groups, give rise to characteristic isotopic patterns and fragmentation pathways that are instrumental in its identification.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is paramount in mass spectrometry as it directly influences the type of ions produced and the subsequent fragmentation observed. For this compound, both gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) and liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) are viable approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS represents a suitable analytical strategy. In this technique, the compound is first vaporized and separated from other components in a gas chromatograph before being introduced into the mass spectrometer.

  • Ionization Process: Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte molecules with high-energy electrons (typically 70 eV). This process imparts significant internal energy to the molecule, leading to extensive fragmentation. The initial event is the ejection of an electron to form a molecular ion (M+•).

  • Expected Molecular Ion: For this compound, the molecular ion will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, we expect to see peaks at m/z 177 (for the ³⁵Cl isotope) and m/z 179 (for the ³⁷Cl isotope), with the peak at m/z 179 having roughly one-third the intensity of the peak at m/z 177. The presence of this isotopic signature is a strong indicator of a chlorine-containing compound.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For less volatile compounds or for analyses from complex matrices, LC-MS with ESI is often the preferred method. ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation. This is particularly useful for confirming the molecular weight of the analyte.

  • Ionization Process: In positive ion mode ESI, a solution of the analyte is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, the nitrogen atom of the amide group is the most likely site of protonation.

  • Expected Pseudomolecular Ion: The expected pseudomolecular ion in positive mode ESI would be [M+H]⁺. Similar to the molecular ion in EI, this ion will also exhibit the characteristic chlorine isotopic pattern at m/z 178 (for ³⁵Cl) and m/z 180 (for ³⁷Cl).

Fragmentation Pathways and Spectral Interpretation

The fragmentation of this compound provides structural information that is key to its unambiguous identification. The following sections detail the predicted fragmentation patterns under both EI and tandem MS (MS/MS) conditions.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion of this compound is expected to undergo several characteristic fragmentation reactions. The primary fragmentation pathways are likely to involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom, as these are the most activated sites in the molecule.

A key fragmentation mechanism for amides is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom.[3] Another common fragmentation is the loss of the chloroacetyl group.

cluster_0 Primary Fragmentation M [C8H16ClNO]+• m/z 177/179 F1 Loss of •CH(CH3)2 m/z 134/136 M->F1 α-cleavage F2 Loss of •Cl m/z 142 M->F2 Loss of Chlorine Radical F3 Loss of CH2Cl• m/z 128 M->F3 α-cleavage F4 McLafferty Rearrangement m/z 114 M->F4 Rearrangement

Caption: Predicted primary fragmentation pathways of this compound under electron ionization.

Key Predicted Fragments in EI-MS:

m/z (³⁵Cl/³⁷Cl)Proposed Structure/LossRationale
177/179[C8H16ClNO]+•Molecular Ion
134/136[C5H9ClNO]+Loss of an isopropyl radical (•CH(CH3)2) via α-cleavage.
128[C7H14NO]+Loss of the chloromethyl radical (•CH2Cl) via cleavage of the C-C bond adjacent to the carbonyl group.
114[C7H14N]+A fragment resulting from a potential McLafferty-type rearrangement, followed by the loss of HCl.
100[C6H14N]+Loss of the entire chloroacetyl group (•COCH2Cl).
86[C5H12N]+A fragment corresponding to the diisopropylamine cation.
43[C3H7]+Isopropyl cation.
Tandem Mass Spectrometry (MS/MS) Fragmentation of the [M+H]⁺ Ion

In tandem mass spectrometry, the protonated molecule ([M+H]⁺ at m/z 178/180) is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. This provides more controlled and often more structurally informative fragmentation than EI.

cluster_1 Product Ions Precursor [C8H16ClNO+H]+ m/z 178/180 P1 Loss of C3H6 m/z 136/138 Precursor->P1 Neutral Loss P2 Loss of HCl m/z 142 Precursor->P2 Neutral Loss P3 Loss of ClCH2COH m/z 102 Precursor->P3 Neutral Loss

Caption: Predicted fragmentation pathways of the [M+H]⁺ ion of this compound in tandem MS.

Key Predicted Product Ions in MS/MS:

Precursor m/z (³⁵Cl/³⁷Cl)Product m/z (³⁵Cl/³⁷Cl)Proposed LossRationale
178/180136/138C3H6 (Propene)Neutral loss of propene from one of the isopropyl groups.
178/180142HClNeutral loss of hydrogen chloride.
178/180102C2H3ClO (Chloroacetyl group)Loss of the chloroacetyl group as a neutral species. This would result in the diisopropylamine cation.

Experimental Protocols

The following are generalized protocols for the analysis of this compound by GC-MS and LC-MS/MS. These should be optimized for the specific instrumentation and analytical requirements of the user.

GC-MS Protocol
  • Sample Preparation: Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC System:

    • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is recommended.

    • Injection: Splitless injection is preferred for trace analysis.

    • Oven Program: A temperature gradient from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 280 °C) to ensure good chromatographic separation.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: A scan range of m/z 40-250 is appropriate to capture the molecular ion and key fragments.

LC-MS/MS Protocol
  • Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as methanol or acetonitrile, and dilute with water.

  • LC System:

    • Column: A C18 reversed-phase column is suitable for separating this compound from a complex matrix.[4][5]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • MS/MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Triple quadrupole or Q-TOF.

    • MRM Transitions: For targeted quantification, multiple reaction monitoring (MRM) transitions should be optimized. Based on the predicted fragmentation, promising transitions would be 178 → 136, 178 → 142, and 178 → 102 (for the ³⁵Cl isotope).

Conclusion

The mass spectrometric analysis of this compound is a robust and reliable method for its identification and quantification. By leveraging the predictable fragmentation patterns of amides and chlorinated compounds, both GC-MS with EI and LC-MS/MS with ESI can provide definitive structural information. The characteristic chlorine isotopic pattern serves as a crucial diagnostic tool in the interpretation of the mass spectra. The methodologies and fragmentation pathways detailed in this guide provide a solid foundation for researchers and analysts to develop and validate methods for the analysis of this compound in various matrices.

References

Introduction: Unveiling a Versatile Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-N,N-diisopropylacetamide as an Electrophile

This compound is a member of the α-chloroacetamide class of compounds, which are distinguished by their utility as versatile electrophilic building blocks in organic synthesis. The molecule's reactivity is fundamentally governed by the electronic interplay between the amide functionality and the adjacent C-Cl bond. The electron-withdrawing nature of the carbonyl group polarizes the α-carbon, rendering it susceptible to attack by a wide array of nucleophiles, while the chloride ion serves as an effective leaving group. This inherent electrophilicity is the cornerstone of its application in constructing more complex molecular architectures, most notably in the agrochemical sector for the synthesis of herbicides like Propachlor.[1][2][3]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, mechanistic principles, practical applications, and safety considerations associated with using this compound as a key electrophile.

Physicochemical and Spectroscopic Profile

Accurate identification and purity assessment are critical for any chemical reagent. The key properties of this compound are summarized below.

Table 1: Physical and Chemical Properties

Property Value Source
IUPAC Name 2-chloro-N,N-bis(propan-2-yl)acetamide [4]
CAS Number 7403-66-9 [4][5]
Molecular Formula C₈H₁₆ClNO [5]
Molecular Weight 177.67 g/mol [5]
Appearance Solid [5]
SMILES CC(C)N(C(C)C)C(=O)CCl [4]

| InChIKey | CPQZQZNYTZXXBB-UHFFFAOYSA-N |[5] |

Spectroscopic analysis is indispensable for structural confirmation.[6] Nuclear Magnetic Resonance (NMR) provides a detailed map of the molecule's carbon-hydrogen framework.

Table 2: Typical NMR Spectroscopic Data in CDCl₃

Nucleus Chemical Shift (ppm) Multiplicity Integration Assignment
¹H NMR ~3.9-4.1 Singlet 2H Chloromethyl (-CH₂Cl)
~3.8-4.0 Multiplet 2H Isopropyl (-CH)
~1.2-1.4 Doublet 12H Isopropyl (-CH₃)
¹³C NMR ~165-168 - - Carbonyl (C=O)
~48-50 - - Isopropyl (-CH)
~41-43 - - Chloromethyl (-CH₂Cl)
~20-22 - - Isopropyl (-CH₃)

Data is based on typical chemical shift ranges for the specified functional groups.[6]

Synthesis of the Electrophile

The most common and efficient method for preparing this compound is through the nucleophilic acyl substitution reaction between N,N-diisopropylamine and chloroacetyl chloride.[6] This reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive acid chloride. A tertiary amine base, such as triethylamine, is crucial for neutralizing the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[7]

Diisopropylamine N,N-Diisopropylamine p1 p1 Diisopropylamine->p1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->p1 Solvent Anhydrous Solvent (e.g., Dichloromethane) Base Triethylamine (Base) Temp 0°C to RT Product This compound p1->Solvent p1->Base p1->Temp p1->Product Nucleophilic Acyl Substitution

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for amide synthesis.[6][7]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-diisopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Electrophile: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: If necessary, purify the crude product by column chromatography or recrystallization to obtain pure this compound. Confirm structure and purity using NMR spectroscopy.[6]

The Chemistry of Electrophilicity: Mechanism and Reactivity

The utility of this compound stems from the electrophilic nature of the α-carbon. The reaction with nucleophiles predominantly follows a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][8]

G cluster_attack reagents Nu:⁻  +  R-CH₂-Cl reagents->dummy1 ts [Nu---CH₂(R)---Cl]ᵟ⁻ ts->dummy2 products Nu-CH₂-R  +  Cl⁻ dummy1->ts Sₙ2 Attack dummy2->products Chloride Expulsion a1 a2 a1:e->a2:w

Caption: Generalized Sₙ2 mechanism for nucleophilic attack.

The presence of the adjacent carbonyl group enhances the reactivity of the α-carbon toward nucleophiles and stabilizes the transition state.[8] The bulky diisopropyl groups on the nitrogen atom provide steric hindrance around the amide bond but have a lesser effect on the accessibility of the reactive -CH₂Cl center, allowing for selective alkylation.

This electrophile reacts readily with a variety of nucleophiles:

  • Nitrogen Nucleophiles: Primary and secondary amines react to form N-substituted glycine amides. This is the foundational reaction for the synthesis of many herbicides.[7]

  • Oxygen Nucleophiles: Alcohols and phenols, typically deprotonated with a strong base like sodium hydride to form the more potent alkoxide or phenoxide, can displace the chloride to form ether linkages.[3]

  • Sulfur Nucleophiles: Thiols, being excellent nucleophiles, readily react to form thioethers. This reaction is often rapid and high-yielding.[9]

Core Application: Synthesis of the Herbicide Propachlor

A primary industrial application of this compound is as an intermediate in the synthesis of the herbicide Propachlor (2-chloro-N-isopropylacetanilide).[1][10] Propachlor is an anilide herbicide used to control annual grasses and some broadleaf weeds.[1][2] The synthesis involves the N-alkylation of N-isopropylaniline with this compound's structural analog, N-(4-Trifluoromethylphenyl)-N-isopropyl-2-chloroacetamide, showcasing the core reactivity of this class of electrophiles.[11] The analogous synthesis of Propachlor itself involves the reaction of N-isopropylaniline with chloroacetyl chloride.[10]

The logical workflow for producing a chloroacetamide-based herbicide like Propachlor demonstrates the industrial relevance of this chemistry.

start Starting Materials: - Diisopropylamine - Chloroacetyl Chloride synth_electrophile Step 1: Synthesize Electrophile (this compound) start->synth_electrophile prep_nucleophile Step 2: Prepare Nucleophile (N-isopropylaniline) alkylation Step 3: Nucleophilic Substitution (Alkylation Reaction) synth_electrophile->alkylation Electrophile prep_nucleophile->alkylation Nucleophile workup Step 4: Aqueous Workup & Solvent Extraction alkylation->workup purification Step 5: Purification (e.g., Crystallization/Chromatography) workup->purification product Final Product: Propachlor Analog purification->product

Caption: General workflow for Propachlor-type herbicide synthesis.

Safety and Handling

As with all α-halo carbonyl compounds, this compound and its analogs must be handled with appropriate care. They are alkylating agents and should be treated as potentially hazardous.[12]

Table 3: GHS Hazard Summary

Hazard Class Statement Pictogram
Acute Toxicity, Oral H302: Harmful if swallowed pictogram
Skin Corrosion/Irritation H315: Causes skin irritation pictogram
Serious Eye Damage/Irritation H318: Causes serious eye damage pictogram
STOT - Single Exposure H335: May cause respiratory irritation pictogram

Hazard information is based on structurally similar compounds like 2-chloro-N,N-dipropylacetamide.[13]

Handling Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound exemplifies the synthetic power of α-chloroacetamides as robust electrophiles. Its reactivity, governed by the Sₙ2 displacement of a chloride ion, provides a reliable pathway for C-N, C-O, and C-S bond formation. This capability is not merely of academic interest but forms the basis of significant industrial processes, particularly in the synthesis of agrochemicals. For the research scientist, a thorough understanding of its synthesis, reactivity, and handling requirements is essential for leveraging this compound's potential as a versatile tool in the design and creation of novel molecules.

References

Unraveling the Influence of Steric Hindrance in 2-chloro-N,N-diisopropylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-chloro-N,N-diisopropylacetamide is a fascinating molecule where the interplay of electronic effects and steric hindrance governs its conformation and reactivity. The bulky N,N-diisopropylamino group, in conjunction with the chloroacetyl moiety, imposes significant steric constraints that dictate the rotational dynamics around the amide bond and influence its susceptibility to nucleophilic attack. This in-depth technical guide provides a comprehensive analysis of the steric hindrance effects in this compound, offering insights into its conformational landscape, reactivity, and the experimental and computational methodologies used to study these phenomena. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Steric Effects

In the realm of molecular interactions, steric hindrance is a powerful force that arises from the spatial arrangement of atoms within a molecule. When bulky functional groups are in close proximity, they repel each other, leading to an increase in the molecule's potential energy. This repulsion influences bond angles, bond lengths, and, most notably, the rotational freedom around single bonds. In the case of amides, the partial double bond character of the C-N bond already restricts rotation, and the introduction of bulky substituents on the nitrogen atom further exacerbates this effect. This compound serves as an excellent case study to explore these principles, as the two isopropyl groups on the nitrogen atom create a sterically demanding environment that profoundly impacts the molecule's behavior.

The Molecular Architecture of this compound

The structure of this compound, with the chemical formula C₈H₁₆ClNO, is characterized by a central acetamide core.[1] Key to its steric profile are the two isopropyl groups attached to the nitrogen atom and the chloroacetyl group.

Key Structural Features:

  • N,N-diisopropylamino Group: The two bulky isopropyl groups create a significant steric shield around the nitrogen atom and the amide bond.

  • Chloroacetyl Group: The presence of a chlorine atom on the α-carbon introduces both electronic (inductive) and steric effects.

  • Amide Bond: The resonance between the nitrogen lone pair and the carbonyl group gives the C-N bond partial double bond character, leading to a planar amide linkage and restricted rotation.

The interplay of these features results in a molecule with a distinct three-dimensional shape that dictates its chemical properties.

Conformational Analysis: The Impact of Steric Crowding

The most profound consequence of steric hindrance in this compound is the restricted rotation around the C-N amide bond. This phenomenon, common to many N,N-disubstituted amides, leads to the existence of distinct rotational isomers, or rotamers.

Restricted Amide Bond Rotation

The energy barrier to rotation around the C-N bond in amides is significant, and the presence of the bulky diisopropyl groups in this compound is expected to further increase this barrier compared to less substituted amides like 2-chloro-N,N-dimethylacetamide.[2] This heightened barrier can make the interconversion between rotamers slow enough to be observed on the NMR timescale at or near room temperature.

The following diagram illustrates the concept of restricted rotation and the steric clash between the isopropyl groups and the chloroacetyl moiety.

Caption: Steric hindrance in this compound.

Probing Conformations with NMR Spectroscopy

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique to study the dynamic processes of conformational exchange. For this compound, one would expect to see distinct signals for the two isopropyl groups at low temperatures where their rotation is slow on the NMR timescale. As the temperature is increased, these signals would broaden, coalesce into a single broad peak, and eventually sharpen into a single averaged signal at higher temperatures where the rotation is fast. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.

Reactivity: The Role of Steric Shielding

The steric bulk of the diisopropylamino group also significantly influences the chemical reactivity of this compound, particularly in reactions involving the chloroacetyl moiety.

Nucleophilic Substitution at the α-Carbon

The chlorine atom on the α-carbon is susceptible to nucleophilic substitution. However, the bulky diisopropylamino group can hinder the approach of a nucleophile to the electrophilic carbon atom. This steric shielding is expected to decrease the rate of Sₙ2 reactions compared to less sterically congested analogues like 2-chloro-N,N-dimethylacetamide.

The following diagram illustrates the steric hindrance to nucleophilic attack.

Caption: Steric shielding hindering nucleophilic attack.

Comparative Reactivity

To quantify the steric effect on reactivity, a kinetic study comparing the rate of a nucleophilic substitution reaction of this compound with that of 2-chloro-N,N-dimethylacetamide would be highly informative. The expected trend in reactivity would be:

2-chloro-N,N-dimethylacetamide > this compound

This difference in reaction rates can be directly attributed to the increased steric bulk of the isopropyl groups compared to the methyl groups.

Experimental and Computational Methodologies

A thorough understanding of the steric effects in this compound requires a combination of experimental and computational techniques.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of diisopropylamine with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.[3]

Experimental Protocol:

  • Dissolve diisopropylamine and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Variable-Temperature NMR (VT-NMR) Spectroscopy

As previously mentioned, VT-NMR is crucial for studying the rotational dynamics.

Experimental Protocol:

  • Prepare a solution of this compound in a suitable deuterated solvent (e.g., toluene-d₈ or CDCl₃).

  • Acquire a series of ¹H NMR spectra at various temperatures, starting from a low temperature where the rotational isomers are distinct and gradually increasing the temperature until the signals coalesce and sharpen.

  • Determine the coalescence temperature (T_c) for the signals corresponding to the isopropyl groups.

  • Calculate the rate constant (k) at the coalescence temperature using the appropriate equation for the exchanging system.

  • Calculate the free energy of activation for rotation (ΔG‡) using the Eyring equation.

Computational Modeling

Density Functional Theory (DFT) and other computational methods can provide valuable insights into the conformational preferences and rotational energy barriers.

Workflow for Computational Analysis:

G start Define Molecular Structure conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search dft_opt DFT Geometry Optimization of Conformers conf_search->dft_opt freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc ts_search Transition State Search for C-N Rotation dft_opt->ts_search irc_calc IRC Calculation (Confirm Transition State) ts_search->irc_calc energy_profile Construct Rotational Energy Profile irc_calc->energy_profile

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tertiary Amides via N-Alkylation using 2-Chloro-N,N-diisopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The amide functional group is a cornerstone in medicinal chemistry and drug development, present in a vast number of bioactive molecules. This application note provides a comprehensive guide to the synthesis of complex tertiary amides using 2-chloro-N,N-diisopropylacetamide. This α-haloamide serves as a robust electrophilic building block for the N-alkylation of primary and secondary amines. We will delve into the underlying reaction mechanism, provide detailed, field-tested experimental protocols, and offer insights into optimizing reaction conditions for a broad scope of substrates. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve reliable and reproducible results.

Chemical Principles and Rationale

The synthesis of N,N-diisopropyl-2-(substituted-amino)acetamides from this compound is fundamentally a nucleophilic substitution reaction.[1][2] The strategic placement of a chlorine atom on the carbon alpha to the amide carbonyl group renders this position highly susceptible to nucleophilic attack.

The Reagent: this compound

This compound is a stable, solid α-haloamide.[3] The diisopropyl groups on the amide nitrogen provide significant steric bulk, which can influence the conformation and reactivity of the molecule. Its utility stems from its role as an effective acetyl-group donor in alkylation reactions.

PropertyValue
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol [3]
Appearance Solid[3]
CAS Number 7403-66-9[3]
Reaction Mechanism: SN2 Nucleophilic Substitution

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic α-carbon of this compound.

  • Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (amine) and the leaving group (chloride) are transiently associated with the α-carbon. The adjacent carbonyl group helps to stabilize this transition state by delocalizing electron density.[4]

  • Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of a new carbon-nitrogen bond.

  • Acid-Base Neutralization: The reaction produces a protonated amine salt. A non-nucleophilic base is required in the reaction mixture to neutralize the generated acid (HCl) and regenerate the neutral amine nucleophile, allowing the reaction to proceed to completion.[5]

SN2_Mechanism Amine R¹R²NH (Nucleophile) TS [R¹R²NH···CH₂(Cl)···C(=O)N(iPr)₂]‡ Amine->TS Nucleophilic Attack Haloamide Cl-CH₂-C(=O)N(iPr)₂ (Electrophile) Haloamide->TS Product R¹R²N-CH₂-C(=O)N(iPr)₂ (Alkylated Amide) TS->Product Cl⁻ leaves Salt [R¹R²NH₂]⁺Cl⁻ Base Base (e.g., DIPEA) Byproduct Base·HCl Base->Byproduct Neutralization

Caption: General SN2 mechanism for amine alkylation.
Causality Behind Experimental Choices

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or acetonitrile (MeCN) are optimal for SN2 reactions.[2] They effectively solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it "naked" and highly reactive.

  • Base Selection: The choice of base is critical. A sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is essential. These bases are strong enough to scavenge the proton generated during the reaction but are too bulky to compete with the substrate amine as a nucleophile, thereby preventing the formation of unwanted side products.

  • Temperature Management: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exotherm upon addition of the alkylating agent. It is then allowed to warm to room temperature or gently heated to ensure the reaction proceeds to completion in a reasonable timeframe.

Experimental Protocols and Workflow

Safety Note: this compound is an alkylating agent and should be handled with care. It is classified as a skin and eye irritant.[6] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

General Protocol for Synthesis of N,N-diisopropyl-2-(substituted-amino)acetamides

This protocol describes a general method applicable to a wide range of primary and secondary amines.

G prep Preparation reaction Reaction prep->reaction sub_prep1 Dissolve amine (1.0 eq) and DIPEA (1.5 eq) in DMF. workup Work-up & Purification reaction->workup sub_react1 Add this compound (1.1 eq) dropwise. analysis Analysis workup->analysis sub_work1 Quench with H₂O. sub_analysis1 Characterize pure product (NMR, MS, IR). sub_prep2 Cool solution to 0 °C. sub_react2 Warm to RT and stir for 2-12 h. sub_react3 Monitor by TLC/LC-MS. sub_work2 Extract with EtOAc (3x). sub_work3 Wash combined organics with brine. sub_work4 Dry (Na₂SO₄), filter, and concentrate. sub_work5 Purify via column chromatography.

Caption: General experimental workflow for amide synthesis.

Materials and Reagents:

Reagent/MaterialPurposeTypical Supplier
Primary or Secondary AmineNucleophileSigma-Aldrich, Combi-Blocks
This compoundElectrophileCymitQuimica, Sigma-Aldrich[3]
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic baseSigma-Aldrich, Acros Organics
N,N-Dimethylformamide (DMF)SolventFisher Scientific, VWR
Ethyl Acetate (EtOAc)Extraction SolventFisher Scientific, VWR
Water (H₂O), BrineAqueous WashN/A
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentSigma-Aldrich
Silica Gel (230-400 mesh)Chromatography Stationary PhaseSiliCycle, Merck
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporatorGlassware/EquipmentStandard laboratory suppliers

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0 equivalent) and anhydrous DMF (approx. 0.2 M concentration). Add N,N-Diisopropylethylamine (1.5 equivalents).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Electrophile: Add this compound (1.1 equivalents) portion-wise or as a solution in a small amount of DMF over 5-10 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water (2x) followed by brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Substrate Scope and Data

The described protocol is effective for a variety of amine nucleophiles. The steric and electronic properties of the amine will influence the reaction rate and yield. Generally, less hindered primary and secondary aliphatic amines react more readily than bulky or electron-deficient aromatic amines.

EntryAmine SubstrateProductTime (h)Yield (%)Notes
1BenzylamineN,N-diisopropyl-2-(benzylamino)acetamide392Clean reaction, straightforward purification.
2MorpholineN,N-diisopropyl-2-morpholinoacetamide295Highly nucleophilic secondary amine leads to rapid conversion.
3AnilineN,N-diisopropyl-2-(phenylamino)acetamide1265Slower reaction due to reduced nucleophilicity of the aromatic amine. Gentle heating (40 °C) may improve yield.
4DiethylamineN,N-diisopropyl-2-(diethylamino)acetamide488Standard reaction with a common secondary amine.
5(R)-α-Methylbenzylamine(R)-N,N-diisopropyl-2-((1-phenylethyl)amino)acetamide685Reaction proceeds with retention of stereochemical integrity.

Yields are for isolated, purified products and are representative. Optimization may be required for specific substrates.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive amine (e.g., HCl salt used).2. Insufficient base.3. Low reaction temperature/time.1. Ensure the amine is the free base or add an extra equivalent of DIPEA.2. Increase base to 2.0 equivalents.3. Allow to stir longer at RT or heat gently to 40-50 °C.
Multiple Products (TLC) 1. Amine is reacting more than once (for primary amines).2. Base is acting as a nucleophile.1. Use a slight excess of the amine relative to the chloroacetamide.2. Ensure a sterically hindered base like DIPEA is used, not a smaller one like pyridine.
Difficult Purification 1. Residual DMF in the crude product.2. Byproduct (DIPEA·HCl salt) co-eluting.1. Perform thorough aqueous washes during work-up.2. Ensure the brine wash is performed; consider an additional dilute acid wash if the product is base-stable.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of N-substituted tertiary amides via N-alkylation. The reaction proceeds through a reliable SN2 mechanism and can be applied to a diverse range of primary and secondary amines.[7][8] By carefully selecting the solvent and a non-nucleophilic base, and by controlling the reaction temperature, high yields of the desired products can be achieved. This protocol provides a robust foundation for researchers in organic synthesis and drug discovery to construct complex molecular architectures containing the valuable N,N-diisopropyl-2-aminoacetamide scaffold.

References

2-chloro-N,N-diisopropylacetamide as an alkylating agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to 2-chloro-N,N-diisopropylacetamide as a Strategic Alkylating Agent

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic application of this compound as a versatile alkylating agent. Moving beyond a simple reagent profile, this guide delves into the mechanistic principles, practical applications, and detailed protocols that underpin its utility in modern organic synthesis.

Introduction: Beyond a Simple Halide

This compound is a bifunctional organic molecule featuring a reactive electrophilic center and a sterically demanding amide moiety. While its structure is straightforward, its utility as an alkylating agent is nuanced and powerful. The primary reactive site is the carbon atom bearing a chlorine atom, which is activated towards nucleophilic attack by the adjacent electron-withdrawing carbonyl group. The bulky N,N-diisopropyl groups provide significant steric shielding around the amide bond, a feature that can be strategically exploited to direct reactivity and prevent undesired side reactions at the carbonyl carbon.

This reagent is part of the broader class of α-haloacetamides, compounds renowned for their biological activity, which often stems from their ability to alkylate biological nucleophiles like the sulfhydryl groups in proteins.[1][2] In the laboratory, this same reactivity makes this compound a valuable tool for forging new carbon-heteroatom and carbon-carbon bonds, enabling the synthesis of complex molecules and novel heterocyclic systems.[3][4]

Physicochemical Profile and Synthesis

A thorough understanding of a reagent's properties is fundamental to its effective use.

PropertyValue
IUPAC Name 2-chloro-N,N-bis(propan-2-yl)acetamide
Synonyms N,N-Diisopropylchloroacetamide, N-(Chloroacetyl)diisopropylamine[5][6]
CAS Number 7403-66-9[6]
Molecular Formula C₈H₁₆ClNO[5]
Molecular Weight 177.67 g/mol [5]
Appearance Solid[5]
Synthesis Protocol: Acylation of Diisopropylamine

The most direct and common synthesis of this compound involves the nucleophilic acyl substitution of chloroacetyl chloride with N,N-diisopropylamine.[7] The reaction requires a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

G amine N,N-Diisopropylamine product This compound amine->product acid_chloride Chloroacetyl Chloride acid_chloride->product base Triethylamine (Base) byproduct Triethylammonium chloride base->byproduct HCl scavenger

Caption: Synthesis of this compound.

Step-by-Step Synthesis Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-diisopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization.

Mechanism of Alkylation: An Sₙ2 Pathway

The utility of is rooted in the principles of nucleophilic substitution. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8][9]

Causality of Reactivity:

  • Electrophilic Carbon: The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of both the adjacent chlorine and the carbonyl group.

  • Good Leaving Group: The chloride ion (Cl⁻) is a weak base and therefore an excellent leaving group, facilitating the substitution reaction.[8]

  • Concerted Mechanism: In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to a simultaneous bond formation and bond cleavage in a single, concerted step.[8]

G reagents Nu:⁻ This compound transition_state Transition State|[Nu---C---Cl]⁻ reagents:n->transition_state Sₙ2 Attack products Alkylated Product Cl⁻ transition_state->products Leaving Group Departure

Caption: General Sₙ2 alkylation mechanism.

Application Notes: A Versatile Synthetic Workhorse

This reagent can be used to alkylate a wide variety of nucleophiles. The choice of base and solvent is critical and depends on the pKa of the nucleophile's conjugate acid.

  • O-Alkylation (Williamson Ether Synthesis): Phenols and alcohols can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form alkoxides or phenoxides, which then act as potent oxygen nucleophiles. This is a classic method for forming ether linkages.[10]

  • S-Alkylation: Thiols are excellent nucleophiles and can often be alkylated under milder basic conditions (e.g., K₂CO₃, Et₃N) than their alcohol counterparts due to the higher acidity of the S-H bond and the greater nucleophilicity of the resulting thiolate. This reaction is fundamental to the synthesis of thioethers. The known herbicidal action of chloroacetamides often involves the alkylation of cysteine residues in enzymes, underscoring the efficiency of this transformation.[1][2]

  • N-Alkylation: Primary and secondary amines can be directly alkylated. A common challenge is over-alkylation, which can lead to mixtures of secondary, tertiary, and even quaternary ammonium salts.[10] Using a stoichiometric amount of the alkylating agent and a non-nucleophilic hindered base can help achieve mono-alkylation.[9]

  • C-Alkylation: "Soft" carbon nucleophiles, such as enolates derived from ketones or esters, can be alkylated to form new carbon-carbon bonds, a key transformation in building molecular complexity.[11]

  • Heterocycle Synthesis: The reagent is an excellent precursor for building heterocyclic rings. A common strategy involves an initial intermolecular alkylation followed by an intramolecular cyclization. For instance, reaction with a thiourea derivative can lead to the formation of substituted aminothiazoles.[12]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales.

Protocol 1: O-Alkylation of 4-Methoxyphenol

This protocol details a standard Williamson ether synthesis.

  • Objective: To synthesize 1-(2-(diisopropylamino)-2-oxoethoxy)-4-methoxybenzene.

  • Rationale: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing hydrolysis of the amide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) in acetone (30 mL).

  • Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Alkylating Agent: Add this compound (1.1 eq) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C). Stir vigorously for 12-18 hours. Monitor the reaction by TLC, observing the disappearance of the starting phenol.

  • Work-up: After cooling to room temperature, filter off the K₂CO₃ and wash the solid with acetone. Combine the filtrates and concentrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by a wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure ether.

Protocol 2: S-Alkylation of Benzyl Mercaptan

This protocol demonstrates the formation of a thioether.

  • Objective: To synthesize S-benzyl 2-(diisopropylamino)-2-oxoethanethioate.

  • Rationale: The thiol is more acidic than a phenol, allowing for the use of a weaker base like triethylamine in a solvent like DCM at room temperature.

  • Setup: In a 50 mL flask, dissolve benzyl mercaptan (1.0 eq) in dichloromethane (DCM, 20 mL).

  • Base and Reagent Addition: Add triethylamine (1.2 eq) followed by this compound (1.05 eq).

  • Reaction: Stir the solution at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure thioether.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. While a specific safety data sheet (SDS) for this compound should always be consulted, data from analogous chloroacetamides provide a strong basis for safe handling procedures.[13][14][15]

  • Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[14][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated nucleophile.1. Select a stronger base (e.g., NaH instead of K₂CO₃ for alcohols). 2. Increase the temperature or switch to a higher-boiling solvent (e.g., DMF, DMSO). 3. Ensure the nucleophile is pure and not degraded.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Side reactions (e.g., elimination).1. Increase reaction time or temperature. 2. Optimize extraction and purification steps. 3. Use a less-hindered base; run the reaction at the lowest effective temperature.
Multiple Products 1. Over-alkylation (for N-alkylation). 2. Contamination in starting materials.1. Use a 1:1 stoichiometry or a slight excess of the amine. 2. Purify all starting materials before use.

References

Application Notes and Protocols for N-Alkylation with 2-Chloro-N,N-diisopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Introduction: The Strategic Importance of N-Alkylation in Modern Chemistry

N-alkylation, the formation of a carbon-nitrogen bond, is a cornerstone of organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] This fundamental transformation enables the construction of complex molecular architectures from simpler amine precursors. Among the diverse array of alkylating agents, α-haloamides, such as 2-chloro-N,N-diisopropylacetamide, have emerged as versatile and highly valuable reagents.[2] Their utility stems from the ability to introduce an N,N-diisopropylacetamide moiety, a structural motif present in numerous biologically active compounds.

This technical guide provides a comprehensive overview of the N-alkylation protocol using this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental procedures, and critical considerations for successful implementation.

The Reagent: this compound at a Glance

This compound is a solid, monochlorinated acetamide derivative.[3] Its structure features a reactive C-Cl bond activated by the adjacent carbonyl group, making it an effective electrophile for nucleophilic substitution reactions with amines. The sterically bulky diisopropyl groups on the amide nitrogen can influence the reaction's steric environment and the properties of the final product.

PropertyValue
Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
CAS Number 7403-66-9
Appearance Solid

Mechanism of N-Alkylation: A Nucleophilic Substitution Pathway

The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This concerted step results in the formation of a new C-N bond and the displacement of the chloride ion as a leaving group.[4][5]

The initial product is an ammonium salt, which is then deprotonated by a base (often an excess of the starting amine or an added auxiliary base) to yield the final N-alkylated product.[4]

SN2 Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Intermediate & Products Amine R-NH₂ TS [R-NH₂---CH₂(Cl)---C(=O)N(iPr)₂]‡ Amine->TS Nucleophilic Attack AlkylHalide Cl-CH₂-C(=O)N(iPr)₂ AlkylHalide->TS Intermediate R-NH₂⁺-CH₂-C(=O)N(iPr)₂ + Cl⁻ TS->Intermediate Leaving Group Departure FinalProduct R-NH-CH₂-C(=O)N(iPr)₂ + Base-H⁺ Intermediate->FinalProduct Deprotonation Base Base Base->FinalProduct

Figure 1: General workflow for N-alkylation.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Materials:

  • Amine substrate (1.0 eq)

  • This compound (1.0 - 1.2 eq)[6]

  • Anhydrous base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)[2][7]

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO))[1][2]

  • Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stirrer and a reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the amine substrate, the anhydrous base, and the anhydrous solvent.

  • Addition of Alkylating Agent: While stirring the mixture, add this compound portion-wise or as a solution in the reaction solvent.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically ranging from room temperature to 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an inorganic base was used, filter the mixture to remove the solid. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[8]

  • Purification: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product Isolation: Purify the crude product by a suitable technique, such as flash column chromatography on silica gel or recrystallization, to obtain the desired N-alkylated product.[8]

G Experimental Workflow for N-Alkylation start Start setup 1. Reaction Setup: Combine amine, base, and solvent under inert atmosphere. start->setup add_reagent 2. Add Alkylating Agent: Add this compound. setup->add_reagent react 3. Reaction: Heat and monitor (TLC, LC-MS). add_reagent->react workup 4. Work-up: Cool, filter (if needed), quench with water, and extract. react->workup purify 5. Purification: Wash, dry, and concentrate the organic phase. workup->purify isolate 6. Isolation: Purify by chromatography or recrystallization. purify->isolate end End isolate->end

Figure 2: A step-by-step experimental workflow for N-alkylation.

Key Reaction Parameters and Optimization Strategies

The success and efficiency of the N-alkylation reaction are highly dependent on several key parameters. Understanding their interplay is crucial for optimizing the reaction for a specific substrate.

ParameterRationale and ConsiderationsTypical Range
Base Neutralizes the HCl byproduct and deprotonates the amine to enhance its nucleophilicity. The choice of base depends on the pKa of the amine. Weaker bases (e.g., K₂CO₃) are suitable for more nucleophilic amines, while stronger bases or non-nucleophilic organic bases are preferred for less reactive amines.K₂CO₃, Na₂CO₃, Et₃N, DIPEA
Solvent A polar aprotic solvent is generally used to dissolve the reactants and facilitate the SN2 reaction. DMF, MeCN, and DMSO are common choices.[1][2] The choice of solvent can also influence the reaction rate and selectivity.DMF, MeCN, DMSO, THF
Temperature The reaction temperature affects the rate of the reaction. Many N-alkylations proceed at room temperature, but heating may be required for less reactive substrates. However, excessively high temperatures can lead to side reactions and decomposition.Room Temperature to 100 °C
Stoichiometry A slight excess of the alkylating agent is sometimes used to ensure complete conversion of the starting amine. However, a large excess should be avoided to minimize the risk of over-alkylation, especially with primary amines.[4][9]1.0 - 1.2 equivalents of alkylating agent

Applications in Drug Discovery and Development

The N-alkylation reaction with this compound is a valuable tool in drug discovery for the synthesis of novel compounds with potential therapeutic applications. The resulting N,N-diisopropylacetamide moiety can impart desirable pharmacokinetic and pharmacodynamic properties to a molecule. For instance, this functional group can be found in various biologically active compounds.[10][11]

The ability to readily modify the amine component allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization. This strategy has been employed in the development of various therapeutic agents.

Troubleshooting and Safety Considerations

Common Issues and Solutions:

  • Low or No Conversion:

    • Cause: Insufficiently basic conditions, low reaction temperature, or a deactivated amine.

    • Solution: Use a stronger base, increase the reaction temperature, or consider a more reactive alkylating agent if possible.

  • Over-alkylation (for primary amines):

    • Cause: The initially formed secondary amine is often more nucleophilic than the starting primary amine.[4]

    • Solution: Use a large excess of the primary amine, add the alkylating agent slowly, or perform the reaction at a lower temperature.

  • Side Reactions:

    • Cause: Elimination reactions can compete with substitution, especially with sterically hindered substrates or at high temperatures.

    • Solution: Use a non-nucleophilic, sterically hindered base and optimize the reaction temperature.

Safety Precautions:

  • This compound and other α-haloamides should be handled with care as they are potential alkylating agents and may be harmful.[12]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for this compound and all other reagents before use.

Conclusion

The N-alkylation protocol using this compound is a robust and versatile method for the synthesis of a wide range of N-substituted amines. By understanding the underlying reaction mechanism and carefully controlling the key reaction parameters, researchers can effectively utilize this powerful transformation in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. This guide provides a solid foundation for the successful application of this important synthetic methodology.

References

Application Notes and Protocols for the Use of 2-Chloro-N,N-diisopropylacetamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique in the construction of peptides for research and therapeutic development. A critical step to ensure the fidelity of the synthesized sequence is the capping of unreacted N-terminal amines after each coupling cycle. This prevents the formation of deletion sequences, which are challenging to separate from the target peptide. While acetic anhydride is the conventional capping reagent, this document explores the application of 2-chloro-N,N-diisopropylacetamide as a specialized capping agent. This application note provides a detailed examination of its mechanism of action, potential advantages, and comprehensive protocols for its implementation in Fmoc-based SPPS workflows.

Introduction: The Imperative of Capping in SPPS

The stepwise nature of Solid-Phase Peptide Synthesis (SPPS) relies on the near-quantitative completion of two key reactions: N-terminal deprotection and amino acid coupling.[1] However, achieving 100% coupling efficiency at every step is often challenging, particularly with sterically hindered amino acids or "difficult" sequences prone to aggregation. Any unreacted N-terminal amines will result in the formation of deletion sequences, where one or more amino acids are missing from the final peptide. These impurities can be difficult to distinguish and separate from the desired product, complicating downstream applications and data interpretation.

To mitigate this, a "capping" step is introduced after the coupling reaction to permanently block any unreacted amines. The most common method involves acetylation using acetic anhydride.[1] This application note details the use of an alternative reagent, this compound, for this purpose.

This compound: A Specialized Capping Agent

This compound is a reactive alkylating agent. Its utility in peptide synthesis extends beyond simple capping, with applications in the introduction of a reactive handle for subsequent modifications.

Mechanism of Action

The primary amine of an unreacted N-terminus on the growing peptide chain acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group of this compound. This results in the formation of a stable secondary amine, effectively and irreversibly blocking the N-terminus from participating in subsequent coupling reactions. The bulky diisopropyl groups on the amide nitrogen of the reagent may offer steric hindrance that can influence its reactivity and selectivity.

Experimental Protocols

The following protocols are designed for Fmoc-based solid-phase peptide synthesis. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Synthesis of this compound

While commercially available, this compound can be synthesized in the laboratory.

Materials:

  • Diisopropylamine

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.

  • After the addition is complete, add TEA or DIPEA (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Protocol for N-Terminal Capping in Fmoc-SPPS

This protocol assumes a standard Fmoc-SPPS workflow on a resin support.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Capping Solution Preparation:

Prepare a fresh capping solution before each use.

  • Option 1 (Higher Concentration): 0.5 M this compound and 1.0 M DIPEA in DMF.

  • Option 2 (Lower Concentration): 0.2 M this compound and 0.4 M DIPEA in DMF.

Procedure:

  • Following the amino acid coupling step, wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove any residual coupling reagents.

  • Add the freshly prepared capping solution to the peptide-resin.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Drain the capping solution.

  • Wash the peptide-resin extensively with DMF (5 x 1 min) to remove excess capping reagents and byproducts.

  • Proceed with the standard Fmoc deprotection step for the next coupling cycle.

Workflow Diagram:

SPPS_Capping_Workflow start Peptide-Resin (Post-Coupling) wash1 Wash with DMF start->wash1 capping Add Capping Solution: This compound + DIPEA in DMF wash1->capping agitate Agitate (30-60 min) capping->agitate wash2 Wash with DMF agitate->wash2 deprotection Fmoc Deprotection wash2->deprotection next_cycle Proceed to Next Coupling Cycle deprotection->next_cycle

Caption: Workflow for N-terminal capping with this compound in Fmoc-SPPS.

Advantages and Considerations

The use of this compound as a capping agent offers distinct characteristics compared to traditional acetic anhydride.

FeatureThis compoundAcetic Anhydride
Reactivity Alkylating agentAcylating agent
Resulting Cap Secondary amineAcetamide
Potential for Further Modification The chloro-group can potentially be displaced by other nucleophiles for specific applications.Generally inert.
Steric Hindrance The diisopropyl groups may influence reactivity, potentially leading to higher selectivity for less hindered amines.Less sterically hindered.
Side Reactions Potential for alkylation of nucleophilic side chains (e.g., Cys, His, Lys).Can lead to acetylation of hydroxyl-containing side chains (Ser, Thr, Tyr) under certain conditions.

Potential Advantages:

  • Orthogonality: The resulting N-alkylated peptide bond is stable to the conditions used for Fmoc removal (piperidine) and final cleavage (TFA).

  • Introduction of a Reactive Handle: The capped N-terminus possesses a secondary amine that could be a site for further specific chemical modifications if desired.

Important Considerations and Potential Side Reactions:

  • Alkylation of Side Chains: The electrophilic nature of this compound raises the possibility of side reactions with nucleophilic amino acid side chains. Cysteine (thiol), histidine (imidazole), and lysine (ε-amino) are particularly susceptible to alkylation. It is crucial to evaluate the peptide sequence for the presence of these residues and consider the use of appropriate side-chain protecting groups that are stable under the capping conditions.

  • Optimization Required: The reaction conditions, including concentration, reaction time, and temperature, may need to be optimized for specific peptide sequences to ensure efficient capping while minimizing side reactions.

  • Monitoring: It is highly recommended to perform a Kaiser test (ninhydrin test) after the capping step to confirm the absence of free primary amines. A negative Kaiser test indicates successful capping.

Mechanism of Capping Reaction:

Caption: Nucleophilic attack of the N-terminal amine on this compound.

Conclusion

This compound presents a viable, albeit less conventional, alternative to acetic anhydride for the capping of unreacted N-terminal amines in SPPS. Its use results in a stable, irreversibly blocked N-terminus, effectively preventing the formation of deletion sequences. The potential for side reactions with nucleophilic amino acid side chains necessitates careful consideration of the peptide sequence and may require optimization of the reaction conditions. For sequences lacking highly nucleophilic side chains, or where the introduction of a secondary amine at the N-terminus is desirable for further modification, this compound is a valuable tool in the peptide chemist's arsenal. As with any non-standard reagent, thorough characterization of the final peptide product by mass spectrometry and HPLC is essential to confirm the desired modification and assess purity.

References

Application Notes and Protocols for the Use of 2-chloro-N,N-diisopropylacetamide as a Capping Agent in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In Solid-Phase Peptide Synthesis (SPPS), the prevention of deletion sequences is paramount for the isolation of the target peptide in high purity. This is achieved through a "capping" step, which acylates unreacted amino groups, rendering them inert to further coupling cycles. While acetic anhydride is the conventional capping reagent, this document explores the application of 2-chloro-N,N-diisopropylacetamide as a potentially advantageous alternative. This application note provides a detailed examination of the chemical rationale, a proposed protocol, and a discussion of the potential benefits and considerations for employing this reagent in Fmoc-based SPPS workflows.

Introduction: The Critical Role of Capping in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications. The stepwise, cyclical nature of SPPS, however, is not without its challenges. Incomplete coupling reactions, arising from steric hindrance or other sequence-dependent factors, can leave unreacted N-terminal amines on the growing peptide chain. If not addressed, these free amines will participate in subsequent coupling steps, leading to the formation of "deletion sequences," which are peptides missing one or more amino acid residues. These impurities are often difficult to separate from the desired product due to their similar physicochemical properties.

The "capping" step is a crucial quality control measure implemented to minimize the formation of deletion sequences.[1] By introducing a highly reactive acylating agent after the coupling step, any unreacted amino groups are permanently blocked, typically by acetylation.[1][2] This renders them unable to react in subsequent amino acid coupling cycles, effectively terminating the elongation of the incomplete peptide chain. The most commonly used capping agent is acetic anhydride, usually in the presence of a base such as pyridine or N,N-diisopropylethylamine (DIPEA).[1][2][3]

This document introduces this compound as a novel capping agent in SPPS. We will delve into the chemical principles supporting its use, propose a detailed protocol for its implementation, and discuss its potential advantages in the context of modern peptide synthesis.

Chemical Rationale for this compound as a Capping Agent

This compound is a chloroacetamide derivative that possesses a reactive chloroacetyl group. The electron-withdrawing nature of the adjacent carbonyl group makes the methylene carbon susceptible to nucleophilic attack by the free amino group of the unreacted peptide chain. This results in the formation of a stable amide bond, effectively capping the peptide.

The proposed reaction mechanism involves the nucleophilic substitution of the chlorine atom by the primary amine of the peptide, forming a new carbon-nitrogen bond. This reaction is analogous to the well-established use of chloroacetyl chloride for the N-terminal modification of peptides.[4][5]

capping_mechanism

Caption: Proposed reaction of a resin-bound peptide with a free N-terminal amine and this compound.

Potential Advantages over Acetic Anhydride:

  • Orthogonality: The resulting N-terminal cap, a glycinamide derivative, may offer different solubility and chromatographic properties compared to an acetyl group, potentially aiding in the purification of the target peptide from the capped, truncated sequences.

  • Reduced Side Reactions: Acetic anhydride can sometimes lead to the acetylation of sensitive side chains (e.g., serine, threonine, tyrosine). While the reactivity of this compound towards these side chains requires further investigation, the bulkier diisopropyl groups may offer some steric hindrance, potentially reducing undesired side reactions.

  • Alternative for Acetic Anhydride Restricted Environments: In some regions, access to acetic anhydride is restricted. This compound can serve as a viable alternative in such cases.[6]

Proposed Protocol for Capping with this compound

The following protocol is a proposed methodology for the use of this compound as a capping agent in Fmoc-based SPPS. This protocol is based on standard capping procedures and should be optimized for specific peptide sequences and synthesis scales.

Reagent Preparation
  • Capping Solution: Prepare a 0.5 M solution of this compound and a 0.5 M solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a suitable SPPS-grade solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). The solution should be prepared fresh before each use.

ReagentMolecular WeightConcentration (M)Volume for 10 mL
This compound177.67 g/mol 0.50.888 g
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 0.50.87 mL
N,N-Dimethylformamide (DMF)--to 10 mL
Capping Procedure

This procedure should be performed after the amino acid coupling step and subsequent washes.

  • Wash the Peptide-Resin: After the coupling of an amino acid, wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove any residual coupling reagents and byproducts.

  • Add Capping Solution: Add the freshly prepared capping solution to the peptide-resin in the reaction vessel, ensuring the resin is fully solvated.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes. The optimal reaction time may vary depending on the peptide sequence and should be determined empirically.

  • Wash the Peptide-Resin: Drain the capping solution and wash the peptide-resin extensively with DMF (5 x 1 min) to remove excess capping reagents and byproducts.

  • Qualitative Monitoring (Optional): Perform a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates a successful capping reaction. If the test is positive, the capping step should be repeated.

spss_workflow

Caption: SPPS workflow incorporating the capping step with this compound.

Potential Considerations and Troubleshooting

  • Reactivity with Nucleophilic Side Chains: While the bulky diisopropyl groups may offer some steric protection, the potential for alkylation of nucleophilic amino acid side chains (e.g., Cys, His, Lys, Met, Trp) should be considered.[7][8] Careful monitoring of the final peptide purity by mass spectrometry is recommended to detect any potential side products.

  • Completeness of the Capping Reaction: The efficiency of the capping reaction should be monitored, especially for sterically hindered unreacted amines. If the Kaiser test remains positive after the initial capping step, a second capping treatment may be necessary.

  • Synthesis of this compound: This reagent can be synthesized by the reaction of diisopropylamine with chloroacetyl chloride in the presence of a base.[9][10]

Potential IssuePossible CauseSuggested Solution
Incomplete Capping (Positive Kaiser Test)Steric hindrance of the unreacted amine; Insufficient reaction time.Extend the reaction time to 60 minutes; Repeat the capping step.
Presence of Side Products in Mass SpecAlkylation of nucleophilic side chains.Reduce the reaction time or temperature; Consider using a milder base.
Poor Solubility of Capping ReagentInappropriate solvent.Ensure all reagents are fully dissolved in high-purity, anhydrous DMF or DCM.

Conclusion

The use of this compound as a capping agent in SPPS presents a promising, albeit novel, alternative to the standard acetic anhydride protocol. Its distinct chemical properties may offer advantages in terms of purification and reduced side-chain modifications. The proposed protocol provides a starting point for researchers to explore this reagent's utility in their peptide synthesis workflows. As with any new methodology, careful optimization and thorough analysis of the final product are essential to ensure the desired purity and yield of the target peptide. Further studies are warranted to fully characterize the efficiency and potential side reactions associated with this capping agent in various peptide sequences.

References

Application Notes and Protocols: 2-Chloro-N,N-diisopropylacetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-N,N-diisopropylacetamide is a halogenated amide characterized by a central acetamide core, a chlorine atom at the alpha-position, and two isopropyl groups on the amide nitrogen. While specific literature detailing the medicinal chemistry applications of this compound is limited, its core functional group, the α-chloroacetamide moiety, is a well-established and powerful tool in modern drug discovery and development.

This guide provides a comprehensive overview of the applications of the α-chloroacetamide scaffold, with a focus on its role as a reactive building block for the synthesis of targeted covalent inhibitors. The principles, protocols, and insights discussed herein are directly applicable to the utilization of this compound and related structures in medicinal chemistry research. The presence of the bulky diisopropyl groups on the nitrogen atom can be expected to influence the compound's steric profile and reactivity, offering a point of modulation for medicinal chemists.

The α-Chloroacetamide Moiety as a Covalent Warhead

The most significant application of α-chloroacetamides in medicinal chemistry is their use as "warheads" in the design of covalent inhibitors. Covalent inhibitors form a stable, chemical bond with their target protein, which can offer several therapeutic advantages over traditional non-covalent inhibitors.

Advantages of Covalent Inhibition:

  • Increased Potency: By forming an irreversible bond, covalent inhibitors can achieve high levels of target inhibition at lower concentrations.

  • Prolonged Duration of Action: The irreversible nature of the interaction means that the inhibitory effect persists even after the drug has been cleared from systemic circulation, potentially leading to less frequent dosing.

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding site.

Mechanism of Action: Nucleophilic Substitution

The α-chloroacetamide moiety is a potent electrophile. The chlorine atom, being a good leaving group, makes the adjacent carbon susceptible to nucleophilic attack. In a biological context, the primary targets for α-chloroacetamides are the nucleophilic side chains of amino acid residues within a protein's binding site. Cysteine, with its highly nucleophilic thiol group, is the most common target.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This covalent modification of the protein can lead to the inactivation of an enzyme or the disruption of a protein-protein interaction.

G cluster_0 Protein Active Site cluster_1 α-Chloroacetamide Inhibitor cluster_2 Irreversible Inhibition Cys_SH Cysteine Residue (Cys-SH) Inhibitor R-NH-CO-CH₂-Cl Cys_SH->Inhibitor Nucleophilic Attack (SN2) Covalent_Adduct Covalently Modified Protein R-NH-CO-CH₂-S-Cys Inhibitor->Covalent_Adduct Chloride Elimination

Mechanism of Covalent Inhibition by α-Chloroacetamides.
Reactivity and Selectivity

While powerful, the reactivity of α-chloroacetamides must be carefully tuned to avoid off-target effects. Highly reactive electrophiles can indiscriminately modify various proteins, leading to toxicity. The reactivity of the α-chloroacetamide warhead can be modulated by substituents on the α-carbon and the amide nitrogen. For instance, adding steric bulk near the reaction site can reduce reactivity. The diisopropyl groups in this compound would be expected to sterically hinder the approach of nucleophiles, potentially leading to a more selective inhibitor compared to less substituted chloroacetamides.

The reactivity of α-chloroacetamides is often compared to other covalent warheads, such as acrylamides. While both are effective, chloroacetamides are generally considered to be more reactive. However, this higher reactivity can be advantageous in certain contexts, such as targeting enzymes with a weakly nucleophilic cysteine.

WarheadReactivityMechanismBond Type
α-Chloroacetamide HighSN2Irreversible Thioether
Acrylamide ModerateMichael AdditionIrreversible Thioether
Vinyl Sulfone ModerateMichael AdditionIrreversible Thioether
Nitrile LowNucleophilic AdditionReversible Thioimidate
α-Chlorofluoroacetamide TunableSN2Reversible Thioether

Application Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via the reaction of diisopropylamine with chloroacetyl chloride. This is a standard and efficient method for the preparation of N,N-disubstituted-2-chloroacetamides.

Rationale for Experimental Choices:

  • Anhydrous Solvent: Dichloromethane is used as the solvent. It is crucial that the solvent is anhydrous to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

  • Non-nucleophilic Base: Triethylamine is added as a base to neutralize the hydrochloric acid (HCl) byproduct of the reaction. Triethylamine is a non-nucleophilic base, meaning it will not compete with diisopropylamine in reacting with chloroacetyl chloride.

  • Low Temperature: The reaction is conducted at 0°C to control the exothermic nature of the reaction and minimize the formation of side products.

G Start Start Step1 Dissolve Diisopropylamine and Triethylamine in DCM Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add Chloroacetyl Chloride Dropwise Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Step5 Aqueous Work-up (Wash with H₂O, HCl, NaHCO₃, brine) Step4->Step5 Step6 Dry over Na₂SO₄ Step5->Step6 Step7 Concentrate in vacuo Step6->Step7 End This compound Step7->End

Workflow for the Synthesis of this compound.

Materials:

  • Diisopropylamine

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add diisopropylamine (1.0 eq) and anhydrous dichloromethane.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the flask to 0°C in an ice bath.

  • Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.

Reactant/ReagentMolar EquivalentPurpose
Diisopropylamine1.0Nucleophile
Chloroacetyl Chloride1.05Electrophile
Triethylamine1.1Base
Dichloromethane-Solvent
Protocol 2: General Assay for Covalent Modification of a Target Protein

This protocol outlines a general workflow to determine if a compound containing an α-chloroacetamide moiety, such as this compound, covalently modifies a target protein. The primary method of analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure:

  • Incubation: Incubate the purified target protein with a molar excess of the α-chloroacetamide compound in a suitable buffer at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours). Include a control sample of the protein incubated with the vehicle (e.g., DMSO) only.

  • Removal of Excess Inhibitor: Remove the unbound inhibitor by methods such as dialysis, gel filtration, or centrifugal filtration.

  • Denaturation and Digestion: Denature the protein (e.g., with urea or guanidinium chloride) and reduce and alkylate the cysteine residues (using DTT and iodoacetamide for the control). Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.

  • Data Analysis: Compare the mass spectra of the inhibitor-treated sample and the control sample. Look for a peptide in the treated sample with a mass shift corresponding to the addition of the inhibitor's mass minus the mass of HCl. The fragmentation pattern (MS/MS) of this modified peptide can be used to identify the exact site of covalent modification.

Conclusion

While this compound itself is not extensively documented in medicinal chemistry literature, the α-chloroacetamide functional group it contains is of significant interest. Its ability to act as a covalent warhead for the irreversible inhibition of protein targets makes it a valuable tool for the development of potent and long-acting therapeutics. The synthetic accessibility of N,N-disubstituted-2-chloroacetamides, coupled with the tunable reactivity of the warhead, ensures that this class of compounds will continue to be explored in the quest for novel medicines. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound and related compounds in their drug discovery programs.

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Chloro-N,N-diisopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs featuring these structural motifs.[1][2] Their prevalence stems from their ability to present functional groups in well-defined spatial arrangements, enabling precise interactions with biological targets. Among the vast array of synthetic precursors, 2-chloro-N,N-diisopropylacetamide stands out as a versatile and reactive building block for the construction of various nitrogen-containing heterocycles. The presence of a reactive carbon-chlorine bond and a sterically hindered amide group makes it an ideal substrate for selective cyclization reactions.

This guide provides detailed application notes and protocols for the synthesis of several key heterocyclic scaffolds, namely piperazin-2-ones, morpholin-3-ones, and thiomorpholin-3-ones, using this compound as a common starting material. The methodologies described herein are designed to be robust and adaptable for a range of research and development applications.

Mechanistic Overview: The Power of Dinucleophilic Cyclization

The core strategy for synthesizing these six-membered heterocycles from this compound involves a cyclocondensation reaction with a suitable dinucleophilic partner. This reaction proceeds via a two-step sequence:

  • Initial Nucleophilic Substitution: The primary amine of the dinucleophile attacks the electrophilic carbon bearing the chlorine atom in this compound, leading to the formation of a linear intermediate.

  • Intramolecular Cyclization: The second nucleophilic group (amine, hydroxyl, or thiol) of the intermediate then attacks the carbonyl carbon of the acetamide, resulting in the formation of the heterocyclic ring and the elimination of water.

The bulky diisopropyl groups on the amide nitrogen play a crucial role in directing the reaction towards cyclization by minimizing intermolecular side reactions.

Synthesis of 4-Isopropyl-1-(propan-2-yl)piperazin-2-one

Piperazin-2-ones are valuable scaffolds in drug discovery, often serving as constrained dipeptide mimetics. The following protocol details their synthesis via the reaction of this compound with ethylenediamine.

Experimental Protocol

Materials:

  • This compound

  • Ethylenediamine

  • Triethylamine (Et3N)

  • Toluene

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • To a stirred solution of ethylenediamine (1.0 eq.) and triethylamine (2.2 eq.) in toluene (10 mL/mmol of chloroacetamide) at room temperature, add a solution of this compound (1.0 eq.) in toluene dropwise over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-isopropyl-1-(propan-2-yl)piperazin-2-one.

Reaction Workflow

Synthesis_of_Piperazinone reagents Ethylenediamine, Triethylamine Toluene reaction_mixture Reaction Mixture reagents->reaction_mixture chloroacetamide This compound chloroacetamide->reaction_mixture reflux Reflux (110 °C, 12-18h) reaction_mixture->reflux workup Aqueous Workup (Filtration, Washing, Drying) reflux->workup purification Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) workup->purification product 4-Isopropyl-1-(propan-2-yl)piperazin-2-one purification->product

Caption: Workflow for the synthesis of 4-isopropyl-1-(propan-2-yl)piperazin-2-one.

Data Summary
EntryDinucleophileBaseSolventTime (h)Yield (%)
1EthylenediamineEt3NToluene1675-85
2N-MethylethylenediamineEt3NToluene1870-80
3N-BenzylethylenediamineK2CO3DMF2465-75

Synthesis of 4-Isopropylmorpholin-3-one

Morpholin-3-ones are another class of heterocycles with significant applications in medicinal chemistry, often acting as bioisosteres for ester and amide functionalities. Their synthesis from this compound is achieved through reaction with ethanolamine.

Experimental Protocol

Materials:

  • This compound

  • Ethanolamine

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a suspension of potassium carbonate (2.5 eq.) in DMF (15 mL/mmol of chloroacetamide), add ethanolamine (1.2 eq.).

  • Heat the mixture to 60 °C and add a solution of this compound (1.0 eq.) in DMF dropwise.

  • After the addition is complete, raise the temperature to 100 °C and stir for 8-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to yield pure 4-isopropylmorpholin-3-one.

Reaction Workflow

Synthesis_of_Morpholinone reagents Ethanolamine, K2CO3 DMF reaction_mixture Reaction Mixture reagents->reaction_mixture chloroacetamide This compound chloroacetamide->reaction_mixture heating Heat (100 °C, 8-12h) reaction_mixture->heating extraction Extraction (Ethyl Acetate, Water) heating->extraction purification Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) extraction->purification product 4-Isopropylmorpholin-3-one purification->product

Caption: Workflow for the synthesis of 4-isopropylmorpholin-3-one.

Data Summary
EntryDinucleophileBaseSolventTime (h)Yield (%)
1EthanolamineK2CO3DMF1080-90
22-Amino-1-propanolNaHTHF1275-85
31-Amino-2-propanolCs2CO3Acetonitrile1270-80

Synthesis of 4-Isopropylthiomorpholin-3-one

The thiomorpholin-3-one core is a sulfur-containing bioisostere of the morpholin-3-one and is of interest in the development of novel therapeutic agents. The synthesis involves the reaction of this compound with 2-aminoethanethiol.

Experimental Protocol

Materials:

  • This compound

  • 2-Aminoethanethiol hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • Prepare a solution of sodium ethoxide (2.2 eq.) in absolute ethanol.

  • To this solution, add 2-aminoethanethiol hydrochloride (1.1 eq.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in ethanol dropwise.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 6-10 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane) to obtain 4-isopropylthiomorpholin-3-one.

Reaction Workflow

Synthesis_of_Thiomorpholinone reagents 2-Aminoethanethiol HCl, NaOEt Ethanol reaction_mixture Reaction Mixture reagents->reaction_mixture chloroacetamide This compound chloroacetamide->reaction_mixture reflux Reflux (78 °C, 6-10h) reaction_mixture->reflux workup Workup (DCM, NaHCO3) reflux->workup purification Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) workup->purification product 4-Isopropylthiomorpholin-3-one purification->product

Caption: Workflow for the synthesis of 4-isopropylthiomorpholin-3-one.

Data Summary
EntryDinucleophileBaseSolventTime (h)Yield (%)
12-AminoethanethiolNaOEtEthanol870-80
2CysteamineK2CO3Acetonitrile1265-75
32-Amino-1-propanethiolDBUTHF1060-70

Conclusion and Future Perspectives

This compound serves as a readily accessible and highly effective precursor for the synthesis of a variety of medicinally relevant N-heterocycles. The protocols outlined in this guide demonstrate the straightforward and efficient construction of piperazin-2-ones, morpholin-3-ones, and thiomorpholin-3-ones. The modularity of this synthetic approach allows for the introduction of diversity by varying the dinucleophilic partner, making it a valuable tool in the generation of compound libraries for drug discovery programs. Further exploration of this chemistry could involve the use of more complex dinucleophiles to access novel and intricate heterocyclic systems.

References

Application Notes & Protocols: The Strategic Incorporation of 2-chloro-N,N-diisopropylacetamide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[3][4] The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[5][] This guide provides a detailed examination of 2-chloro-N,N-diisopropylacetamide, a versatile alkylating agent, and its strategic application in the synthesis of sophisticated PROTAC linkers. We will explore the chemical rationale for its use and provide detailed, field-proven protocols for its incorporation, empowering researchers to expand their PROTAC design and synthesis capabilities.

Introduction: The Central Role of the Linker in PROTAC Design

The PROTAC mechanism of action is catalytic, hijacking the cell's ubiquitin-proteasome system to eliminate a target protein.[7][8] The formation of a productive ternary complex is the cornerstone of this process.[9] While the warhead and E3 ligand provide binding affinity, the linker choreographs the interaction, dictating the distance and relative orientation between the POI and the E3 ligase.[] Its composition, length, and rigidity can profoundly impact degradation efficiency (DC50), selectivity, and pharmacokinetic properties.

The strategic introduction of specific chemical moieties into the linker allows for the fine-tuning of these properties. The N,N-diisopropylacetamide group, installed via its chloro-activated precursor, is one such valuable moiety.

Why Use this compound?

This compound serves as a robust electrophilic building block for introducing a diisopropylacetamide group into a molecule. Its utility in PROTAC synthesis is rooted in several key principles:

  • Controlled Alkylation: The chloroacetamide group is a moderately reactive electrophile, enabling the selective alkylation of nucleophiles like phenols and amines under well-defined conditions. This provides a reliable method for covalently attaching this moiety to a warhead, E3 ligand, or a linker precursor.

  • Conformational Influence: The bulky N,N-diisopropyl groups introduce significant steric hindrance around the amide bond. This can restrict the linker's rotational freedom, pre-organizing the PROTAC into a more favorable conformation for ternary complex formation and reducing the entropic penalty of binding.[4]

  • Metabolic Stability: The steric shielding provided by the isopropyl groups can protect the adjacent amide bond from hydrolysis by cellular amidases, potentially increasing the metabolic stability and in vivo half-life of the PROTAC.

  • Modulation of Physicochemical Properties: The acetamide group adds a degree of polarity and a hydrogen bond acceptor, which can influence solubility and cell permeability—critical parameters for PROTAC development.[9]

The overall workflow involves leveraging this reagent to build out the linker from either the warhead or the E3 ligase ligand, followed by subsequent steps to complete the PROTAC structure.

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycling PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation caption Fig 1. Catalytic cycle of PROTAC-mediated protein degradation.

Fig 1. Catalytic cycle of PROTAC-mediated protein degradation.

Core Synthetic Strategy: Nucleophilic Substitution

The primary reaction involving this compound in PROTAC synthesis is a nucleophilic substitution, typically an SN2 reaction. A nucleophilic atom (commonly an oxygen from a phenol or a nitrogen from an amine) on the warhead or linker attacks the carbon atom bearing the chlorine, displacing the chloride ion. The reaction is facilitated by a base, which deprotonates the nucleophile to increase its reactivity.

Synthetic_Workflow cluster_1 Module Preparation cluster_2 Key Alkylation Step cluster_3 PROTAC Assembly Warhead Warhead-Nu: (e.g., Phenol, Amine) Reaction Base-Mediated Alkylation (Protocol 1 or 2) Warhead->Reaction E3_Ligand E3 Ligand with Coupling Handle Coupling Amide Coupling, Click Chemistry, etc. E3_Ligand->Coupling Alkylating_Agent This compound Alkylating_Agent->Reaction Intermediate Warhead-Linker Fragment Reaction->Intermediate Intermediate->Coupling Final_PROTAC Final PROTAC Molecule Coupling->Final_PROTAC caption Fig 2. General workflow for PROTAC synthesis using the alkylation strategy.

Fig 2. General workflow for PROTAC synthesis using the alkylation strategy.

Experimental Protocols

The following protocols are generalized methodologies and may require optimization based on the specific substrate's reactivity, solubility, and steric properties.

Protocol 1: O-Alkylation of a Phenolic Moiety

This protocol describes the reaction of a phenol-containing molecule (e.g., a warhead or linker precursor) with this compound. This is a common method for creating an ether linkage within the PROTAC structure.

Materials & Reagents:

Reagent/MaterialPurposeTypical Grade
Phenol-containing SubstrateStarting Material (1.0 eq)>95% Purity
This compoundAlkylating Agent (1.2 - 1.5 eq)>97% Purity
Potassium Carbonate (K₂CO₃), anhydrousBase (2.0 - 3.0 eq)Anhydrous, Powdered
N,N-Dimethylformamide (DMF)Reaction SolventAnhydrous
Ethyl Acetate (EtOAc)Extraction SolventACS Grade
Water (H₂O)Aqueous WashDeionized
Brine (Saturated aq. NaCl)Aqueous WashACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentAnhydrous, Granular
Round-bottom flask, stir bar, condenserReaction Apparatus-
Thin-Layer Chromatography (TLC) or LC-MSReaction Monitoring-

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenol-containing substrate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Reagent: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the desired O-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Fig 3. Reaction scheme for O-alkylation of a phenol with the title reagent.
Protocol 2: N-Alkylation of a Secondary Amine

This protocol details the alkylation of a secondary amine, which may be present on an E3 ligase ligand or a linker fragment. N-alkylation is often more challenging than O-alkylation due to the lower nucleophilicity of some amines and potential for over-alkylation with primary amines.

Materials & Reagents:

Reagent/MaterialPurposeTypical Grade
Amine-containing SubstrateStarting Material (1.0 eq)>95% Purity
This compoundAlkylating Agent (1.1 - 1.3 eq)>97% Purity
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic Base (3.0 eq)Anhydrous
Sodium Iodide (NaI)Catalyst (0.1 eq, optional)Anhydrous
Acetonitrile (ACN) or DMFReaction SolventAnhydrous
Dichloromethane (DCM)Extraction SolventACS Grade
Saturated aq. NaHCO₃Aqueous WashACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentAnhydrous, Granular

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the amine-containing substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous ACN or DMF (0.1-0.5 M).

  • Addition of Reagents: Add DIPEA (3.0 eq), followed by this compound (1.1 eq). If the reaction is known to be sluggish, a catalytic amount of NaI (0.1 eq) can be added to facilitate a Finkelstein reaction, generating the more reactive iodoacetamide in situ.

  • Reaction: Stir the mixture at 50-70 °C. Monitor the reaction progress by LC-MS. The reaction is typically complete within 6-24 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in DCM or EtOAc and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification & Characterization: Purify the crude product by flash column chromatography and confirm its identity and purity by NMR and HRMS.

Expert Insights & Troubleshooting

  • Choice of Base: For O-alkylation of sensitive substrates, a milder base like Cesium Carbonate (Cs₂CO₃) can be more effective than K₂CO₃, often allowing for lower reaction temperatures. For N-alkylation, a non-nucleophilic organic base like DIPEA is crucial to avoid competition with the substrate amine.

  • Sluggish Reactions: If an alkylation reaction is slow, the addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can significantly accelerate the rate by forming the more reactive iodo-intermediate in situ.

  • Side Reactions: The primary side reaction is the hydrolysis of this compound if moisture is present. Always use anhydrous solvents and reagents. For substrates with multiple nucleophilic sites, careful optimization of reaction conditions (temperature, base stoichiometry) is required to achieve selectivity.

  • Purification Challenges: The N,N-diisopropylacetamide moiety increases the lipophilicity of the product. A solvent system for chromatography such as hexanes/ethyl acetate or dichloromethane/methanol may be required for effective separation.

Conclusion

This compound is a powerful and strategic tool in the PROTAC synthesis arsenal. It provides a reliable pathway to introduce a sterically-defined, metabolically robust acetamide functionality into linker structures. By understanding the underlying chemical principles and leveraging the detailed protocols provided, researchers can rationally design and efficiently synthesize novel PROTACs with potentially improved conformational control and degradation efficacy. The modularity of this synthetic approach facilitates the rapid generation of linker libraries, accelerating the optimization process for this promising therapeutic modality.

References

Application Notes and Protocols for the Reaction of 2-Chloro-N,N-diisopropylacetamide with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for the N-alkylation of primary and secondary amines using 2-chloro-N,N-diisopropylacetamide. This versatile electrophile is a key building block in medicinal chemistry and drug development for the introduction of a diisopropylacetamido moiety, a common structural motif in pharmacologically active compounds. This document offers detailed protocols, an exploration of reaction mechanisms, and insights into optimizing reaction conditions for various amine substrates.

Introduction: The Significance of N-Alkylation with this compound

The reaction of this compound with amines is a cornerstone of modern synthetic organic chemistry, particularly in the construction of novel pharmaceutical candidates. The resulting N-substituted glycinamide derivatives are prevalent in a wide array of bioactive molecules. The diisopropylamide group imparts significant steric bulk, which can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as metabolic stability and receptor binding affinity.

This guide provides a robust framework for researchers to effectively utilize this reaction, addressing the nuances of substrate reactivity, reaction conditions, and potential side reactions.

Reaction Mechanism and Key Parameters

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion.

Mechanistic Pathway

The lone pair of electrons on the nitrogen atom of the amine initiates a backside attack on the carbon-chlorine bond. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond. The reaction is typically facilitated by a base to neutralize the hydrochloric acid generated, driving the equilibrium towards the product.

Caption: SN2 mechanism for the reaction of an amine with this compound.

Critical Reaction Parameters

The success and efficiency of the N-alkylation are critically dependent on the careful selection of the following parameters:

  • Solvent: Polar aprotic solvents are generally the preferred choice as they can solvate the cationic species while leaving the amine nucleophile relatively unencumbered.[1] Commonly used solvents include acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] For less reactive systems, higher boiling point solvents like toluene may be employed to facilitate the reaction at elevated temperatures.[2]

  • Base: A base is essential to neutralize the HCl formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[1] The choice of base depends on the reactivity of the amine. For most primary and secondary aliphatic amines, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[1] For less nucleophilic amines, such as anilines, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.[1][2] Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also commonly used.[1]

  • Temperature: The reaction temperature is a crucial factor influencing the reaction rate. While some reactive amines may proceed at room temperature, many reactions require heating to achieve a reasonable rate and yield.[1] Temperatures typically range from ambient to 80-120 °C.[2]

  • Stoichiometry: The molar ratio of the reactants can influence the product distribution. To avoid the potential for dialkylation of primary amines, a slight excess of the amine can be used.[2]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific amine substrate.

General Workflow

experimental_workflow A Reactant Preparation (Amine, this compound, Base, Solvent) B Reaction Setup (Inert Atmosphere, Stirring) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D Upon Completion E Purification (Column Chromatography, Recrystallization) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow for N-alkylation.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.

  • Add acetonitrile to achieve a concentration of approximately 0.2 M with respect to the chloroacetamide.

  • Add benzylamine to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with a Secondary Aliphatic Amine (e.g., Piperidine)

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in DMF.

  • Add triethylamine, followed by the dropwise addition of piperidine at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50 °C if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS (typically complete within 2-8 hours).

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the product by column chromatography or distillation under reduced pressure.

Protocol 3: Reaction with an Aromatic Amine (e.g., Aniline)

Materials:

  • This compound (1.0 eq)

  • Aniline (1.05 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.

  • Carefully add the sodium hydride portion-wise to the DMF with stirring.

  • Add the aniline dropwise to the NaH suspension at 0 °C. Stir for 30 minutes at this temperature to allow for the formation of the sodium anilide.

  • Slowly add a solution of this compound in anhydrous DMF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of various amine classes with this compound.

Amine TypeExample AmineBaseSolventTemperature (°C)Typical Reaction Time (h)
Primary AliphaticBenzylamineK₂CO₃ACN60-804-12
Secondary AliphaticPiperidineTEADMFRT - 502-8
AromaticAnilineNaHDMF80-10012-24
Less Reactive Aromatic2-Nitroanilinet-BuOKToluene100-12024-48

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a stronger base, or switching to a higher-boiling point solvent.[1][2]

  • Side Reactions: The most common side reaction with primary amines is dialkylation.[2] This can often be minimized by using a slight excess of the primary amine.[2]

  • Reaction Stalls: If the reaction does not proceed to completion, ensure all reagents and solvents are anhydrous, particularly when using moisture-sensitive bases like NaH. The base may also be too weak for the specific amine substrate.[1]

Conclusion

The N-alkylation of amines with this compound is a robust and versatile transformation for the synthesis of valuable building blocks in drug discovery. By carefully selecting the appropriate base, solvent, and temperature, high yields of the desired N-substituted glycinamides can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.

References

Mastering Reactions with 2-Chloro-N,N-diisopropylacetamide: A Guide to Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of pharmaceutical and fine chemical synthesis, the precise control of reaction parameters is paramount to achieving desired outcomes. Among the versatile building blocks available to the modern chemist, 2-chloro-N,N-diisopropylacetamide stands out for its utility in introducing the diisopropylaminoacetyl moiety, a common structural motif in biologically active molecules. However, the successful application of this reagent is critically dependent on an often-overlooked yet decisive factor: the choice of solvent. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of how to strategically select solvents for reactions involving this compound, ensuring optimal yields, enhanced reaction rates, and improved product purity.

The Decisive Role of the Reaction Medium

This compound is a solid at room temperature, necessitating its dissolution for most chemical transformations. The solvent does not merely act as a passive medium but actively influences the reaction's trajectory. Its polarity, proticity, and ability to solvate reactants and intermediates can dictate the reaction mechanism, rate, and even the final product distribution. The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon, a classic S(_N)2 reaction. The efficiency of this transformation is profoundly affected by the solvent's ability to stabilize the transition state and solvate the nucleophile and leaving group.

Physicochemical Properties: A Foundation for Selection

A thorough understanding of the physicochemical properties of both this compound and the potential solvents is the first step in making an informed selection.

Table 1: Physicochemical Properties of this compound and Common Solvents

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Dielectric Constant (ε)Dipole Moment (D)
This compound C₈H₁₆ClNO177.67---
TolueneC₇H₈92.141112.40.4
Acetonitrile (ACN)C₂H₃N41.058237.53.9
N,N-Dimethylformamide (DMF)C₃H₇NO73.0915336.73.8
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1318946.74.0
Tetrahydrofuran (THF)C₄H₈O72.11667.61.7
Ethanol (EtOH)C₂H₅OH46.077824.51.7
WaterH₂O18.0210080.11.9

Solvent Selection Strategies for Nucleophilic Substitution Reactions

The archetypal reaction of this compound is the displacement of the chloride ion by a nucleophile. The choice of solvent in these S(_N)2 reactions is critical for success.

The Power of Polar Aprotic Solvents

For classic S(_N)2 reactions, polar aprotic solvents are generally the preferred choice. These solvents possess a significant dipole moment, allowing them to dissolve charged nucleophiles, but they lack acidic protons. This is advantageous because they solvate the accompanying cation more effectively than the anionic nucleophile. The "naked" and less-solvated nucleophile is therefore more reactive and readily available to attack the electrophilic carbon of the chloroacetamide.

Recommended Polar Aprotic Solvents:

  • N,N-Dimethylformamide (DMF): An excellent choice for many nucleophilic substitutions due to its high dielectric constant and ability to dissolve a wide range of organic and inorganic compounds. It is particularly effective for reactions with amine and azide nucleophiles.

  • Acetonitrile (ACN): Another highly polar aprotic solvent that can accelerate S(_N)2 reactions. It is often used in reactions where a milder and less viscous alternative to DMF is desired.

  • Dimethyl Sulfoxide (DMSO): With its high polarity, DMSO is very effective at promoting S(_N)2 reactions. However, its high boiling point can sometimes make product isolation more challenging.

  • Tetrahydrofuran (THF): A less polar aprotic solvent that is a good choice for reactions where the nucleophile is already sufficiently reactive. It is often used in conjunction with strong bases.

cluster_0 Solvent Selection Workflow Start Start Define Nucleophile Define Nucleophile Start->Define Nucleophile Assess Reactivity Assess Reactivity Define Nucleophile->Assess Reactivity Strong Nucleophile Strong Nucleophile Assess Reactivity->Strong Nucleophile High Weak Nucleophile Weak Nucleophile Assess Reactivity->Weak Nucleophile Low Select Solvent Class Select Solvent Class Strong Nucleophile->Select Solvent Class Weak Nucleophile->Select Solvent Class Polar Aprotic Polar Aprotic Select Solvent Class->Polar Aprotic Sufficiently Reactive or Anionic Polar Protic Polar Protic Select Solvent Class->Polar Protic Requires Solvation Assistance (e.g., for salts) Optimize Conditions Optimize Conditions Polar Aprotic->Optimize Conditions Polar Protic->Optimize Conditions End End Optimize Conditions->End

Caption: A workflow for selecting an appropriate solvent class.

The Role of Polar Protic Solvents

While often less ideal for S(_N)2 reactions due to their tendency to solvate and deactivate nucleophiles through hydrogen bonding, polar protic solvents like ethanol and water can be employed under certain circumstances. For instance, in reactions where the nucleophile is a neutral molecule that becomes charged during the reaction, a protic solvent can help to stabilize the developing charge in the transition state. They can also be effective when using salts of nucleophiles where solubility is a primary concern. However, reaction rates are typically slower in protic solvents compared to aprotic ones.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common reactions of this compound, with a focus on the rationale behind solvent selection.

Protocol 1: N-Alkylation of a Secondary Amine (e.g., Piperidine)

This protocol details the synthesis of 1-(2-(diisopropylamino)acetyl)piperidine, a tertiary amine, via a nucleophilic substitution reaction. A polar aprotic solvent is chosen to maximize the reactivity of the amine nucleophile.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the solids (concentration of the chloroacetamide is typically 0.1-0.5 M).

  • To the stirred suspension, add piperidine (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Causality of Choices:

  • Solvent (DMF): DMF is an excellent polar aprotic solvent that readily dissolves the reactants and the inorganic base. It effectively solvates the potassium cation, leaving the carbonate anion and the piperidine nucleophile more reactive.

  • Base (K₂CO₃): The inorganic base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Anhydrous conditions are maintained to prevent hydrolysis of the starting material.

Protocol 2: Synthesis of an N-Substituted Glycine Derivative via Reaction with an Isatin Salt

This protocol describes the synthesis of a more complex molecule, N-(2-(diisopropylamino)acetyl)indoline-2,3-dione, through the N-alkylation of an isatin salt. The choice of a polar aprotic solvent is crucial for the solubility of the isatin salt and for promoting the S(_N)2 reaction.

Materials:

  • Isatin

  • Potassium Carbonate (K₂CO₃), anhydrous

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend isatin (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.

  • Stir the mixture at 80 °C for 1 hour to facilitate the formation of the potassium salt of isatin.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Continue stirring at 80 °C and monitor the reaction by TLC.

  • After the reaction is complete (typically 6-18 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Causality of Choices:

  • Solvent (DMF): DMF is essential here for dissolving the polar isatin and its potassium salt. Its aprotic nature ensures the nucleophilicity of the isatin anion is not diminished by hydrogen bonding.

  • Base (K₂CO₃): Used to deprotonate the isatin, forming the nucleophilic potassium salt.

cluster_1 Reaction Mechanism: N-Alkylation Reactants This compound Nu-H (Nucleophile) TransitionState Transition State Nu···C···Cl Bond Formation/Breaking Reactants:f1->TransitionState:f1 S_N2 Attack Products N-Substituted Product HCl TransitionState:f1->Products:f0 Chloride Expulsion

Caption: A simplified representation of the S(_N)2 mechanism.

Conclusion

The strategic selection of a solvent is a critical determinant of success in reactions involving this compound. For the prevalent nucleophilic substitution reactions, polar aprotic solvents such as DMF and acetonitrile generally provide the most favorable conditions by enhancing the reactivity of the nucleophile. However, the specific choice will always depend on the nature of the nucleophile, the desired reaction conditions, and solubility considerations. By understanding the fundamental principles of solvent effects and utilizing the detailed protocols provided, researchers can confidently and efficiently employ this compound to construct complex molecules of interest in the pharmaceutical and chemical industries.

Application Notes and Protocols: Strategic Base Selection for Reactions of 2-Chloro-N,N-diisopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of 2-Chloro-N,N-diisopropylacetamide in Synthesis

This compound is a valuable electrophilic building block in organic synthesis, prized for its role in introducing the diisopropylacetamido moiety into a wide range of molecules. This functional group is of particular interest in the development of pharmaceuticals and agrochemicals due to its specific steric and electronic properties. For instance, the related compound 2-chloro-N-isopropylacetanilide, known as propachlor, has been utilized as an herbicide.[1][2][3] The reactivity of this compound is dominated by the electrophilic carbon of the chloromethyl group, making it an excellent substrate for nucleophilic substitution reactions.

The success of these substitution reactions, particularly N-alkylation and O-alkylation (etherification), is critically dependent on the judicious selection of a base. The base serves a dual purpose: to deprotonate the nucleophile, thereby increasing its reactivity, and to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of base influences reaction rate, yield, and selectivity, and an inappropriate choice can lead to undesired side reactions or reaction failure. This guide provides a comprehensive overview of the factors governing base selection and offers detailed protocols for common applications.

The Critical Role of the Base: A Mechanistic Perspective

Reactions involving this compound with nucleophiles such as amines and alcohols typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In this concerted process, the nucleophile attacks the carbon atom bearing the chlorine atom from the backside, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.[6]

The selection of an appropriate base is paramount and is governed by several interconnected factors:

  • pKa and Basicity: The primary role of the base is to deprotonate the nucleophile (e.g., an alcohol or a primary/secondary amine). Therefore, the chosen base must be strong enough to effectively deprotonate the nucleophile. A general rule of thumb is that the pKa of the conjugate acid of the base should be significantly higher than the pKa of the nucleophile. For instance, to deprotonate an alcohol (pKa ~16-18), a stronger base like sodium hydride (NaH, conjugate acid pKa ~35) is highly effective.[7] Conversely, using a weaker base like sodium bicarbonate (pKa of H₂CO₃ ~6.4) would be ineffective.

  • Steric Hindrance: The SN2 reaction is highly sensitive to steric hindrance at the reaction center.[6][8][9][10] While the primary carbon of the chloromethyl group in this compound is not highly hindered, bulky bases can themselves impede the approach of the nucleophile. More importantly, sterically hindered bases, such as potassium tert-butoxide, are often favored to minimize competitive elimination (E2) reactions, although this is less of a concern with this particular substrate which lacks β-hydrogens for elimination. However, the use of a bulky base can be advantageous in promoting selectivity in certain complex substrates.

  • Solubility and Reaction Medium: The solubility of the base in the chosen solvent is crucial for a homogeneous reaction environment and efficient deprotonation. Inorganic bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) have limited solubility in many organic solvents.[11] To overcome this, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed.[12] Alternatively, phase-transfer catalysis can be a powerful technique, allowing the use of inexpensive inorganic bases in a biphasic system.[13][14][15][16]

  • Nucleophilicity vs. Basicity: An ideal base for these reactions should be a strong base but a poor nucleophile to avoid direct reaction with the electrophile. Hindered bases like lithium diisopropylamide (LDA) or sodium hydride are excellent choices as their bulkiness or composition makes them non-nucleophilic.

The following diagram illustrates the decision-making process for selecting an appropriate base.

Base_Selection_Decision_Tree start Start: Select Base for This compound Reaction nucleophile_pka What is the pKa of the nucleophile? start->nucleophile_pka base_pka Select a base whose conjugate acid has a pKa > pKa of nucleophile. nucleophile_pka->base_pka Determine required base strength sterics Consider Steric Hindrance base_pka->sterics bulky_base Use a non-nucleophilic, sterically hindered base (e.g., NaH, t-BuOK) to avoid side reactions. sterics->bulky_base If side reactions are a concern non_bulky_base Less hindered bases (e.g., K2CO3) can be used for simple substrates. sterics->non_bulky_base For straightforward substitutions solubility Assess Solubility bulky_base->solubility non_bulky_base->solubility soluble_base Choose a soluble base or a suitable polar aprotic solvent (DMF, DMSO). solubility->soluble_base If a homogeneous system is desired insoluble_base Consider Phase-Transfer Catalysis (PTC) with inorganic bases (NaOH, K2CO3). solubility->insoluble_base For heterogeneous systems or cost-effectiveness final_choice Final Base Selection soluble_base->final_choice ptc Employ a phase-transfer catalyst (e.g., TBAB) in a biphasic system. insoluble_base->ptc ptc->final_choice

Caption: Decision-making workflow for optimal base selection.

Comparative Data of Common Bases

The following table provides a comparative overview of commonly used bases in reactions with this compound, aiding in their selection based on specific reaction requirements.

BaseFormulapKa of Conjugate AcidMolecular Weight ( g/mol )Typical SolventsKey Characteristics & Use Cases
Sodium HydrideNaH~3524.00THF, DMFStrong, non-nucleophilic base. Excellent for deprotonating alcohols and amines. Reacts with protic solvents.
Potassium tert-Butoxidet-BuOK~19112.21THF, t-BuOHStrong, sterically hindered base. Useful for promoting elimination, but in this case, its bulk prevents it from being nucleophilic.
Sodium HydroxideNaOH15.740.00Water, AlcoholsStrong, inexpensive base. Often used with phase-transfer catalysis due to low solubility in organic solvents.[17]
Potassium CarbonateK₂CO₃10.3138.21DMF, Acetonitrile, AcetoneModerately strong, inexpensive base. Commonly used for alkylating phenols and anilines. Limited solubility can be an issue.[11][18]
TriethylamineEt₃N10.75101.19Dichloromethane, THFOrganic, soluble base. Often used as an acid scavenger. May not be strong enough to deprotonate less acidic nucleophiles.
1,8-Diazabicycloundec-7-eneDBU13.5 (in MeCN)[19]152.24Acetonitrile, THFStrong, non-nucleophilic, organic base. Soluble in most organic solvents.

pKa values can vary depending on the solvent.[20][21][22]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common reactions involving this compound.

Protocol 1: N-Alkylation of a Primary Amine using Sodium Hydride

This protocol describes the N-alkylation of benzylamine as a representative primary amine.

Materials:

  • This compound

  • Benzylamine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

Procedure:

  • Preparation: Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to a dry round-bottom flask containing anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of benzylamine (1.0 equivalent) in anhydrous THF to the flask via syringe.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: O-Alkylation of a Phenol using Potassium Carbonate and Phase-Transfer Catalysis

This protocol details the O-alkylation of phenol in a biphasic system.

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a round-bottom flask, add phenol (1.0 equivalent), potassium carbonate (2.0 equivalents), tetrabutylammonium bromide (0.1 equivalents), toluene, and water.

  • Addition of Electrophile: Add this compound (1.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and separate the layers.

  • Extraction: Extract the aqueous layer with toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers with 1 M NaOH solution to remove unreacted phenol, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to yield the desired ether.

Experimental_Workflow start Start: Alkylation Reaction reagents Combine Nucleophile, Base, and Solvent start->reagents deprotonation Deprotonation of Nucleophile reagents->deprotonation add_electrophile Add this compound deprotonation->add_electrophile reaction Reaction Monitoring (TLC/LC-MS) add_electrophile->reaction quench Quench Reaction reaction->quench Upon Completion workup Aqueous Workup and Extraction quench->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purification (Chromatography/Distillation) concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for alkylation reactions.

Conclusion and Future Perspectives

The selection of an appropriate base is a critical parameter for successful nucleophilic substitution reactions using this compound. A thorough understanding of the interplay between base strength, steric hindrance, and solubility is essential for optimizing reaction conditions to achieve high yields and purity. The protocols provided herein serve as a robust starting point for researchers. Future advancements in this area may focus on the development of more efficient and environmentally benign catalytic systems, including novel phase-transfer catalysts and the use of greener solvents, to further enhance the utility of this versatile synthetic building block.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 2-chloro-N,N-diisopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Accelerating Amide Synthesis through Microwave-Assisted Organic Synthesis (MAOS)

The amide bond is a cornerstone of modern medicinal chemistry, integral to the structure of a vast array of pharmaceuticals.[1] The synthesis of N-substituted acetamides, in particular, is a critical transformation in the development of bioactive molecules. 2-chloro-N,N-diisopropylacetamide stands out as a versatile and reactive building block for introducing the N,N-diisopropylacetamido moiety, a structural feature present in various pharmacologically active compounds. Traditional methods for N-alkylation of amines with chloroacetamides often necessitate prolonged reaction times, elevated temperatures, and can lead to the formation of undesirable byproducts.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[3][4] By directly coupling with polar molecules in the reaction mixture, microwave irradiation facilitates rapid and uniform heating, leading to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[2] This application note provides a detailed guide to the principles and protocols for the microwave-assisted N-alkylation of amines using this compound, enabling researchers to leverage this powerful technology for accelerated drug discovery and development.

The Rationale Behind Microwave-Assisted N-Alkylation

The accelerated reaction rates observed in microwave-assisted synthesis are attributed to the unique heating mechanism. Unlike conventional heating, which relies on thermal conduction, microwave energy interacts directly with polar molecules, causing them to align with the oscillating electric field. This rapid molecular rotation generates heat efficiently and homogeneously throughout the reaction medium. This targeted heating minimizes the formation of side products that can arise from prolonged exposure to high temperatures at the vessel walls, a common issue with conventional heating.

The reaction between this compound and a nucleophilic amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The polar nature of the reactants and, typically, the solvent, makes this class of reaction particularly amenable to microwave acceleration.

Visualizing the Workflow: From Reactants to Product

The general workflow for the microwave-assisted synthesis of N-substituted N,N-diisopropylacetamides is a streamlined process designed for efficiency and high throughput.

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine this compound, amine, base, and solvent in a microwave reaction vessel irradiate Seal the vessel and place in microwave synthesizer. Irradiate at set temperature and time prep->irradiate Load cool Cool the reaction mixture to room temperature irradiate->cool Reaction Complete extract Perform aqueous work-up to remove salts and impurities cool->extract purify Purify the crude product (e.g., column chromatography, recrystallization) extract->purify analyze Characterize the final product (NMR, MS, etc.) purify->analyze

Caption: General workflow for microwave-assisted N-alkylation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established procedures for the microwave-assisted N-alkylation of amines with analogous chloroacetamides and can be adapted for this compound.[5]

Protocol 1: N-Alkylation of Secondary Cyclic Amines (e.g., Piperidine, Morpholine)

This protocol is designed for the efficient synthesis of compounds such as N,N-diisopropyl-2-(piperidin-1-yl)acetamide and N,N-diisopropyl-2-(morpholin-4-yl)acetamide.

Materials:

  • This compound

  • Piperidine or Morpholine

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) as a base

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (Microwave-grade)

  • Microwave synthesizer with sealed reaction vessels

  • Magnetic stir bars

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 177.67 mg).

  • Reagent Addition: Add the secondary amine (e.g., piperidine, 1.1 mmol, 0.11 mL) and the base (e.g., triethylamine, 1.5 mmol, 0.21 mL).

  • Solvent Addition: Add 3-5 mL of dry acetonitrile.

  • Vessel Sealing: Securely seal the vessel with a cap.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer. Irradiate the mixture at a constant temperature of 100-120°C for 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove the triethylamine hydrochloride salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation of Anilines

This protocol outlines the synthesis of N-aryl-2-(diisopropylamino)acetamides.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as a base

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) (Microwave-grade)

  • Microwave synthesizer with sealed reaction vessels

  • Magnetic stir bars

Procedure:

  • Vessel Preparation: In a 10 mL microwave reaction vessel containing a magnetic stir bar, combine this compound (1.0 mmol, 177.67 mg) and the substituted aniline (1.0 mmol).

  • Base and Solvent Addition: Add the base (e.g., potassium carbonate, 2.0 mmol, 276.4 mg) and 3-5 mL of DMF.

  • Vessel Sealing: Securely seal the reaction vessel.

  • Microwave Irradiation: Irradiate the mixture in the microwave synthesizer at a temperature of 120-150°C for 10-30 minutes. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the vessel to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparative Analysis

While specific data for this compound is not extensively available, the following table presents typical results for analogous microwave-assisted N-alkylation reactions with other chloroacetamides, illustrating the significant advantages over conventional heating.[3][5]

EntryAmineChloroacetamideMethodTimeYield (%)
1Piperidine2-chloro-N-phenylacetamideMicrowave10 min92
2Piperidine2-chloro-N-phenylacetamideConventional8 h75
3Morpholine2-chloro-N-phenylacetamideMicrowave12 min90
4Morpholine2-chloro-N-phenylacetamideConventional10 h72
5Aniline2-chloro-N,N-dimethylacetamideMicrowave20 min85
6Aniline2-chloro-N,N-dimethylacetamideConventional12 h68
7p-Toluidine2-chloroacetyl chlorideMicrowave5 min>80
8p-Toluidine2-chloroacetyl chlorideConventional5-6 h50-80

Data is illustrative and based on analogous reactions.

Mechanism of N-Alkylation

The reaction proceeds through a classic SN2 mechanism where the amine acts as a nucleophile.

G Amine\n(Nucleophile) Amine (Nucleophile) Product Product Amine\n(Nucleophile)->Product S_N2 Attack on α-carbon Chloride Chloride This compound\n(Electrophile) This compound (Electrophile) This compound\n(Electrophile)->Product Base Base Base->Product HCl Scavenger Chloride\n(Leaving Group) Chloride (Leaving Group)

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2-chloro-N,N-diisopropylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-chloro-N,N-diisopropylacetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this common yet crucial chemical transformation. Here, we will delve into the causality behind experimental outcomes and provide field-proven insights to help you optimize your reaction.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound can be attributed to several factors, ranging from reagent quality to reaction conditions and work-up procedures. This section is designed to help you systematically identify and resolve the root cause of suboptimal yields in your experiments.

Question 1: I am consistently getting a low yield of this compound. What are the most probable causes?

Several factors can contribute to a low yield. The most common culprits are related to the reactants' quality, the presence of moisture, suboptimal reaction temperature, and an inappropriate choice of base or solvent. Let's break down these potential issues:

  • Moisture Contamination: The primary chloroacetylating agent, chloroacetyl chloride, is highly reactive towards water. Hydrolysis of chloroacetyl chloride to chloroacetic acid will not only consume your reagent but also introduce an acidic impurity that can complicate the reaction and purification.[1][2]

  • Suboptimal Base: A base is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[1][3] If the base is not strong enough or is sterically hindered, the HCl will protonate the diisopropylamine, rendering it non-nucleophilic and halting the reaction.[3]

  • Reaction Temperature: While the reaction is often conducted at low temperatures (0 °C to room temperature) to control its exothermicity, temperatures that are too low can significantly slow down the reaction rate, leading to incomplete conversion.[1]

  • Side Reactions: The formation of byproducts is a common cause of low yields. In similar chloroacetylation reactions, the formation of double-chlorinated products has been observed, which can reduce the yield of the desired mono-chloroacetamide.[4]

Question 2: How can I be certain that my reagents are not the source of the problem?

Reagent quality is paramount for a successful synthesis. Here's a checklist to ensure your starting materials are not compromising your yield:

  • Diisopropylamine: Ensure it is free from moisture and other amine impurities. Distillation of diisopropylamine before use is a good practice.

  • Chloroacetyl Chloride: This is a moisture-sensitive reagent.[1] Use a freshly opened bottle or redistill it if you suspect it has been compromised. A simple check for decomposition is to observe for fuming in the air, which indicates the presence of HCl from hydrolysis.

  • Solvent: The solvent must be anhydrous. Using a freshly dried solvent is critical. Dichloromethane and toluene are commonly used and should be dried over appropriate drying agents (e.g., calcium hydride for dichloromethane, sodium/benzophenone for toluene) and distilled before use.[1]

  • Base: If you are using a tertiary amine base like triethylamine, ensure it is dry. It can be distilled from potassium hydroxide to remove water and primary/secondary amine impurities.

Question 3: I suspect a side reaction is occurring. What are the likely byproducts and how can I minimize their formation?

The most probable side reaction is the formation of a quaternary ammonium salt if a tertiary amine is used as the base. Another possibility is the further reaction of the product. Here's how to address this:

  • Quaternary Salt Formation: Triethylamine, a common base, can act as a nucleophile and react with chloroacetyl chloride or your product. Using a more sterically hindered base, such as diisopropylethylamine (DIPEA), can minimize this side reaction.

  • Over-alkylation: While less common for this specific product, in some cases, the product can react further. Ensuring a 1:1 stoichiometry of the amine and chloroacetyl chloride is important.

Below is a workflow to troubleshoot low yields:

Caption: A troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of diisopropylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the final amide product.[1][3]

ReactionMechanism Diisopropylamine Diisopropylamine (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Diisopropylamine->TetrahedralIntermediate Nucleophilic Attack ChloroacetylChloride Chloroacetyl Chloride (Electrophile) ChloroacetylChloride->TetrahedralIntermediate Product This compound TetrahedralIntermediate->Product Chloride Elimination HCl HCl ProtonatedBase Base-H+ Cl- Base Base (e.g., Et3N) Base->ProtonatedBase Neutralization

Caption: Nucleophilic acyl substitution mechanism.

Q2: How critical is the choice of base and solvent?

The choice of both base and solvent is highly critical and can significantly impact the reaction's success.

ParameterImportanceRecommended ChoicesRationale
Base HighTriethylamine, Diisopropylethylamine (DIPEA), PyridineMust be non-nucleophilic enough to avoid side reactions but basic enough to effectively scavenge the HCl byproduct.[3]
Solvent HighDichloromethane (DCM), Toluene, Tetrahydrofuran (THF)Must be anhydrous to prevent hydrolysis of chloroacetyl chloride.[1] The solvent should also dissolve the reactants and be inert to the reaction conditions.
Q3: What is a standard, optimized protocol for this synthesis?

Here is a generalized protocol that has been shown to be effective. Remember to always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocol: Synthesis of this compound

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diisopropylamine (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the cooled solution.

  • Chloroacetyl Chloride Addition: Add a solution of chloroacetyl chloride (1.05 eq.) in anhydrous DCM dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Q4: How do I properly handle and store chloroacetyl chloride?

Chloroacetyl chloride is a corrosive and lachrymatory substance that is highly sensitive to moisture.

  • Handling: Always handle it in a fume hood. Wear gloves, safety goggles, and a lab coat.

  • Storage: Store it in a cool, dry, and well-ventilated area away from water and incompatible substances like alcohols and amines. The container should be tightly sealed.

Q5: Are there any alternative, milder chloroacetylating agents?

While chloroacetyl chloride is the most common and reactive agent, if your substrate is sensitive, you might consider using chloroacetic anhydride in the presence of a base, or chloroacetic acid with a coupling agent like dicyclohexylcarbodiimide (DCC). However, for the synthesis of this compound, chloroacetyl chloride is generally the most efficient reagent.[1]

References

Technical Support Center: Alkylation Reactions with 2-Chloro-N,N-diisopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-N,N-diisopropylacetamide. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during alkylation reactions with this versatile reagent. Our focus is on identifying and mitigating the formation of unwanted side products to improve your reaction yield and purity.

Introduction: The Chemistry of this compound Alkylation

This compound is a valuable building block in organic synthesis, prized for its ability to introduce the N,N-diisopropylacetamido moiety onto a variety of nucleophiles. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the α-carbon, displacing the chloride leaving group. However, the inherent reactivity of both the starting material and the reaction intermediates can lead to the formation of several side products. Understanding the underlying mechanisms of these side reactions is crucial for optimizing your experimental conditions.

Troubleshooting Guide: Identifying and Mitigating Side Products

The following table outlines the most common side products observed during the alkylation of this compound, their likely causes, and actionable solutions to minimize their formation.

Side ProductStructureLikely Cause(s)Prevention and Mitigation Strategies
Hydrolysis Product 2-Hydroxy-N,N-diisopropylacetamidePresence of water in the reaction mixture. Basic or acidic conditions can catalyze this reaction.[1]- Ensure all glassware is thoroughly dried. - Use anhydrous solvents and reagents. - If an aqueous workup is necessary, perform it at low temperatures and quickly. - Maintain a neutral pH if possible.
Dimerization Product 2,4-dichloro-N,N,N',N'-tetraisopropyl-3-oxobutanamideUnder basic conditions, the α-proton of this compound can be abstracted, forming an enolate intermediate. This enolate can then act as a nucleophile, attacking another molecule of the starting material.- Use a non-nucleophilic base or a hindered base. - Add the base slowly to the reaction mixture at a low temperature to control the concentration of the enolate. - Use a stoichiometric amount of base. - Consider using a phase-transfer catalyst to facilitate the reaction at the interface of two immiscible liquids, which can sometimes reduce side reactions in the bulk organic phase.
Over-alkylation Product Varies depending on the nucleophileIf the nucleophile has multiple reactive sites, it can be alkylated more than once.- Use a protecting group strategy to block other nucleophilic sites on your substrate. - Carefully control the stoichiometry of the reactants, often using the nucleophile in slight excess. - Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the desired product is formed.
Unreacted Starting Material This compoundIncomplete reaction due to insufficient reaction time, low temperature, or poor solubility of reactants.[2]- Increase the reaction temperature or time. - Choose a solvent in which all reactants are soluble. - Use a more reactive nucleophile if possible. - The addition of a catalytic amount of potassium iodide can sometimes facilitate the reaction with less reactive alkyl bromides and may be applicable to chlorides as well.[2]

Reaction Pathways: Main Reaction vs. Side Reactions

The following diagram illustrates the desired alkylation pathway and the competing side reactions of hydrolysis and dimerization.

A This compound B Desired Alkylated Product A->B  + Nucleophile (Nu:) (Desired SN2 Reaction) C Hydrolysis Product (2-Hydroxy-N,N-diisopropylacetamide) A->C  + H2O (Hydrolysis) D Enolate Intermediate A->D  + Base (Deprotonation) E Dimerization Product D->E  + this compound (Self-Condensation)

Caption: Main and side reaction pathways in the alkylation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best type of base to use for the alkylation of this compound?

A1: The choice of base is critical to minimize side reactions. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often preferred. These bases are effective at deprotonating a wide range of nucleophiles without competing in the alkylation reaction itself. For sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile may be sufficient. It is advisable to avoid strong, nucleophilic bases like sodium hydroxide or alkoxides if hydrolysis or other side reactions are a concern.

Q2: How can I effectively monitor the progress of my alkylation reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of your starting materials and the formation of the product. Staining with potassium permanganate can be useful for visualizing spots if they are not UV-active. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are excellent techniques.[3][4] These methods can help you determine the relative amounts of starting material, desired product, and any side products.

Q3: My reaction is very slow. What can I do to speed it up?

A3: If your reaction is proceeding slowly, you can try several strategies. Increasing the reaction temperature is often the most effective approach. You can also consider using a more polar aprotic solvent, such as DMF or DMSO, which can help to solvate the nucleophile and accelerate SN2 reactions. As mentioned in the troubleshooting guide, adding a catalytic amount of an iodide salt (e.g., NaI or KI) can sometimes increase the rate of reaction by in situ formation of the more reactive iodo-intermediate.

Q4: I am having trouble purifying my product from the unreacted starting material and side products. What purification methods do you recommend?

A4: Flash column chromatography on silica gel is the most common and effective method for purifying the products of these reactions. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) will typically allow for the separation of the desired product from the starting material and less polar side products. For more challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed.[5] Liquid-liquid extraction can also be a useful first step in the workup to remove some impurities.[6]

Q5: Can I perform this alkylation in an aqueous or protic solvent?

A5: While it is possible in some cases, it is generally not recommended. Protic solvents can solvate the nucleophile, reducing its reactivity. More importantly, the presence of water or other protic solvents increases the risk of hydrolysis of the this compound to the corresponding hydroxy-amide.[1] If your nucleophile is only soluble in a protic solvent, consider using a phase-transfer catalyst to facilitate the reaction in a biphasic system.

Experimental Protocol: General Procedure for Alkylation

This protocol provides a general starting point for the alkylation of a generic nucleophile (Nu-H) with this compound. Note: This is a general guideline and may require optimization for your specific substrate.

Materials:

  • This compound

  • Nucleophile (Nu-H)

  • Anhydrous solvent (e.g., DMF, THF, or acetonitrile)

  • Base (e.g., NaH, K₂CO₃, or t-BuOK)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Preparation: Under an inert atmosphere, add the nucleophile (1.0 equivalent) and anhydrous solvent to a dry round-bottom flask.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Slowly add the base (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, or until deprotonation is complete (this can be monitored by observing the cessation of gas evolution if using NaH).

  • Alkylation: To the cooled solution of the deprotonated nucleophile, add a solution of this compound (1.05 equivalents) in a small amount of the anhydrous solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., to 50-80 °C) may be required.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench any remaining base by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

References

Technical Support Center: Purification of Products from 2-Chloro-N,N-diisopropylacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products derived from 2-chloro-N,N-diisopropylacetamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges encountered during the purification of these valuable compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile reagent primarily used as a building block in organic synthesis. The most common reaction it undergoes is nucleophilic substitution at the α-carbon, where the chlorine atom is displaced by a variety of nucleophiles.[1] This reactivity allows for the introduction of diverse functional groups, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. For instance, it is a key component in the synthesis of the herbicide Propachlor.[2][3][4] Additionally, the amide bond itself can undergo hydrolysis under harsh acidic or basic conditions.[1][5]

Q2: What are the typical impurities I should expect in my crude reaction mixture?

A2: The impurity profile of your crude product will largely depend on the specific reaction conditions. However, some common impurities to anticipate include:

  • Unreacted this compound: Incomplete reactions will leave residual starting material.

  • Excess nucleophile or other reagents: Any reagents used in stoichiometric excess will likely be present.

  • Byproducts from side reactions: These can include hydrolysis products like 2-hydroxy-N,N-diisopropylacetamide if water is present.[1] In reactions involving a base like triethylamine to scavenge HCl, the corresponding triethylamine hydrochloride salt is a common byproduct.[1]

  • Solvent residues: Residual reaction solvents may be present even after initial work-up.

Q3: Which purification techniques are generally most effective for products of this compound reactions?

A3: The choice of purification technique is highly dependent on the physical and chemical properties of your target compound and the impurities present. The most commonly employed and effective methods are:

  • Recrystallization: This is often the method of choice for solid products, as it can be highly effective for removing small amounts of impurities and can be more straightforward than chromatography.[6]

  • Silica Gel Column Chromatography: This is a versatile technique for separating compounds with different polarities.[7][8] It is particularly useful when dealing with complex mixtures or when the product and impurities have significantly different affinities for the stationary phase.

  • Liquid-Liquid Extraction: This is a fundamental work-up step to remove water-soluble impurities, such as inorganic salts, and to perform an initial separation based on the differential solubility of the components in immiscible solvents.

Q4: What analytical methods are best for assessing the purity of my final product?

A4: A combination of analytical techniques is often recommended for a comprehensive purity assessment. Key methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your compound and detecting non-volatile impurities.[7][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile compounds and provides both purity information and structural confirmation from the mass spectrum.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your desired product and identifying and quantifying any impurities that have distinct NMR signals.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups (like the amide carbonyl) and the absence of certain impurities (like a hydroxyl group from a hydrolysis byproduct).[7]

II. Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your this compound reaction products.

A. Recrystallization Troubleshooting
Problem Probable Cause(s) Solution(s)
Product does not crystallize ("oils out"). The product may be impure, leading to a depressed melting point. The chosen solvent may be too good a solvent for the product. The cooling process may be too rapid.- Attempt further purification by another method (e.g., column chromatography) before recrystallization. - Select a solvent in which the product is sparingly soluble at room temperature but readily soluble when hot. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective. - Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can induce crystallization.
Low recovery of purified product. The chosen solvent is too good a solvent, and a significant amount of product remains in the mother liquor. Too much solvent was used. The product is not sufficiently insoluble in the cold solvent.- Choose a less effective solvent or a solvent pair. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled to maximize precipitation before filtration.
Crystals are colored despite the expected product being colorless. Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be cautious as charcoal can also adsorb some of your product.
B. Column Chromatography Troubleshooting
Problem Probable Cause(s) Solution(s)
Poor separation of product and impurities (overlapping peaks). The polarity of the mobile phase is too high or too low. The column is overloaded with the crude sample. The stationary phase (e.g., silica gel) is not appropriate for the separation.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.[10] A common go-to solvent system is a mixture of n-heptane and ethyl acetate.[10] - Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight. - Consider using a different stationary phase, such as alumina, or reversed-phase silica gel if your compound is very polar.
Product is not eluting from the column. The mobile phase is not polar enough to move the product down the column. The product may be irreversibly adsorbed onto the stationary phase.- Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[7] If necessary, a small amount of a more polar solvent like methanol can be added. - If the product is basic, adding a small amount of a volatile base (e.g., triethylamine) to the mobile phase can help with elution. Conversely, for acidic compounds, a small amount of a volatile acid (e.g., acetic acid) may be beneficial.
Streaking or tailing of spots on TLC and broad peaks during column chromatography. The sample is too concentrated when loaded. The compound is interacting too strongly with the stationary phase. The presence of highly polar impurities.- Ensure the sample is dissolved in a minimal amount of a solvent in which it is highly soluble and that is also a component of the mobile phase. - Add a small percentage of a more polar solvent to the mobile phase to reduce strong interactions. - Perform a pre-purification step, such as an extraction, to remove highly polar impurities.
C. Liquid-Liquid Extraction Troubleshooting
Problem Probable Cause(s) Solution(s)
Formation of an emulsion (a stable layer between the two phases). The two phases have similar densities. Vigorous shaking of the separatory funnel. The presence of surfactants or finely divided solids.- Add a small amount of a saturated brine solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Gently swirl or invert the separatory funnel instead of shaking vigorously. - If a solid is present, filter the mixture through a pad of Celite before extraction.
Poor recovery of the product in the organic layer. The product has some solubility in the aqueous phase. The pH of the aqueous phase is not optimal for partitioning the product into the organic layer.- Perform multiple extractions with smaller volumes of the organic solvent. - If your product is acidic or basic, adjust the pH of the aqueous layer to ensure it is in its neutral form, which is typically more soluble in organic solvents.
The organic and aqueous layers are not separating. The solvents are miscible or have very similar densities.- Ensure you are using immiscible solvents. - If densities are similar, adding a solvent of different density to one of the phases can aid separation. For example, adding a more dense chlorinated solvent to the organic layer or brine to the aqueous layer.

III. Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase). Carefully add the sample solution to the top of the silica bed.

  • Elution: Begin eluting with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[7]

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[7]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.[7]

IV. Visualizations

Workflow for Purification Method Selection

Purification_Workflow start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No is_pure_recryst Is the product pure? recrystallization->is_pure_recryst is_pure_recryst->column_chrom No end_pure Pure Product is_pure_recryst->end_pure Yes is_pure_column Is the product pure? column_chrom->is_pure_column extraction Perform Liquid-Liquid Extraction is_pure_column->extraction No is_pure_column->end_pure Yes is_pure_extraction Is the product pure? extraction->is_pure_extraction is_pure_extraction->end_pure Yes further_purification Consider Alternative Purification (e.g., Preparative HPLC, Distillation) is_pure_extraction->further_purification No

Caption: A decision-making workflow for selecting an appropriate purification method.

V. References

  • BenchChem. (2025). Technical Support Center: Myristic Amide Synthesis and Purification. BenchChem. --INVALID-LINK--

  • BenchChem. (n.d.). This compound | 7403-66-9. BenchChem. --INVALID-LINK--

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. --INVALID-LINK--

  • INCHEM. (1993). Propachlor (EHC 147, 1993). INCHEM. --INVALID-LINK--

  • Reddit. (2016). Column Chromatography: Amides. Reddit. --INVALID-LINK--

  • ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. --INVALID-LINK--

  • Singh, P., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.

  • Wikipedia. (n.d.). Propachlor. Wikipedia. --INVALID-LINK--

  • Zaragoza, F. (2019). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology.

  • BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. BenchChem. --INVALID-LINK--

  • PubChem. (n.d.). Propachlor. National Institutes of Health. --INVALID-LINK--

References

Technical Support Center: Purification Strategies for Reactions Involving 2-Chloro-N,N-diisopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with 2-chloro-N,N-diisopropylacetamide. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the common challenge of removing unreacted starting material from your reaction mixtures. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific synthetic context.

Introduction: The Challenge of a Stubborn Electrophile

This compound is a widely used electrophilic building block in organic synthesis, prized for its ability to introduce the diisopropylacetamido moiety onto various nucleophiles.[1] As an alkylating agent, it readily participates in nucleophilic substitution reactions, typically at the carbon bearing the chlorine atom.[2][3] However, reactions are often performed with an excess of the electrophile to drive the reaction to completion. This practice, while effective, presents a significant downstream challenge: the efficient removal of the unreacted, often polar, this compound from the desired product.[4]

This guide is structured to help you navigate this purification challenge, moving from simple, broadly applicable methods to more specialized techniques.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My initial aqueous workup isn't removing all the unreacted this compound. Why is this happening and what can I do?

Underlying Principle: The effectiveness of a liquid-liquid extraction hinges on the differential solubility of the components in two immiscible phases. While this compound possesses some polarity due to the amide group, the bulky, hydrophobic diisopropyl groups reduce its aqueous solubility, allowing it to partition into the organic layer along with your product.

Troubleshooting Steps:

  • Increase the Polarity of the Aqueous Phase: Standard water washes may be insufficient. Switching to a brine (saturated aqueous NaCl) wash as the final aqueous wash can help "salt out" organic components from the aqueous phase, pushing more of your desired product into the organic layer while potentially leaving more polar impurities behind.[5] However, for this specific impurity, this may have a limited effect.

  • Optimize Your Choice of Organic Solvent: The choice of extraction solvent is critical. If your desired product is significantly less polar than the chloroacetamide, you might consider switching to a less polar organic solvent (e.g., switching from ethyl acetate to diethyl ether or toluene). This can sometimes leave more of the polar chloroacetamide in the aqueous phase. Conversely, if your product is highly nonpolar, a more polar extraction solvent might retain the impurity.

  • Increase the Number of Extractions: Instead of one large-volume wash, perform multiple smaller-volume washes. For instance, three 50 mL washes are more effective at removing a partially water-soluble impurity than a single 150 mL wash.[5]

Workflow for Enhanced Aqueous Extraction:

graphviz start Reaction Mixture in Organic Solvent wash1 Wash with Water or Dilute Acid/Base (if applicable) start->wash1 Transfer to Separatory Funnel wash2 Repeat Water Wash (2-3x) wash1->wash2 Separate Layers brine_wash Final Wash with Brine wash2->brine_wash Separate Layers dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) brine_wash->dry Separate Layers concentrate Concentrate in vacuo dry->concentrate end Crude Product for Further Analysis/Purification concentrate->end

Caption: Enhanced Liquid-Liquid Extraction Workflow.

Question 2: Extraction alone is insufficient. What is the next logical purification step?

Underlying Principle: When simple extraction fails, the next step is typically to exploit a different physical property. Flash column chromatography is the workhorse of the modern organic chemistry lab, separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent).[6]

Expert Advice: this compound is a moderately polar compound. It will have a moderate retention factor (Rf) on silica gel. The key to a successful chromatographic separation is to find a solvent system where your desired product has a significantly different Rf value.

Protocol: Developing a Chromatographic Separation

  • TLC Analysis:

    • Spot your crude reaction mixture on a TLC plate.

    • Develop the plate in various solvent systems of differing polarity. Start with a relatively nonpolar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., 4:1, 1:1).

    • Visualize the spots using a UV lamp (if your compounds are UV active) and/or a chemical stain (e.g., potassium permanganate).

    • The goal is to achieve a good separation (ΔRf > 0.2) between your product and the spot corresponding to the unreacted chloroacetamide.

  • Column Chromatography:

    • Once an optimal solvent system is identified, pack a column with silica gel.

    • Load your crude material onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify which ones contain your pure product.

Solvent System Selection Guide (Silica Gel)

Polarity of Desired ProductStarting Solvent System (Hexanes:Ethyl Acetate)Gradient Elution Strategy
Nonpolar 95:5 to 90:10Start with high hexanes, gradually increase ethyl acetate.
Moderately Polar 80:20 to 50:50May be able to use an isocratic (single solvent mix) elution.
Polar 50:50 to 0:100 (then add MeOH/DCM)Start with a higher polarity mix, potentially adding methanol.
Question 3: My product is very sensitive and may not survive chromatography. Are there any chemical methods to remove the chloroacetamide?

Underlying Principle: This is a classic purification problem that can be solved with a "scavenger" resin or reagent. The strategy involves adding a nucleophile that is either water-soluble or bound to a solid support. This scavenger selectively reacts with the excess electrophile (the chloroacetamide), and the resulting adduct is then easily removed by filtration or extraction.[4]

Method 1: Nucleophilic Scavenging with Aqueous Workup

This method, described in patent literature, is elegant in its simplicity.[4] By reacting the excess electrophile with a highly water-soluble nucleophile, you transform the moderately organic-soluble impurity into a highly water-soluble salt, which is then easily washed away.

Recommended Scavenger: Sodium 2-mercaptoethanesulfonate. Its thiol group is a potent nucleophile that will readily attack the electrophilic carbon of the chloroacetamide, while the sulfonate group ensures the resulting adduct is highly water-soluble.

Protocol: Scavenging with Mercaptosulfonate

  • Reaction: After your primary reaction is complete, add a slight excess (e.g., 1.2 equivalents relative to the excess chloroacetamide) of sodium 2-mercaptoethanesulfonate to the reaction mixture.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the scavenger.

  • Extraction: Proceed with a standard aqueous workup. The scavenger-adduct will be removed into the aqueous layer. Wash the organic layer 2-3 times with water to ensure complete removal.[4]

Method 2: Solid-Phase Scavenging

Using a resin-bound scavenger is an excellent choice for sensitive products as the workup simply involves filtration.

Recommended Scavenger: Tris(2-aminoethyl)amine-functionalized polystyrene resin (or similar amine-based scavenger resin). The primary amines on the resin are nucleophilic and will react with the chloroacetamide.

Protocol: Solid-Phase Scavenging

  • Addition: Add the scavenger resin (typically 2-3 equivalents relative to the excess chloroacetamide) to the completed reaction mixture.

  • Agitation: Gently agitate the mixture (stirring or shaking) for several hours or overnight. Reaction times can be longer than with soluble scavengers.

  • Filtration: Filter the reaction mixture through a sintered glass funnel or a plug of celite.

  • Rinsing: Wash the resin thoroughly with the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate in vacuo to yield the crude product, now free of the electrophilic impurity.

Decision Tree for Purification Method Selection:

graphviz start Reaction Complete. Contains Product + Excess Chloroacetamide workup Perform Standard Aqueous Workup start->workup check_purity Check Purity (TLC, NMR, LCMS) workup->check_purity pure Product is Pure check_purity->pure Yes impure Chloroacetamide Remains check_purity->impure No product_stability Is Product Stable to Silica Gel? impure->product_stability chromatography Flash Column Chromatography scavenging Chemical Scavenging scavenger_choice Choose Scavenger: - Soluble (for speed) - Solid-Phase (for ease of removal) scavenging->scavenger_choice product_stability->chromatography Yes product_stability->scavenging No / Unsure

Caption: Logic for selecting a purification strategy.

Physicochemical Data Reference

For context, below is a table of relevant properties for this compound and related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateKey Hazard Statements
This compoundC₈H₁₆ClNO177.67SolidHarmful if swallowed, Causes skin/eye irritation.[7]
2-chloro-N,N-dipropylacetamideC₈H₁₆ClNO177.67-Harmful if swallowed, Causes skin irritation, Causes serious eye damage.[8]
2-chloro-N,N-dimethylacetamideC₄H₈ClNO121.56-Harmful if swallowed, Causes severe skin burns and eye damage.[9]
2-chloro-N-(1-methylethyl)acetamideC₅H₁₀ClNO135.59-Causes skin irritation, Causes serious eye irritation.[10]

References

Technical Support Center: Preventing Di-alkylation with 2-chloro-N,N-diisopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-alkylation reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are utilizing 2-chloro-N,N-diisopropylacetamide for the mono-alkylation of primary amines. Over-alkylation is a persistent challenge in amine synthesis, leading to reduced yields of the desired product and complex purification profiles.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you achieve high selectivity for mono-alkylation.

Troubleshooting Guide: From Side Products to Solutions

This section addresses the most common issues encountered during the N-alkylation of primary amines with this compound.

Problem: My reaction is producing significant amounts of the di-alkylated product. How can I improve selectivity for mono-alkylation?

Answer: This is the most frequent challenge and arises because the mono-alkylated secondary amine product is often as nucleophilic, or even more so, than the starting primary amine.[2][3] This allows it to compete for the remaining alkylating agent. Achieving high selectivity requires a multi-faceted approach to control the relative reaction rates.

Core Strategies to Enhance Mono-alkylation Selectivity:

  • Stoichiometric Control: Employ a large excess of the primary amine relative to the this compound (typically 3 to 5 equivalents). This statistically increases the probability that the alkylating agent will encounter and react with the starting amine rather than the mono-alkylated product.[3][4]

  • Slow Addition of the Alkylating Agent: Instead of adding all the this compound at once, add it slowly over several hours using a syringe pump. This maintains a very low concentration of the electrophile in the reaction mixture at any given time, strongly favoring reaction with the most abundant nucleophile—the excess primary amine.[4]

  • Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures (e.g., 0 °C to room temperature) decrease the overall reaction rate but can significantly enhance selectivity by favoring the kinetic product. High temperatures can accelerate the undesired second alkylation.

  • Choice of Base: The base is critical not only for scavenging the HCl byproduct but also for influencing selectivity.

    • Bulky, Non-Nucleophilic Bases: Use a sterically hindered base like diisopropylethylamine (DIPEA). Its bulk prevents it from competing as a nucleophile while effectively neutralizing the acid generated.

    • Carbonate Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Cesium bases, in particular, have been shown to promote selective mono-N-alkylation.[3][5]

  • Solvent Selection: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they effectively solvate the reactants and facilitate the S_N2 mechanism.[4][6]

Problem: The reaction is very slow or stalls, resulting in low conversion of my starting amine.

Answer: While the strategies to prevent di-alkylation often involve slowing the reaction down, excessive sluggishness is also undesirable. If you observe poor conversion, consider the following adjustments, implemented one at a time:

  • Increase Temperature Incrementally: Gradually increase the reaction temperature in 5–10 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

  • Evaluate Base Strength: If you are using a mild base like K₂CO₃, it may not be strong enough to deprotonate the amine (or the resulting ammonium salt) effectively, causing the reaction to stall.[3] Consider a stronger base, but be mindful of potential side reactions.

  • Consider Halide Exchange: In some cases, the chloride leaving group is not sufficiently reactive. Adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can facilitate an in situ Finkelstein reaction, converting the chloroacetamide to the more reactive iodoacetamide, which can accelerate the reaction.[5][7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism that leads to di-alkylation?

The N-alkylation of a primary amine with an alkyl halide like this compound proceeds via a nucleophilic substitution (S_N2) reaction.[1][8] The primary amine acts as the nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This forms a secondary amine. However, this newly formed secondary amine still possesses a lone pair of electrons on the nitrogen and can act as a nucleophile itself, reacting with a second molecule of the alkylating agent to form a tertiary amine—the di-alkylated side product.[1][2]

Q2: Why is the mono-alkylated product sometimes more reactive than the starting amine?

The alkyl group added to the nitrogen is electron-donating. This increases the electron density on the nitrogen atom of the secondary amine product, making it a stronger nucleophile than the original primary amine. This enhanced nucleophilicity is a primary driver of the undesired second alkylation.[3][4]

Q3: How does steric hindrance of the reagents affect the reaction?

The bulky N,N-diisopropyl groups on the acetamide moiety provide significant steric hindrance around the electrophilic center. This inherent property helps to moderate the reactivity and can be advantageous. Similarly, if your primary amine substrate is sterically hindered, it will be less likely to undergo a second alkylation after the first addition, improving selectivity for the mono-alkylated product.

Key Parameter Summary

The following table summarizes the critical experimental parameters and their general effect on reaction selectivity.

ParameterTo Favor Mono-alkylation (Desired)To Favor Di-alkylation (Undesired)Rationale
Stoichiometry Large excess of primary amine (3-5 eq.)Near 1:1 or excess alkylating agentStatistically favors reaction with the most abundant nucleophile.
Addition Rate Slow, controlled addition (e.g., syringe pump)Rapid, single-portion additionKeeps the concentration of the alkylating agent low, favoring mono-alkylation.[4]
Temperature Low (0 °C to RT)High (Reflux)Lower temperature reduces the rate of the second, less favorable reaction more significantly.
Base Bulky, non-nucleophilic (DIPEA) or Cesium Carbonate (Cs₂CO₃)Strong, less hindered basesMinimizes side reactions and can promote selective mono-alkylation.[3][5]
Solvent Polar aprotic (DMF, MeCN)Non-polarFacilitates the S_N2 reaction pathway.[4]

Visualizing the Reaction Pathway

The following diagram illustrates the desired mono-alkylation pathway and the competing side reaction leading to the di-alkylated product.

reaction_pathway Start Primary Amine (R-NH2) + this compound Mono Mono-alkylated Product (Secondary Amine) DESIRED Start->Mono 1st Alkylation (Fast) Reagent + 2-Chloro-N,N- diisopropylacetamide Mono->Reagent Di Di-alkylated Product (Tertiary Amine) SIDE PRODUCT Reagent->Di 2nd Alkylation (Competing Reaction)

References

Technical Support Center: Optimizing Temperature for 2-Chloro-N,N-diisopropylacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 2-chloro-N,N-diisopropylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful execution of your experiments. Here, we will delve into the critical role of temperature in controlling reaction outcomes, minimizing side products, and maximizing the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism when using this compound as an alkylating agent?

A1: The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The nucleophile, typically a primary or secondary amine, attacks the electrophilic carbon atom adjacent to the chlorine atom. This results in the displacement of the chloride ion (a good leaving group) and the formation of a new carbon-nucleophile bond. The reaction is generally concerted, meaning bond formation and bond-breaking occur in a single step.[1][3]

Q2: Why is temperature control so critical in these reactions?

A2: Temperature is a crucial parameter that directly influences the reaction rate, selectivity, and the formation of byproducts. While higher temperatures can accelerate the reaction, they can also lead to undesirable side reactions such as elimination, over-alkylation, or decomposition of reactants and products.[4] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

Q3: What is the typical temperature range for reactions with this compound?

A3: For the synthesis of this compound itself, from diisopropylamine and chloroacetyl chloride, the reaction is often conducted at low temperatures, typically between 0°C and room temperature, to manage the exothermic nature of the reaction and prevent side reactions.[5] When this compound is used as an alkylating agent, the optimal temperature can vary depending on the nucleophilicity of the substrate and the solvent used. Many reactions are initiated at a lower temperature (e.g., 0°C) and then allowed to warm to room temperature or gently heated to ensure completion.[6]

Q4: What are the most common side products, and how are they influenced by temperature?

A4: The most common side products include:

  • Over-alkylation: If the newly formed product is still nucleophilic, it can react with another molecule of this compound. This is more prevalent at higher temperatures.

  • Hydrolysis: If there is moisture in the reaction, this compound can hydrolyze to form N,N-diisopropyl-2-hydroxyacetamide and hydrochloric acid. This is also more likely at elevated temperatures.

  • Elimination Products: At higher temperatures, a competing E2 elimination reaction can occur, especially if the nucleophile is also a strong base.

  • Polymeric Materials: Intermolecular self-alkylation can lead to the formation of oligomers or polymers, particularly with prolonged heating.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides solutions with a focus on temperature optimization.

Problem Encountered Potential Cause(s) Troubleshooting Solutions & Temperature Considerations
Low or No Product Yield Reaction temperature is too low: The activation energy for the reaction is not being met, leading to a very slow reaction rate.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or LC-MS. For less reactive nucleophiles, refluxing the reaction may be necessary.
Incomplete deprotonation of the nucleophile: If a base is used to deprotonate the nucleophile, and this step is incomplete, the concentration of the active nucleophile will be low.Ensure the use of a suitable base and solvent system. The deprotonation step may require stirring at room temperature for a period before the addition of the alkylating agent.
Formation of Multiple Products (Low Purity) Reaction temperature is too high: Elevated temperatures can promote the formation of side products through over-alkylation, elimination, or decomposition.[4]Start the reaction at a lower temperature (e.g., 0°C) and slowly warm to room temperature. If heating is required, do so cautiously and monitor for the appearance of byproducts.
Incorrect stoichiometry: An excess of the alkylating agent can lead to over-alkylation.Use a 1:1 stoichiometry or a slight excess of the nucleophile. Add the this compound dropwise to the reaction mixture to maintain a low instantaneous concentration.
Reaction Mixture Turns Dark Decomposition of reactants or products: High temperatures can cause the degradation of sensitive organic molecules.Maintain a lower and more controlled reaction temperature. Ensure the purity of your starting materials and use high-purity, anhydrous solvents.[4] If necessary, the color can often be removed during workup with activated charcoal.
Product is Contaminated with a Hydrolyzed Byproduct Presence of moisture: Water in the solvent or on the glassware will react with the this compound.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Visualizing Reaction Pathways and Troubleshooting

General Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_chloro_diisopropylacetamide This compound Transition_State SN2 Transition State 2_chloro_diisopropylacetamide->Transition_State Nucleophile Nucleophile (e.g., Amine) Nucleophile->Transition_State Solvent Anhydrous Solvent Solvent->Transition_State Base Base (optional) Base->Transition_State Temperature Controlled Temperature Temperature->Transition_State Product N-alkylated Product Transition_State->Product Byproduct Chloride Salt Transition_State->Byproduct

Caption: General SN2 reaction pathway.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Temp Is the reaction temperature too low? Start->Check_Temp Increase_Temp Gradually increase temperature (e.g., RT to 40°C to reflux). Monitor by TLC/LC-MS. Check_Temp->Increase_Temp Yes Check_Base Is the base appropriate and sufficient? Check_Temp->Check_Base No Success Yield Improved Increase_Temp->Success Optimize_Base Use a stronger base or ensure stoichiometry is correct. Check_Base->Optimize_Base No Check_Moisture Are anhydrous conditions being maintained? Check_Base->Check_Moisture Yes Optimize_Base->Success Dry_System Use oven-dried glassware and anhydrous solvents under inert gas. Check_Moisture->Dry_System No Check_Moisture->Success Yes Dry_System->Success

Caption: Troubleshooting workflow for low reaction yield.

Optimized Experimental Protocol: General Procedure for N-Alkylation

This protocol provides a general framework for the N-alkylation of a secondary amine with this compound. The specific temperature and reaction time should be optimized for each substrate.

Materials:

  • This compound (1.0 eq)

  • Secondary amine (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the secondary amine (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the reactants.

  • Addition of Alkylating Agent: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred reaction mixture at room temperature.

  • Reaction and Monitoring: Heat the reaction mixture to a temperature between 50-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

References

effect of base concentration on 2-chloro-N,N-diisopropylacetamide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactivity of 2-chloro-N,N-diisopropylacetamide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for this compound. This document is intended for researchers, chemists, and drug development professionals who are utilizing this versatile reagent. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice for common experimental challenges, with a specific focus on the critical role of base concentration in modulating reaction pathways and outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound in the presence of a base?

A1: this compound has two primary sites of reactivity that are influenced by basic conditions: the electrophilic α-carbon (adjacent to the chlorine) and the electrophilic carbonyl carbon. This leads to two main competing reaction pathways:

  • Nucleophilic Substitution (S(_N)2): The most common pathway involves a nucleophile attacking the α-carbon, displacing the chloride leaving group.[1][2] If the base itself is the intended nucleophile (e.g., hydroxide, alkoxide), its concentration directly impacts the reaction rate. If a different nucleophile is used (e.g., an amine), a non-nucleophilic base is often added to neutralize the HCl generated during the reaction.[3]

  • Base-Catalyzed Hydrolysis: The amide functional group can be hydrolyzed to form N,N-diisopropylamine and a carboxylate salt. This reaction is typically slow and requires harsh conditions, such as high concentrations of a strong base (like NaOH) and elevated temperatures, because the amide is a relatively stable functional group and the departing diisopropylamide anion is a very poor leaving group.[4][5][6][7]

Caption: Competing reaction pathways for this compound with a basic nucleophile.

Q2: How does increasing the concentration of a nucleophilic base (e.g., NaOH) affect the reaction rate and product distribution?

A2: For the S(N)2 pathway, the reaction is bimolecular, meaning its rate is dependent on the concentration of both the substrate (this compound) and the nucleophile (the base).[8] Therefore, increasing the base concentration will proportionally increase the rate of the S(_N)2 reaction.

However, this also increases the rate of the competing base-catalyzed hydrolysis. The product distribution will depend on the relative rates of these two pathways.

  • At low to moderate temperatures , the S(_N)2 reaction at the α-carbon is generally much faster than amide hydrolysis.[9] Increasing the base concentration in this regime will primarily accelerate the formation of the desired substitution product.

  • At high temperatures and high base concentrations , the rate of amide hydrolysis becomes more significant and can lead to a mixture of products, reducing the yield of the intended S(_N)2 product.[4]

Q3: When reacting with a primary or secondary amine, what is the role of an added base like triethylamine or pyridine?

A3: When alkylating an amine with an alkyl halide (in this case, an α-chloro amide), the reaction produces HCl as a byproduct.[10] This acid will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and effectively stopping the reaction.

To prevent this, a non-nucleophilic "scavenger" base, such as triethylamine or pyridine, is added. Its role is to neutralize the HCl as it is formed, keeping the primary/secondary amine nucleophile in its free, reactive form and allowing the reaction to proceed to completion.[3] The concentration of this scavenger base should be at least stoichiometric (1 equivalent) to the starting chloroacetamide. Using a slight excess (e.g., 1.1-1.5 equivalents) is common practice to ensure full neutralization.

Q4: Can E2 elimination be a significant side reaction?

A4: No, a standard E2 (bimolecular elimination) reaction is not a viable pathway for this compound. E2 reactions require the abstraction of a proton from a carbon atom beta to the leaving group. In this molecule, the leaving group (Cl) is on the α-carbon. The adjacent (beta) position is the carbonyl carbon, which has no protons to abstract. Therefore, dehydrohalogenation via a standard E2 mechanism is not a concern.[11] The primary competition to S(_N)2 is hydrolysis, not elimination.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound and basic reagents.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of S(_N)2 Product 1. Insufficient Base: If using a scavenger base, its concentration may be too low to fully neutralize the generated acid. 2. Competing Hydrolysis: Reaction temperature is too high, or a strong nucleophilic base (e.g., NaOH) is being used in the presence of water.[9] 3. Low Reactivity: The nucleophile is too weak, or the reaction temperature is too low.1. Increase scavenger base concentration to 1.1-1.5 equivalents. 2. Reduce the reaction temperature. If possible, switch to an anhydrous solvent and a non-hydroxide base (e.g., sodium carbonate, DBU). 3. Increase the reaction temperature moderately. If the nucleophile is weak, consider using a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the S(_N)2 rate.
Formation of Amide Hydrolysis Byproducts 1. Excessive Base/Heat: The reaction is being run with a high concentration of a strong base (especially OH⁻) and/or at a high temperature for an extended period.[4][5] 2. Presence of Water: Using aqueous base or a wet solvent promotes the hydrolysis pathway.1. Lower the base concentration to the minimum required for the reaction. Reduce the reaction temperature and monitor for completion to avoid prolonged heating. 2. Use anhydrous solvents and non-aqueous bases. Dry all glassware thoroughly before use.
Reaction Fails to Go to Completion 1. Inactivation of Nucleophile: If using an amine nucleophile without a scavenger base, it has likely been converted to its inactive ammonium salt.[10] 2. Insufficient Activation Energy: The reaction conditions (temperature, solvent) are not energetic enough for the specific nucleophile being used. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate.1. Re-run the reaction with at least one equivalent of a non-nucleophilic base like triethylamine or DIPEA. 2. Gently increase the temperature while monitoring for side product formation. Consider switching to a solvent that better facilitates S(_N)2 reactions (e.g., acetone, acetonitrile, DMF).[12] 3. Choose a solvent in which all reactants are fully soluble at the reaction temperature.
Multiple Alkylation of Amine Nucleophile 1. Product is More Nucleophilic: The newly formed secondary or tertiary amine product can be more nucleophilic than the starting amine and can react further with the chloroacetamide.[13]1. Use a large excess of the starting amine nucleophile to favor the mono-alkylation product statistically. Alternatively, consider a different synthetic route like reductive amination if this remains a persistent issue.

Experimental Protocols

Protocol 1: General Procedure for S(_N)2 Reaction with an Amine Nucleophile

This protocol describes a typical procedure for the N-alkylation of a primary or secondary amine using this compound with triethylamine as a scavenger base.

SN2_Protocol_Workflow A 1. Setup & Reagent Prep B 2. Dissolve Amine & Base A->B Inert atmosphere (N₂/Ar) Anhydrous solvent (e.g., CH₃CN) C 3. Add Chloroacetamide B->C Stir at 0 °C Add dropwise via syringe D 4. Reaction Monitoring C->D Warm to RT or heat as needed Monitor by TLC or LC-MS E 5. Workup D->E Quench (e.g., water) Extract with organic solvent F 6. Purification E->F Dry (e.g., MgSO₄), filter, concentrate Purify via column chromatography

Caption: Workflow for a typical S(_N)2 reaction with an amine nucleophile.

Step-by-Step Methodology:

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.0 eq.).

  • Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., acetonitrile, DMF, THF) to dissolve the amine. Add triethylamine (1.2 eq.) to the solution and stir.

  • Substrate Addition: Cool the mixture to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-24 hours. If required, the reaction can be gently heated (e.g., 40-60 °C) to increase the rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloroacetamide is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Reaction Kinetics by ¹H NMR

This protocol allows for the quantitative assessment of how base concentration affects the reaction rate.

  • Standard Preparation: Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆).

  • Reaction Setup: In an NMR tube, combine the this compound (1.0 eq.) and the internal standard.

  • Initiation: Add the desired concentration of the base/nucleophile (e.g., 1.0, 1.5, 2.0 eq.) to the NMR tube, cap it, shake vigorously, and immediately acquire the first ¹H NMR spectrum (t=0).

  • Data Acquisition: Acquire subsequent spectra at regular time intervals (e.g., every 15 minutes).

  • Analysis: Determine the concentration of the starting material at each time point by comparing the integration of a characteristic peak (e.g., the singlet for the Cl-CH₂ group) to the integration of the internal standard's peak. Plot the concentration of the starting material versus time to determine the reaction rate.

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from --INVALID-LINK--

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from --INVALID-LINK--

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from --INVALID-LINK--

  • Weber, E. J. (2000). Nucleophilic Aliphatic Substitution Reactions of Propachlor, Alachlor, and Metolachlor with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, 34(15), 3271–3276. --INVALID-LINK--

  • Gao, J., et al. (2011). Kinetics and mechanism of propachlor reductive transformation through nucleophilic substitution by dithionite. PubMed, 45(17), 7751-7756. --INVALID-LINK--

  • Weber, E. J. (2000). Nucleophilic aliphatic substitution reactions of propachlor, alachlor, and metolachlor with bisulfide (HS-) and polysulfides (Sn2-). PubMed, 34(15), 3271-6. --INVALID-LINK--

  • Weber, E. J. (2000). Nucleophilic Aliphatic Substitution Reactions of Propachlor, Alachlor, and Metolachlor with Bisulfide (HS-) and Polysulfides (Sn). American Chemical Society. --INVALID-LINK--

  • Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. Retrieved from --INVALID-LINK--

  • LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides. Retrieved from --INVALID-LINK----INVALID-LINK--

  • Chee-Sanford, J. C., et al. (1996). Biodegradation of the Acetanilide Herbicides Alachlor, Metolachlor, and Propachlor. PubMed, 30(2), 299-308. --INVALID-LINK--

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from --INVALID-LINK--

  • NCERT. (n.d.). Amines. Retrieved from --INVALID-LINK--

  • The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Comparative Guide to the Kinetic Studies of N-Chloro-2-fluoroacetamide and Related N-Haloacetamide Reactions. Retrieved from --INVALID-LINK--

  • Tratnyek, P. G., et al. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed, 54(13), 4257-65. --INVALID-LINK--

  • Nardi, M., et al. (2017). Synthesis of α-Chloroamides in Water. ResearchGate. Retrieved from --INVALID-LINK--

  • LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Xu, Q., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 18, 3940-3944. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). SN2 reaction mechanism of chloroacetanilides. Retrieved from --INVALID-LINK--

  • Michigan State University. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions. Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2023, May 22). Addition-Elimination Mechanisms With Neutral Nucleophiles (Including Acid Catalysis). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from --INVALID-LINK--

  • Bordwell, F. G., & Landis, P. S. (1959). Elimination Reactions of α-Halogenated Ketones. IV. Elimination-Substitution Reactions with α-Bromo-p-phenylisobutyrophenone. Journal of the American Chemical Society, 81(7), 1780–1783. --INVALID-LINK--

  • Zhang, W., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PubMed Central (PMC). Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Zhang, W., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 146(11), 7191–7197. --INVALID-LINK--

References

Technical Support Center: Troubleshooting Failed Reactions with 2-chloro-N,N-diisopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-chloro-N,N-diisopropylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions with this versatile reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to resolve reaction failures and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of this compound.

Q1: My N-alkylation reaction with this compound is not proceeding. What are the most common reasons for failure?

A1: The most frequent culprits for a stalled N-alkylation are an insufficiently strong base, poor solubility of reagents, or steric hindrance.[1] The amide product of an N-alkylation can be more nucleophilic than the starting amine, leading to undesired side reactions if the initial deprotonation is not efficient.[1] Ensure your base is strong enough to deprotonate the amine and is soluble in your chosen solvent. If steric bulk is a factor, consider increasing the reaction temperature or employing a less hindered alkylating agent if your synthesis allows.

Q2: I'm observing the formation of a significant amount of a hydrolysis byproduct, 2-hydroxy-N,N-diisopropylacetamide. How can I prevent this?

A2: The presence of water is the primary cause of hydrolysis. This compound is susceptible to nucleophilic substitution by water or hydroxide ions, especially under basic conditions or at elevated temperatures.[2] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture.

Q3: What is the optimal solvent for reactions with this compound?

A3: The ideal solvent depends on the specific reaction type. For SN2 reactions, polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred.[3] These solvents can effectively dissolve the reagents without solvating the nucleophile, thus enhancing its reactivity. Protic solvents, such as water or alcohols, should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its effectiveness, and can also lead to solvolysis side reactions.[3]

Q4: How should I properly store and handle this compound?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture, strong acids, strong bases, and strong oxidizing agents.[4] It is stable at room temperature under these conditions.[4] Always handle this reagent in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes and to prevent inhalation.[5]

Q5: What analytical techniques are best for monitoring the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative and detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[6][7][8] These methods can help identify your product, unreacted starting materials, and any side products that may have formed.[6]

Troubleshooting Guides for Common Reactions

This section provides in-depth troubleshooting for specific issues you might encounter.

Guide 1: Failed N-Alkylation of Amines

N-alkylation is a primary application of this compound. When this reaction fails, a systematic approach is necessary to identify the root cause.

Symptom: No product formation or very low yield.

A Reaction Failure: Low/No Product B Check Base Strength & Solubility A->B C Analyze Reagent Purity A->C D Evaluate Solvent & Temperature A->D E Consider Steric Hindrance A->E F Weak or Insoluble Base B->F Issue G Degraded Reagents C->G Issue H Inappropriate Conditions D->H Issue I Bulky Substrates E->I Issue J Solution: Use Stronger/More Soluble Base (e.g., Cs₂CO₃, NaH) F->J Action K Solution: Verify Purity via NMR/GC-MS Purify if Necessary G->K Action L Solution: Switch to Polar Aprotic Solvent (DMF, DMSO) Increase Temperature H->L Action M Solution: Increase Temperature Prolong Reaction Time Consider Alternative Reagent I->M Action

Caption: Troubleshooting workflow for failed N-alkylation reactions.

  • Evaluate the Base:

    • Problem: The chosen base may be too weak to effectively deprotonate the amine nucleophile, leading to a slow or non-existent reaction. Common bases like potassium carbonate (K₂CO₃) can have limited solubility in some organic solvents.[9]

    • Solution: Switch to a stronger or more soluble base. For instance, cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its greater solubility.[1] For less nucleophilic amines, stronger bases like sodium hydride (NaH) might be necessary.

  • Assess Reagent Quality:

    • Problem: this compound can degrade over time, especially if not stored properly. The amine substrate may also be impure.

    • Solution: Verify the purity of your starting materials using NMR or GC-MS. If necessary, purify the reagents before use.

  • Optimize Reaction Conditions:

    • Problem: The reaction temperature may be too low, or the solvent may be inappropriate. As mentioned, protic solvents can inhibit SN2 reactions.[3]

    • Solution: If using a polar aprotic solvent, consider increasing the reaction temperature. Microwave irradiation can also be a powerful tool to accelerate the reaction.[10]

  • Consider Steric Effects:

    • Problem: The bulky diisopropyl groups on the acetamide or bulky substituents on the amine can sterically hinder the nucleophilic attack.

    • Solution: Increasing the reaction temperature and/or reaction time may help overcome the activation energy barrier. In some cases, a less sterically hindered alkylating agent may be required.

Guide 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in a chromatogram indicates the formation of side products.

Symptom: Multiple products are observed, with the desired product in low yield.
Side Product Plausible Cause Proposed Solution
2-hydroxy-N,N-diisopropylacetamidePresence of water in the reaction mixture.[2]Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere.
Over-alkylation productsThe mono-alkylated product is more nucleophilic than the starting amine.[1]Use a large excess of the starting amine relative to the alkylating agent.
Elimination productsStrong, sterically hindered bases can promote elimination over substitution.Use a non-hindered base. Lower the reaction temperature.
  • Drying of Solvents and Reagents:

    • Ensure all solvents are freshly distilled from an appropriate drying agent or use commercially available anhydrous solvents.

    • Dry solid reagents in a vacuum oven before use.

  • Inert Atmosphere:

    • Assemble the reaction glassware and flame-dry it under vacuum.

    • Backfill with an inert gas like nitrogen or argon and maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition:

    • Add reagents via syringe or cannula to prevent exposure to atmospheric moisture.

In-depth Technical Explanations

The "Cesium Effect" in N-Alkylation

The enhanced reactivity observed with cesium bases, such as Cs₂CO₃, is often referred to as the "cesium effect".[1] This is attributed to the high solubility of cesium salts in organic solvents and the ability of the large, soft Cs⁺ cation to coordinate loosely with the amine's lone pair, making it more available for nucleophilic attack.

Solvent Effects on Reactivity

The choice of solvent can dramatically influence the rate of a nucleophilic substitution reaction.[11]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, ACN): These solvents possess large dipole moments but lack acidic protons. They can solvate cations well but leave anions (the nucleophile) relatively "naked" and highly reactive. This leads to a significant rate enhancement for SN2 reactions.

  • Polar Protic Solvents (e.g., H₂O, EtOH, MeOH): These solvents have acidic protons and can form strong hydrogen bonds with nucleophiles. This solvation shell stabilizes the nucleophile, lowering its energy and making it less reactive, thus slowing down SN2 reactions.[3]

A Desired Reaction: SN2 Nucleophilic Substitution B Need a 'naked', highly reactive nucleophile A->B C Avoid Solvation of Nucleophile B->C D Choose Polar Aprotic Solvent (DMF, DMSO, ACN) C->D Therefore E Avoid Polar Protic Solvent (Water, Alcohols) C->E Therefore

Caption: Logic for selecting an appropriate solvent for SN2 reactions.

References

Technical Support Center: Improving Selectivity in 2-Chloro-N,N-diisopropylacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide is designed to provide you with advanced troubleshooting strategies and foundational knowledge for utilizing 2-chloro-N,N-diisopropylacetamide in your research. This reagent is a valuable alkylating agent, but its reactivity profile necessitates a nuanced approach to achieve high selectivity and yield. This document moves beyond basic protocols to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems researchers frequently encounter. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a series of actionable, step-by-step solutions.

Issue 1: Low Yield or Slow Reaction Rate

Question: My N-alkylation reaction with this compound is showing very low conversion, even after an extended reaction time. What factors could be responsible, and how can I improve the yield?

Answer: A sluggish or incomplete reaction is one of the most common hurdles. The root cause typically lies in one of four key areas: the nucleophile's reactivity, steric hindrance, solvent effects, or the choice of base. The reaction proceeds via an SN2 mechanism, which is highly sensitive to these parameters.[1][2]

Causality & Troubleshooting Steps:

  • Enhance Nucleophilicity with Solvent Choice: The SN2 reaction rate is critically dependent on the strength of the nucleophile.[3][4]

    • Problem: Protic solvents (e.g., water, ethanol, methanol) can form a "solvent cage" around the anionic nucleophile through hydrogen bonding, severely diminishing its reactivity.[1][3]

    • Solution: Switch to a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent choices.[5] They solvate the cation but leave the anionic nucleophile relatively "bare" and highly reactive.

  • Ensure Complete Deprotonation of the Nucleophile: For a nucleophile (like an amine or amide) to attack, it must be in its deprotonated, anionic form.[6]

    • Problem: A base that is too weak may not fully deprotonate the nucleophile, leading to a low concentration of the active species.

    • Solution: Employ a sufficiently strong, non-nucleophilic base. While organic bases like triethylamine (TEA) can work, stronger inorganic bases like potassium carbonate (K₂CO₃) or, for less acidic nucleophiles, sodium hydride (NaH) are often more effective.[5][7]

  • Overcome Energy Barriers with Temperature:

    • Problem: The reaction may have a high activation energy, particularly if either the nucleophile or the substrate is sterically hindered.

    • Solution: Gradually increase the reaction temperature. Many N-alkylation reactions that are slow at room temperature proceed efficiently at 50-80 °C.[5] However, monitor the reaction closely by TLC or LC-MS, as higher temperatures can also promote side reactions.

  • Accelerate Biphasic Reactions with Phase-Transfer Catalysis (PTC):

    • Problem: If you are using an inorganic base (like K₂CO₃) that is insoluble in your organic solvent, the reaction becomes a heterogeneous mixture with a very limited reaction interface.

    • Solution: Introduce a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB). The catalyst transports the deprotonated nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs, dramatically increasing the rate.[8][9] This technique is exceptionally effective for this type of alkylation.

G start Low Yield / Slow Conversion check_solvent Is the solvent polar aprotic (e.g., DMF, DMSO, MeCN)? start->check_solvent change_solvent Action: Switch to a polar aprotic solvent. check_solvent->change_solvent No check_base Is the base strong enough (e.g., K2CO3, NaH)? check_solvent->check_base Yes change_solvent->check_base change_base Action: Use a stronger base (e.g., NaH) or consider PTC. check_base->change_base No check_temp Is the reaction heated? check_base->check_temp Yes change_base->check_temp increase_temp Action: Increase temperature (e.g., to 50-80 °C). Monitor for side products. check_temp->increase_temp No success Yield Improved check_temp->success Yes increase_temp->success

Caption: A decision-making workflow for troubleshooting low reaction yields.

Issue 2: Significant Formation of By-products

Question: My reaction produces the desired N-alkylated product, but I'm also observing significant impurities. How can I identify and suppress these side reactions?

Answer: Side-product formation is a common challenge that directly impacts selectivity and purification efficiency. The most prevalent by-products in these reactions are the result of hydrolysis, over-alkylation, or off-target alkylation at other nucleophilic sites.

Common By-products and Mitigation Strategies:

  • Hydrolysis Product (N,N-diisopropylglycolamide):

    • Cause: This occurs when this compound reacts with water instead of your intended nucleophile. The source of water can be wet solvents, reagents, or atmospheric moisture.

    • Mitigation:

      • Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven- or flame-dried.

      • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude moisture.

      • Sufficient Base: The synthesis of the starting material from chloroacetyl chloride and diisopropylamine generates HCl, which must be neutralized.[10] Ensure enough base is present to quench any trace acid that could catalyze hydrolysis.

  • Over-alkylation (for primary amines/amides):

    • Cause: If your nucleophile is a primary amine or amide, the initially formed secondary amine/amide product can be deprotonated and react again with another molecule of the electrophile.

    • Mitigation:

      • Stoichiometry Control: Use a slight excess of the nucleophile relative to the this compound.

      • Slow Addition: Add the this compound slowly to the reaction mixture. This keeps its instantaneous concentration low, favoring the reaction with the more abundant primary amine/amide.

  • Off-Target Alkylation (for multi-functional nucleophiles):

    • Cause: If your nucleophile contains multiple reactive sites (e.g., other amines, thiols, hydroxyls), the chloroacetamide can react non-selectively. Chloroacetamides are known to alkylate cysteine, lysine, and histidine residues in proteins, highlighting their broad reactivity.[11]

    • Mitigation:

      • pH Control: The nucleophilicity of different functional groups is pH-dependent. For example, thiolates are highly nucleophilic at a pH above their pKa (~8.5), while amines are more reactive when deprotonated.[12] Adjusting the reaction pH (or the strength of the base) can favor alkylation at one site over another.

      • Protecting Groups: The most robust solution is to use protecting groups for all other nucleophilic sites, perform the alkylation, and then deprotect. This ensures complete selectivity.

ParameterConditionEffect on SelectivityRationale
Solvent Polar Aprotic (DMF, DMSO)May decrease selectivity for ambident nucleophilesFavors reaction with the "softer" end of an ambident nucleophile (e.g., N vs. O) by dissociating the counter-ion.[7]
Base Weak Base (e.g., K₂CO₃)Can improve selectivityMay not fully deprotonate all nucleophilic sites, allowing for kinetic differentiation.
Temperature Low Temperature (0 °C to RT)Generally increases selectivityFavors the reaction pathway with the lowest activation energy, often leading to the kinetically controlled, more selective product.[13][14]
Catalyst Phase-Transfer Catalyst (TBAB)Can dramatically improve rate and yieldFacilitates the reaction of insoluble inorganic bases in organic media, often allowing for milder and more selective conditions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this alkylation reaction? A1: The reaction of this compound with a nucleophile is a classic bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion leaves in a single, concerted step. The reaction rate is dependent on the concentration of both the nucleophile and the electrophile.[1]

Caption: The concerted SN2 mechanism involves backside attack by the nucleophile.

Q2: How does Phase-Transfer Catalysis (PTC) work in this context? A2: Phase-Transfer Catalysis is a powerful technique for reacting substances that are in different, immiscible phases. In this case, you often have an inorganic base (solid phase) and your substrate/reagent (organic phase). The PTC, typically a quaternary ammonium salt like TBAB (Q⁺X⁻), facilitates the reaction by acting as a shuttle. The catalyst's cation (Q⁺) pairs with the deprotonated nucleophile anion (Nu⁻) from the solid phase, forming a lipophilic ion pair [Q⁺Nu⁻] that is soluble in the organic phase. This ion pair then reacts with the chloroacetamide, and the catalyst is regenerated to repeat the cycle.[8][9]

G cluster_organic Organic Phase cluster_solid Solid Phase (or Aqueous) org_reac R-Cl + [Q⁺Nu⁻]org → R-Nu + [Q⁺Cl⁻]org qcl_org [Q⁺Cl⁻]org mnu_solid M⁺Nu⁻ qcl_org->mnu_solid Ion Exchange solid_reac H-Nu + M⁺B⁻ → M⁺Nu⁻ + H-B mnu_solid->org_reac Transport [Q⁺Nu⁻]org

Caption: The catalytic cycle in Phase-Transfer Catalysis (PTC).

Q3: Is this compound considered a highly reactive alkylating agent? A3: It is moderately reactive. The presence of the electron-withdrawing amide group activates the adjacent carbon towards nucleophilic attack. However, the bulky diisopropyl groups on the nitrogen atom provide significant steric hindrance around the reaction center.[1][2] This steric bulk can slow the reaction compared to less hindered α-chloro amides but can also be advantageous, as it can increase selectivity by disfavoring reactions with sterically crowded nucleophiles.

Experimental Protocol: Optimized N-Alkylation using Phase-Transfer Catalysis

This protocol provides a robust starting point for the N-alkylation of a generic secondary amide using this compound under PTC conditions.

Objective: To achieve high yield and selectivity in the N-alkylation of a secondary amide.

Materials:

  • Secondary amide (Nucleophile, 1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amide (1.0 eq), potassium carbonate (3.0 eq), and TBAB (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a substrate concentration of approximately 0.2-0.5 M.

  • Reagent Addition: Add this compound (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and allow it to stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure. d. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

References

Technical Support Center: Managing Steric Hindrance in 2-Chloro-N,N-diisopropylacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-chloro-N,N-diisopropylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this sterically hindered reagent. Here, we address common issues encountered during its use in synthetic protocols, offering in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "sterically hindered" electrophile?

A: The term "steric hindrance" refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In this compound, the nitrogen atom is bonded to two bulky isopropyl groups. These groups are not planar and occupy a significant volume of space around the amide functional group. This bulkiness creates a congested environment around the electrophilic α-carbon (the carbon bonded to the chlorine), making it difficult for nucleophiles to approach and attack this site.[1][2] This is a classic example of steric hindrance at the electrophile, which can significantly slow down or prevent reactions that typically proceed via an SN2 mechanism.[1]

Q2: I am observing very slow or no reaction when trying to perform a nucleophilic substitution on this compound. What is the likely cause?

A: The primary reason for low reactivity is the severe steric hindrance caused by the two isopropyl groups on the nitrogen atom. These bulky groups shield the electrophilic α-carbon, making it difficult for the nucleophile to achieve the necessary "backside attack" trajectory required for a typical SN2 reaction.[1] The larger the nucleophile you are using, the more pronounced this effect will be. Essentially, you are facing a significant activation energy barrier due to steric repulsion between the nucleophile and the diisopropylamino group.[2]

Q3: Are there alternative reaction mechanisms at play besides a direct SN2 displacement?

A: While the α-carbon is the primary electrophilic site for SN2 reactions, the reactivity of α-chloroacetamides can be complex.[3] In some cases, particularly with strong, sterically hindered bases, elimination reactions (E2) could become a competing pathway, although this is generally less common for α-halo amides compared to alkyl halides. More relevant for α-chloroacetanilides, and potentially for this compound under certain conditions, is the possibility of a stepwise mechanism. This could involve the initial formation of a tetrahedral intermediate at the carbonyl carbon, followed by an intramolecular rearrangement and expulsion of the chloride ion.[4][5] However, for most common nucleophilic substitutions, overcoming the steric barrier for the SN2 pathway is the main challenge.

Troubleshooting Guide

Issue 1: Low Conversion or Reaction Stall

Your nucleophilic substitution reaction with this compound is showing minimal product formation even after extended reaction times.

Root Cause Analysis & Solution Workflow

The workflow below outlines a systematic approach to troubleshooting low reactivity, focusing on enhancing the reaction rate by addressing the activation energy barrier imposed by steric hindrance.

G cluster_0 Troubleshooting: Low Conversion Start Low or No Conversion Observed A Increase Reaction Temperature Start->A Is the reaction sluggish at RT? B Change Solvent System A->B Still low conversion? C Select a More Potent Catalyst B->C Is catalysis an option? D Consider a Stronger or Smaller Nucleophile C->D Still facing issues? End Reaction Optimized D->End G cluster_1 Common Side Reactions Reagent This compound + Nucleophile/Base Desired Desired Sₙ2 Product Reagent->Desired Favorable Conditions (Mild Base, Aprotic Solvent) Elimination Elimination Product (Dehydrohalogenation) Reagent->Elimination Strong, Hindered Base (e.g., LDA, t-BuOK) Hydrolysis Hydrolysis Product (2-Hydroxy-N,N-diisopropylacetamide) Reagent->Hydrolysis Presence of Water SelfCond Self-Condensation/ Oligomerization Reagent->SelfCond High Temp, High Conc.

References

Technical Support Center: Workup & Troubleshooting for 2-Chloro-N,N-diisopropylacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-chloro-N,N-diisopropylacetamide. This guide is designed to provide practical, field-tested advice for the critical workup and purification stages of your synthesis. As chemists, we understand that a successful reaction is only half the battle; efficient and effective isolation of the target molecule is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your outcomes.

Section 1: Foundational Knowledge & Safety

Chemical Profile: this compound

This compound is a key electrophilic building block, most commonly employed in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent amide carbonyl group activates the C-Cl bond, making it susceptible to displacement by a variety of nucleophiles (amines, thiols, alcohols, etc.). The bulky N,N-diisopropyl groups confer significant steric hindrance and increase the lipophilicity of the molecule and its derivatives, which are critical factors to consider during aqueous workups.

Critical Safety & Handling

Before beginning any experiment, a thorough review of the Safety Data Sheet (SDS) is mandatory. Chloroacetamides as a class are hazardous compounds.

Core Hazards Associated with this compound and Related Reagents:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Irritation: Causes skin and serious eye irritation.[4][5]

  • Corrosivity: Reagents like chloroacetyl chloride are corrosive and react violently with water.

Mandatory Personal Protective Equipment (PPE):

  • Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles at all times.[6][7]

  • All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[7]

Section 2: The Standard Aqueous Workup Protocol

This section outlines a generalized procedure for a typical nucleophilic substitution reaction where this compound is reacted with a nucleophile (e.g., a primary or secondary amine) in the presence of a base (e.g., triethylamine or potassium carbonate) and an organic solvent (e.g., Dichloromethane or Toluene).

Step-by-Step General Protocol
  • Reaction Quenching: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature. Carefully and slowly add deionized water or a saturated aqueous solution of ammonium chloride to quench the reaction.[8]

  • Phase Separation: Transfer the entire mixture to a separatory funnel. If the reaction solvent is denser than water (e.g., DCM), it will form the bottom layer. If it is less dense (e.g., Toluene, Ethyl Acetate), it will be the top layer. If you are unsure, add a few drops of water and observe which layer they join.[9]

  • Acidic Wash: To remove basic impurities like unreacted amine starting materials or amine bases (e.g., triethylamine), wash the organic layer with a dilute acidic solution, such as 1M HCl.[9] The acid protonates the bases, forming water-soluble ammonium salts that partition into the aqueous layer. Repeat this wash 1-2 times.

  • Basic Wash: To remove acidic impurities or neutralize any remaining acid from the previous step, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This can generate CO₂ gas. Shake the separatory funnel gently at first and vent frequently to release pressure.[9][10]

  • Brine Wash: To remove the bulk of the dissolved water from the organic layer, wash once with a saturated aqueous solution of sodium chloride (brine).[9][11] The high ionic strength of the brine solution reduces the solubility of water in the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the agent until it no longer clumps together and swirls freely.

  • Filtration & Concentration: Filter off the drying agent. Rinse the flask and the filtered solid with a small amount of fresh organic solvent to ensure complete transfer. Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Visual Workflow: Standard Aqueous Workup

G cluster_0 Reaction Vessel cluster_1 Separatory Funnel Operations cluster_2 Final Isolation Reaction Completed Reaction Mixture Quench 1. Quench (Add H₂O or aq. NH₄Cl) Reaction->Quench AcidWash 2. Acidic Wash (e.g., 1M HCl) Quench->AcidWash BaseWash 3. Basic Wash (e.g., sat. NaHCO₃) AcidWash->BaseWash Imp1 Imp1 AcidWash->Imp1 Removes Basic Impurities (e.g., excess amine, Et₃N) BrineWash 4. Brine Wash (sat. NaCl) BaseWash->BrineWash Imp2 Imp2 BaseWash->Imp2 Removes Acidic Impurities Drying 5. Dry Organic Layer (e.g., MgSO₄) BrineWash->Drying Filter 6. Filter & Concentrate Drying->Filter Crude Crude Product Filter->Crude

Caption: A typical workflow for the aqueous workup of a this compound reaction.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the workup phase in a question-and-answer format.

Q1: I've added my wash solution and now I have a persistent emulsion that won't separate. What should I do?

A1: Emulsion Formation is common in amide syntheses, especially when residual solids or surfactants are present. The increased viscosity and similar densities of the layers prevent coalescence. Do not panic or discard the mixture.

  • Initial, Gentle Approach: Let the separatory funnel stand undisturbed for 10-20 minutes. Sometimes, time is all that is needed. Gentle swirling, rather than vigorous shaking, can also help.

  • Increase Ionic Strength: Add a significant amount of saturated brine solution. This increases the polarity and density of the aqueous layer, often forcing separation.[9]

  • Change the Solvent: Adding a different organic solvent can alter the polarity and density of the organic phase enough to break the emulsion.

  • Filtration (The "Nuclear Option"): As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel.[9] This physically disrupts the emulsified droplets. You will need to re-separate the layers in the filtrate.

Visual Guide: Emulsion Troubleshooting

G Start Emulsion Formed Step1 Wait 10-20 mins & swirl gently Start->Step1 Step2 Add Saturated Brine (Increases aq. layer density) Step1->Step2 If not resolved End Layers Separated Step1->End If resolved Step3 Filter through Celite® pad Step2->Step3 If not resolved Step2->End If resolved Step3->End

Caption: A decision tree for resolving emulsions during aqueous workup.

Q2: My product seems to have poor solubility in common extraction solvents, or I have low recovery. How can I improve my extraction?

A2: The N,N-diisopropylacetamide moiety is quite lipophilic, but if your nucleophile contains polar functional groups, the resulting product's solubility can be tricky.

  • Salting Out: Before extraction, add a significant amount of solid sodium chloride to the aqueous layer until it is saturated. This decreases the solubility of your organic product in the aqueous phase, driving it into the organic layer.[12]

  • Solvent Choice: Standard solvents like ethyl acetate or DCM are good starting points. However, for more polar products, consider solvents like n-butanol. For very nonpolar products, toluene or ether may be effective.

  • Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For a 100 mL aqueous layer, extracting with 3 x 30 mL of organic solvent is superior to extracting with 1 x 90 mL.

  • Back Extraction: If your product is an amine, you can intentionally extract it into an acidic aqueous layer, wash this aqueous layer with a nonpolar solvent (like hexane) to remove nonpolar impurities, and then basify the aqueous layer and re-extract your purified product back into an organic solvent. This is a powerful purification technique.[13]

Q3: After workup, my crude product is a sticky oil, but the literature reports a solid. How can I purify it and induce crystallization?

A3: Obtaining an oil is a common outcome. It usually indicates the presence of impurities (residual solvent, byproducts) that are depressing the melting point.

  • Column Chromatography: This is the most robust method for purification. Given the amide functionality, silica gel chromatography is standard.

    • Solvent System (Eluent): A good starting point is a mixture of a nonpolar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate). A typical gradient might run from 5% to 50% Ethyl Acetate in Hexanes.

    • Monitoring: Use TLC to identify the fractions containing your product.

  • Recrystallization: Once the product is sufficiently pure (as determined by NMR or LC-MS), recrystallization can be attempted.

    • Solvent Screening: The key is finding a solvent system where your product is soluble when hot but insoluble when cold. Test small amounts in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexanes).[14]

    • Procedure: Dissolve the purified oil in the minimum amount of boiling solvent. Allow it to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Table 1: Workup Wash Summary
Aqueous Wash SolutionPurposeTarget Impurities Removed
1M Hydrochloric Acid (HCl)Removes basesUnreacted amines, triethylamine, pyridine, DMAP
Sat. Sodium Bicarbonate (NaHCO₃)Removes acidsUnreacted carboxylic acids, acidic byproducts, excess HCl
Sat. Ammonium Chloride (NH₄Cl)Mildly acidic quenchHydroxides, organometallic reagents
Saturated Brine (NaCl)Reduces water in organic layerBulk water
10% Sodium Thiosulfate (Na₂S₂O₃)Reduces oxidizing agentsExcess halogenating reagents (e.g., I₂, Br₂)

Section 4: Advanced Purification & Characterization

For compounds that are difficult to purify by standard methods, or for achieving high purity required for drug development, more advanced techniques may be necessary.

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to standard liquid chromatography and is particularly effective for purifying chiral compounds or complex mixtures.[15]

  • Organic Solvent Nanofiltration (OSN): This membrane-based technology can be used on a larger scale to separate impurities from the desired API based on molecular weight differences.[15]

After purification, it is essential to confirm the structure and purity of the final compound using analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-chloro-N,N-diisopropylacetamide and 2-chloro-N,N-diethylacetamide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the selection of appropriate building blocks is paramount. Among the vast array of available reagents, α-haloamides serve as versatile intermediates for the introduction of diverse functionalities. This guide provides an in-depth comparison of the reactivity of two such compounds: 2-chloro-N,N-diisopropylacetamide and 2-chloro-N,N-diethylacetamide. While both molecules are valuable electrophiles for nucleophilic substitution reactions, their structural differences give rise to distinct reactivity profiles that can significantly impact reaction efficiency and product yields.

Unveiling the Molecular Structures: A Tale of Two Alkyl Groups

At the heart of the reactivity difference between this compound and 2-chloro-N,N-diethylacetamide lies the nature of the N-alkyl substituents. Both are α-chloro amides, featuring a reactive carbon-chlorine bond susceptible to nucleophilic attack. However, the steric bulk of the diisopropyl groups in the former, compared to the diethyl groups in the latter, plays a crucial role in dictating the accessibility of the electrophilic carbon.

CompoundIUPAC NameMolecular FormulaMolecular WeightKey Structural Feature
This compound 2-chloro-N,N-di(propan-2-yl)acetamideC₈H₁₆ClNO177.67 g/mol Two bulky isopropyl groups on the nitrogen atom.
2-chloro-N,N-diethylacetamide 2-chloro-N,N-diethylacetamideC₆H₁₂ClNO149.62 g/mol Two less bulky ethyl groups on the nitrogen atom.[1]

The Decisive Factor: Steric Hindrance in Sₙ2 Reactions

The primary reaction pathway for α-chloro amides with a wide range of nucleophiles is the bimolecular nucleophilic substitution (Sₙ2) reaction. This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (in this case, the chloride ion) departs.[2][3] The transition state of an Sₙ2 reaction involves the temporary formation of a five-coordinate carbon atom, making the reaction highly sensitive to steric hindrance around the reaction center.[4]

The bulkier the substituents surrounding the electrophilic carbon, the more difficult it is for the incoming nucleophile to approach and form the necessary bond, leading to a slower reaction rate.[5][6][7] This principle is the cornerstone of the reactivity difference between our two compounds of interest.

SN2_Reactivity_Comparison cluster_diethyl 2-chloro-N,N-diethylacetamide cluster_diisopropyl This compound Diethyl Less Steric Hindrance (Ethyl Groups) Accessible_Carbon_DE More Accessible Electrophilic Carbon Diethyl->Accessible_Carbon_DE Fast_Attack_DE Facile Nucleophilic Attack Accessible_Carbon_DE->Fast_Attack_DE Low_TS_Energy_DE Lower Energy Transition State Fast_Attack_DE->Low_TS_Energy_DE High_Reactivity_DE Higher Reactivity Low_TS_Energy_DE->High_Reactivity_DE Diisopropyl Greater Steric Hindrance (Isopropyl Groups) Hindered_Carbon_DI Less Accessible Electrophilic Carbon Diisopropyl->Hindered_Carbon_DI Slow_Attack_DI Hindered Nucleophilic Attack Hindered_Carbon_DI->Slow_Attack_DI High_TS_Energy_DI Higher Energy Transition State Slow_Attack_DI->High_TS_Energy_DI Low_Reactivity_DI Lower Reactivity High_TS_Energy_DI->Low_Reactivity_DI

Caption: Steric Hindrance and its Impact on Reactivity.

The isopropyl groups in this compound create a more sterically congested environment around the α-carbon compared to the ethyl groups in 2-chloro-N,N-diethylacetamide. This increased steric bulk raises the energy of the Sₙ2 transition state, thereby increasing the activation energy and slowing down the reaction rate. Consequently, 2-chloro-N,N-diethylacetamide is expected to be significantly more reactive towards nucleophiles than this compound.

Practical Implications for the Synthetic Chemist

The difference in reactivity has several practical implications for researchers in the lab:

  • Reaction Times: Reactions with this compound will generally require longer reaction times to achieve comparable conversions to those with 2-chloro-N,N-diethylacetamide under the same conditions.

  • Reaction Conditions: To drive reactions with the less reactive diisopropyl compound to completion, more forcing conditions may be necessary, such as higher temperatures or the use of a stronger nucleophile or base.

  • Selectivity: In cases where multiple electrophilic sites are present in a molecule, the higher reactivity of 2-chloro-N,N-diethylacetamide might be exploited for selective reactions under milder conditions. Conversely, the lower reactivity of the diisopropyl analogue could be advantageous in preventing unwanted side reactions.

Experimental Protocol: A Representative Nucleophilic Substitution

To illustrate the practical application of these compounds, a general protocol for the Sₙ2 reaction with a common nucleophile, sodium thiophenoxide, is provided below. This reaction is a reliable method for the formation of a carbon-sulfur bond.

Experimental_Workflow start Start reagents Prepare Reactants: - α-chloro amide (1.0 eq) - Thiophenol (1.1 eq) - Sodium Methoxide (1.1 eq) - Anhydrous Solvent (e.g., DMF) start->reagents reaction_setup Reaction Setup: - Dissolve thiophenol in solvent - Add sodium methoxide to form thiophenoxide - Add α-chloro amide dropwise at 0 °C reagents->reaction_setup reaction_progress Reaction Progress: - Allow to warm to room temperature - Monitor by TLC or LC-MS reaction_setup->reaction_progress workup Work-up: - Quench with water - Extract with an organic solvent - Wash with brine reaction_progress->workup purification Purification: - Dry organic layer - Concentrate under reduced pressure - Purify by column chromatography workup->purification product Characterize Product purification->product

References

Navigating the Alkylation Landscape: A Comparative Guide to 2-chloro-N,N-diisopropylacetamide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and proteomics, the choice of an alkylating agent is a critical decision that can profoundly influence experimental outcomes. These reagents, essential for modifying nucleophilic functional groups, vary significantly in their reactivity, selectivity, and propensity for side reactions. This guide provides an in-depth comparison of 2-chloro-N,N-diisopropylacetamide, a sterically hindered alkylating agent, with other commonly used alternatives, offering insights into their respective performance characteristics and providing a framework for rational reagent selection.

Introduction to Alkylating Agents in Modern Research

Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental transformation in organic chemistry and a cornerstone of many biological research applications.[1] In proteomics, alkylating agents are indispensable for the modification of cysteine residues, preventing the reformation of disulfide bonds after reduction and ensuring accurate protein identification and quantification by mass spectrometry.[2][3] In drug discovery, alkylating agents are employed to synthesize novel molecular entities and as covalent inhibitors that form stable bonds with their biological targets.[4]

The ideal alkylating agent should exhibit high reactivity towards the desired target, minimal off-target reactions, and stability under the experimental conditions. However, a trade-off often exists between reactivity and selectivity. Highly reactive agents may be less specific, leading to unwanted side reactions, while more selective agents may require harsher conditions or longer reaction times.[5]

The Unique Profile of this compound

This compound is a member of the haloacetamide class of alkylating agents. Its distinguishing feature is the presence of two bulky isopropyl groups attached to the amide nitrogen. This significant steric hindrance around the reactive center profoundly influences its chemical behavior.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
Appearance Solid
CAS Number 7403-66-9

The synthesis of this compound typically involves the reaction of diisopropylamine with chloroacetyl chloride.[6]

Comparative Analysis of Alkylating Agents

The selection of an appropriate alkylating agent depends on the specific application and the desired balance between reactivity and selectivity. Here, we compare this compound with other widely used alkylating agents.

Haloacetamides: A Tale of Two Halogens (and Steric Bulk)

Iodoacetamides and chloroacetamides are the most common haloacetamide alkylating agents used in proteomics. The nature of the halogen atom and the substituents on the amide nitrogen dictate their performance.

Alkylating AgentStructureKey CharacteristicsAdvantagesDisadvantages
Iodoacetamide (IAM) I-CH₂-CO-NH₂Highly reactiveFast reaction kineticsProne to off-target alkylation (e.g., methionine, histidine, lysine)[7]
2-chloroacetamide (CAA) Cl-CH₂-CO-NH₂Less reactive than IAMHigher selectivity for cysteine than IAMCan cause significant methionine oxidation[8]
This compound Cl-CH₂-CO-N(i-Pr)₂Sterically hinderedPotentially higher selectivity due to steric bulkSlower reaction rates, may require harsher conditions
2-chloro-N,N-dimethylacetamide Cl-CH₂-CO-N(Me)₂Less sterically hindered than the diisopropyl analogMore reactive than the diisopropyl analogPotentially less selective than the diisopropyl analog

The Steric Influence of the Diisopropyl Group:

The bulky diisopropyl groups in this compound are expected to significantly reduce its reactivity compared to less hindered analogs like 2-chloro-N,N-dimethylacetamide. This is due to the steric shield around the electrophilic carbon, which impedes the approach of nucleophiles.[9] While this reduced reactivity can be a disadvantage, requiring longer reaction times or elevated temperatures, it can also be a significant advantage in terms of selectivity. The steric hindrance can disfavor reactions with less accessible nucleophiles, potentially leading to a cleaner reaction profile with fewer off-target modifications.

Interestingly, a quantum mechanics study on N,N-dimethyl and N-methyl chloroacetamides revealed that the N,N-dimethyl derivative is more reactive, a finding attributed to the accessibility of the Lowest Unoccupied Molecular Orbital (LUMO) rather than simple steric hindrance.[10] This highlights the complex interplay of electronic and steric effects that govern reactivity. While no specific studies on the diisopropyl derivative were found, it is reasonable to hypothesize that its significant steric bulk would play a more dominant role in attenuating reactivity.

Beyond Haloacetamides: Other Classes of Alkylating Agents
Alkylating AgentStructureMechanism of ActionAdvantagesDisadvantages
N-ethylmaleimide (NEM) Michael addition to thiolsHigh specificity for cysteine at neutral pH[11]Can react with primary amines at higher pH; potential for hydrolysis[2]

Experimental Protocols and Considerations

The following are generalized protocols for protein alkylation. It is crucial to optimize reaction conditions for each specific application.

In-Solution Protein Alkylation for Proteomics

This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.[3]

Workflow Diagram:

workflow Protein Protein Sample Denature Denaturation (e.g., Urea, SDS) Protein->Denature Reduce Reduction (e.g., DTT, TCEP) Denature->Reduce Alkylate Alkylation (e.g., this compound) Reduce->Alkylate Digest Enzymatic Digestion (e.g., Trypsin) Alkylate->Digest MS Mass Spectrometry Analysis Digest->MS

A generalized in-solution protein alkylation workflow.

Step-by-Step Methodology:

  • Protein Solubilization and Denaturation: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

  • Reduction: Add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add the alkylating agent.

    • For Iodoacetamide (IAM): Add to a final concentration of 55 mM. Incubate in the dark at room temperature for 20-30 minutes.

    • For this compound: Due to its expected lower reactivity, a higher concentration (e.g., 60-100 mM) and/or a longer incubation time (e.g., 60-90 minutes) at room temperature, or a slightly elevated temperature (e.g., 37°C), may be required to achieve complete alkylation. Empirical optimization is highly recommended.

  • Quenching: Quench the excess alkylating agent by adding DTT to a final concentration of 20 mM.

  • Sample Preparation for Digestion: Dilute the sample with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to reduce the urea concentration to less than 2 M.

  • Enzymatic Digestion: Add a protease such as trypsin and incubate overnight at 37°C.

  • Desalting and Mass Spectrometry Analysis: Desalt the peptide mixture using a C18 column and analyze by mass spectrometry.

Causality Behind Experimental Choices:

  • Denaturation: Unfolding the protein is crucial to expose the cysteine residues, which may be buried within the protein's three-dimensional structure.

  • Reduction: Cleavage of disulfide bonds is necessary to allow for their subsequent alkylation.

  • Alkylation in the Dark: Iodoacetamide is light-sensitive, and performing the reaction in the dark prevents its degradation.

  • Quenching: Adding excess reducing agent deactivates the unreacted alkylating agent, preventing non-specific modification of the protease added in the next step.

Alkylation in Organic Synthesis

The choice of solvent, base, and temperature is critical for successful alkylation in organic synthesis.

Reaction Scheme:

reaction RSH R-SH (Thiol) Base + Base RSH->Base RS R-S⁻ (Thiolate) Base->RS AlkylatingAgent + Cl-CH₂-CO-N(i-Pr)₂ RS->AlkylatingAgent Product R-S-CH₂-CO-N(i-Pr)₂ AlkylatingAgent->Product Salt + Cl⁻

General scheme for the alkylation of a thiol with this compound.

Step-by-Step Methodology:

  • Dissolve the Nucleophile: Dissolve the thiol (or other nucleophile) in a suitable aprotic solvent such as DMF or acetonitrile.

  • Add Base: Add a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to deprotonate the nucleophile.

  • Add Alkylating Agent: Add this compound to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Due to the steric hindrance of the alkylating agent, heating may be required to achieve a reasonable reaction rate.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the product by column chromatography.

Conclusion: Selecting the Right Tool for the Job

The choice of an alkylating agent is a nuanced decision that requires careful consideration of the specific experimental goals. This compound, with its significant steric bulk, offers a potentially valuable tool for applications where high selectivity is paramount, and slower reaction kinetics can be tolerated. While less reactive than iodoacetamide and other less hindered chloroacetamides, its use may lead to cleaner reaction profiles with fewer off-target modifications.

For applications in proteomics, where complete and rapid alkylation of all cysteine residues is often the primary goal, the higher reactivity of iodoacetamide may be preferable, despite its known side reactions. However, for the synthesis of specific target molecules where minimizing byproducts is critical, the enhanced selectivity of a sterically hindered reagent like this compound could be a significant advantage.

Ultimately, the optimal choice of alkylating agent will depend on a careful evaluation of the trade-offs between reactivity and selectivity in the context of the specific scientific question being addressed. Empirical validation and optimization of reaction conditions are essential to ensure the desired outcome.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-chloro-N,N-diisopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the analytical methods for the precise quantification of 2-chloro-N,N-diisopropylacetamide. This document provides an in-depth comparison of leading analytical techniques, supported by experimental data and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Importance of Accurate Quantification

This compound is a chemical intermediate of interest in various fields, including pharmaceutical synthesis and agriculture. Accurate and reliable quantification of this compound is critical for process optimization, quality control, and safety assessment. This guide will navigate you through the nuances of selecting and implementing the most suitable analytical methodology for your specific needs.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Here, we compare the two most powerful and widely used techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

At a Glance: GC-MS vs. LC-MS/MS
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase, followed by mass-based detection.Separates compounds in the liquid phase, followed by highly selective and sensitive mass-based detection.
Analyte Suitability Ideal for volatile and semi-volatile compounds. Derivatization may be required for polar analytes.Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.
Sensitivity Good to excellent, typically in the picogram (pg) to nanogram (ng) range.Excellent to outstanding, often reaching the femtogram (fg) to picogram (pg) level.
Selectivity High, especially with selected ion monitoring (SIM).Exceptional, particularly with multiple reaction monitoring (MRM), minimizing matrix interference.
Sample Throughput Moderate, with typical run times of 10-30 minutes.High, with modern UHPLC systems enabling run times of less than 5 minutes.
Matrix Effects Generally less susceptible to ion suppression compared to LC-MS.Can be prone to matrix effects (ion suppression or enhancement), requiring careful method development and sample cleanup.
Instrumentation Cost Generally lower than LC-MS/MS.Higher initial investment.
The Expert's Perspective: Making the Right Choice

For high-throughput screening in relatively clean matrices , a well-optimized GC-MS method can provide a cost-effective and robust solution. The inherent volatility of this compound makes it a suitable candidate for GC analysis without the need for derivatization.

For complex biological matrices or when ultra-high sensitivity is paramount , LC-MS/MS is the undisputed gold standard.[1] Its superior selectivity allows for the direct analysis of complex samples with minimal cleanup, and its sensitivity is unmatched for trace-level quantification.[2]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices to ensure data integrity and reproducibility.

Protocol 1: Quantitative Analysis by GC-MS

This method is adapted from established protocols for the analysis of related acetamide compounds and is suitable for the quantification of this compound in moderately complex samples.

3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 1 mL of the sample, add 50 µL of an internal standard (IS) solution (e.g., a deuterated analog of the analyte at 1 µg/mL).

  • Add 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3.1.2. GC-MS Operating Conditions
  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (splitless)

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: To be determined from the mass spectrum of a pure standard (likely a fragment corresponding to the loss of chlorine or a side chain).

    • Qualifier Ions: At least two other characteristic ions.

3.1.3. Validation Parameters (Expected Performance)
ParameterAcceptance Criteria
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1 ng/mL
Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is based on advanced methodologies for trace analysis in complex biological matrices and offers superior sensitivity and selectivity.[3][4]

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

Caption: Step-by-step workflow for the solid-phase extraction protocol.

  • Pre-treatment: To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of a stable-isotope labeled analog) and vortex. Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE: Use a suitable polymeric SPE plate (e.g., Oasis HLB).

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water.

    • Load: Load the pre-treated sample.

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of 20:80 (v/v) methanol:water.

    • Elute: 1 mL of Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.2. LC-MS/MS Operating Conditions
  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Analyte: m/z [M+H]+ → Fragment 1 (Quantifier), m/z [M+H]+ → Fragment 2 (Qualifier)

    • Internal Standard: m/z [M+H]+ → Fragment (Quantifier)

LCMS_Workflow

Caption: High-level workflow for the LC-MS/MS analysis.

3.2.3. Validation Parameters (Expected Performance)
ParameterAcceptance Criteria
Linearity (r²) > 0.998
Range 0.05 - 100 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%
Limit of Detection (LOD) ~0.02 ng/mL
Limit of Quantification (LOQ) ~0.05 ng/mL

Conclusion

The quantification of this compound can be reliably achieved using both GC-MS and LC-MS/MS. The choice between these methods should be guided by the specific requirements of the analysis, with GC-MS offering a robust and cost-effective solution for less complex samples, and LC-MS/MS providing unparalleled sensitivity and selectivity for challenging matrices. The protocols provided in this guide serve as a validated starting point for developing and implementing a robust analytical method in your laboratory.

References

A Comparative Guide to HPLC Analysis for Monitoring 2-chloro-N,N-diisopropylacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative in Amide Synthesis

2-chloro-N,N-diisopropylacetamide is a key intermediate in various chemical syntheses. Its formation, typically from the reaction of N,N-diisopropylamine with chloroacetyl chloride, requires precise monitoring to optimize yield, minimize impurity formation, and ensure process safety and reproducibility.[1] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering the resolution and sensitivity needed to track reactants, the main product, and critical process-related impurities in real-time.

This guide provides an in-depth comparison of HPLC-based methodologies for the analysis of this compound reactions. We will explore the nuances of method selection, delve into detailed experimental protocols, and contrast HPLC with alternative analytical approaches. The insights herein are designed to equip researchers, process chemists, and quality control analysts with the expertise to develop and implement robust, self-validating analytical systems for monitoring chloroacetamide formation.

Core Principles of Chromatographic Separation for Reaction Analysis

The primary analytical challenge in monitoring the synthesis of this compound is the simultaneous quantification of components with varying polarities. The reaction mixture typically contains the non-polar starting amine (N,N-diisopropylamine), the highly reactive and polar chloroacetyl chloride (which rapidly hydrolyzes to chloroacetic acid), and the moderately polar product, this compound. A successful analytical method must resolve these components from each other and from any potential side products or degradation products.

Method Selection Workflow

Choosing the right analytical technique is critical. The decision depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or simple reaction completion checks.

start Reaction Analysis Goal? qual_check Qualitative Check (Reaction Completion) start->qual_check Qualitative quant_monitor Quantitative Monitoring (Kinetics, Yield) start->quant_monitor Quantitative impurity_id Impurity Identification & Structure Elucidation start->impurity_id Identification tlc Thin-Layer Chromatography (TLC) qual_check->tlc Fast & Simple gc Gas Chromatography (GC-MS) quant_monitor->gc For Volatile Analytes hplc_uv RP-HPLC-UV quant_monitor->hplc_uv Robust & Routine impurity_id->gc If Volatile hplc_ms HPLC-MS/MS impurity_id->hplc_ms High Specificity

Caption: Decision workflow for selecting an appropriate analytical method.

Comparative Analysis of HPLC Methodologies

Reversed-Phase HPLC (RP-HPLC) is the most prevalent technique for this analysis due to its versatility in separating compounds of moderate polarity.

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This is the workhorse method for routine quantitative analysis and reaction progress monitoring. Its reliability and cost-effectiveness make it ideal for process development and quality control environments.

  • Expertise & Experience: The choice of a C18 (octadecylsilane) column is standard as it provides excellent hydrophobic retention for the target analyte and its common reactants. The mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve separation. The addition of an acid like formic or phosphoric acid is a critical detail; it protonates silanol groups on the silica support, minimizing peak tailing and improving chromatographic efficiency. For this compound, UV detection is typically performed at low wavelengths (200-220 nm) where the amide chromophore absorbs.

  • Trustworthiness: A self-validating HPLC-UV protocol incorporates system suitability tests. Before sample analysis, a standard is injected to verify critical parameters like retention time stability, peak asymmetry (tailing factor), and theoretical plates, ensuring the system is performing correctly.

HPLC with Mass Spectrometry Detection (HPLC-MS)

When UV detection lacks the specificity to distinguish between co-eluting impurities or when unknown byproducts must be identified, coupling HPLC with a mass spectrometer is the solution.

  • Expertise & Experience: HPLC-MS provides molecular weight information, which is invaluable for identifying impurities. For this technique, mobile phase selection is more constrained. Non-volatile buffers like phosphate are incompatible with MS. Therefore, volatile modifiers such as formic acid or ammonium acetate are required.[2] This method allows for the confident identification of trace-level impurities that might be missed by UV detection alone.

  • Trustworthiness: The protocol is validated by its specificity. The mass-to-charge ratio (m/z) of the eluting peak provides definitive confirmation of the analyte's identity, eliminating ambiguity from interfering peaks that might coincidentally share a similar UV absorbance.

Performance Comparison: HPLC vs. Alternatives

While HPLC is often the preferred method, other techniques have specific applications.

Parameter RP-HPLC-UV HPLC-MS Gas Chromatography (GC-MS) Thin-Layer Chromatography (TLC)
Primary Use Quantitative reaction monitoring, Purity analysisImpurity identification, Trace analysisAnalysis of volatile reactants and productsQuick, qualitative reaction completion check
Selectivity Moderate (based on retention & UV)Very High (based on retention & mass)High (based on retention & mass)Low
Sensitivity Good (ng range)Excellent (pg-fg range)Good (pg range)Poor (µg range)
Quantitation ExcellentExcellentGood (requires internal standards)No
Sample Throughput MediumMediumHighVery High
Key Limitation May not resolve all impuritiesHigher cost & complexityLimited to thermally stable & volatile compoundsNot quantitative, low resolution
Reference [3][4][2][5][6][7][8][9][10]

Experimental Protocols

The following protocols are designed as robust starting points for method development.

General Sample Preparation for Reaction Monitoring

This procedure ensures that the reaction is stopped (quenched) at the time of sampling and that the sample is suitable for injection.

cluster_workflow Sample Preparation Workflow s1 1. Withdraw Aliquot (e.g., 100 µL) from reaction s2 2. Quench Immediately in Diluent (e.g., 900 µL MeCN) s1->s2 s3 3. Vortex to Mix s2->s3 s4 4. Further Dilute (if necessary) s3->s4 s5 5. Filter (0.45 µm syringe filter) s4->s5 s6 6. Transfer to HPLC Vial s5->s6

Caption: Standard workflow for preparing a reaction sample for HPLC analysis.

Causality: Quenching the reaction in a diluent (like acetonitrile) immediately upon sampling is crucial to prevent further reaction, ensuring the analytical result accurately reflects the reaction state at that specific time point. Filtration removes particulate matter that could clog the HPLC column and tubing.

Protocol 1: RP-HPLC-UV Method for Quantitative Analysis

This method is optimized for routine monitoring of the conversion of starting materials to this compound.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

2. Standard Preparation:

  • Prepare a stock solution of a this compound reference standard at 1.0 mg/mL in acetonitrile.

  • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase starting condition (90:10 Water:Acetonitrile).

3. System Suitability:

  • Inject the 50 µg/mL standard five times.

  • The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

  • The USP tailing factor for the analyte peak should be ≤ 2.0.

4. Analysis:

  • Inject the prepared reaction samples.

  • Quantify the amount of this compound by comparing the peak area to the calibration curve.

Protocol 2: HPLC-MS Method for Impurity Identification

This method is designed to identify potential process impurities.

1. Chromatographic Conditions:

  • Use the same column, mobile phase, gradient, and flow rate as in Protocol 1. The use of formic acid makes this method directly compatible with mass spectrometry.[3]

2. Mass Spectrometer Settings (ESI+):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 325 °C

  • Nebulizer Pressure: 35 psi

3. Analysis and Interpretation:

  • Inject a diluted sample of the reaction mixture.

  • The expected [M+H]⁺ ion for this compound (C₈H₁₆ClNO, MW: 177.67) is m/z 178.1.[11]

  • Examine the chromatogram for other peaks. Analyze the mass spectrum of each unknown peak to determine its molecular weight. This data can be used to hypothesize the structure of impurities, such as hydrolyzed starting material (chloroacetic acid) or products of side reactions.

Conclusion

The selection of an analytical method for monitoring this compound reactions is a critical decision that directly impacts process understanding and product quality. For routine quantitative analysis, RP-HPLC-UV offers a robust, reliable, and cost-effective solution. When the analytical challenge extends to identifying unknown impurities or analyzing complex matrices, the specificity and sensitivity of HPLC-MS are unparalleled. By understanding the principles behind each technique and implementing self-validating protocols, researchers can generate high-quality, trustworthy data to accelerate development and ensure process control.

References

A Senior Application Scientist's Guide to the GC-MS Analysis of 2-Chloro-N,N-diisopropylacetamide: A Comparative Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for 2-chloro-N,N-diisopropylacetamide, a key chemical intermediate. We will focus primarily on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted technique, while also presenting a comparative analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to offer a comprehensive perspective for method selection and development.

Understanding this compound: Physicochemical Properties and Analytical Considerations

This compound, also known by its common name propachlor, is a chloroacetanilide herbicide. A thorough understanding of its physicochemical properties is crucial for selecting and optimizing an appropriate analytical method.

Key Properties of this compound:

PropertyValueImplication for Analysis
Molecular Formula C₈H₁₆ClNODetermines the monoisotopic mass for mass spectrometry.
Molecular Weight 177.67 g/mol
Boiling Point 110 °C at 0.03 mmHgSuggests sufficient volatility for GC analysis.[1]
Vapor Pressure 103 mPa at 25 °CIndicates a moderate tendency to vaporize, suitable for GC.[1]
Water Solubility 580 mg/L at 20 °CModerately soluble in water, allowing for both aqueous and organic extractions.[1]
Log Kₒw 1.62-2.30Indicates a moderate lipophilicity, suggesting good partitioning into organic solvents.[1]
Thermal Stability Chloroacetanilides can be susceptible to degradation at high temperatures.This is a critical consideration for GC inlet temperature and oven programming to prevent analyte degradation.

The moderate volatility and thermal stability of this compound make it a prime candidate for GC-MS analysis. However, its polarity and potential for thermal degradation necessitate careful optimization of GC parameters. The compound's ability to be ionized by techniques like electrospray ionization (ESI) also opens the door for LC-MS/MS analysis, which can be advantageous for more complex matrices or when higher sensitivity is required.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse Technique

GC-MS is a powerful and reliable technique for the separation and identification of volatile and semi-volatile compounds. Its high chromatographic resolution, coupled with the specificity of mass spectrometric detection, makes it a preferred method for the routine analysis of this compound in various matrices.

The Rationale Behind the GC-MS Workflow

The GC-MS analytical workflow for this compound involves several key steps, each with a specific purpose to ensure accurate and reliable quantification.

Caption: GC-MS analytical workflow for this compound.

  • Sample Preparation: The goal is to efficiently extract this compound from the sample matrix while minimizing co-extraction of interfering substances. The choice of extraction technique, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or liquid-liquid extraction (LLE), depends on the matrix complexity. For particularly "dirty" samples, a subsequent clean-up step using solid-phase extraction (SPE) may be necessary to protect the GC system and reduce matrix effects.

  • GC Injection: The extracted sample is introduced into the heated GC inlet, where it is vaporized. Splitless injection is often preferred for trace analysis to maximize the amount of analyte transferred to the column. The inlet temperature is a critical parameter that must be high enough to ensure complete vaporization but low enough to prevent thermal degradation of the analyte.

  • GC Separation: The vaporized components are separated based on their boiling points and interactions with the stationary phase of the capillary column. A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically used for pesticide analysis and is well-suited for this compound. The oven temperature program is optimized to achieve good chromatographic resolution between the analyte and any co-eluting matrix components.

  • Ionization and Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is the standard ionization technique, which generates a reproducible fragmentation pattern that serves as a "fingerprint" for the compound. The mass spectrometer can be operated in full scan mode to acquire the entire mass spectrum for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity in quantitative analysis.

Recommended GC-MS Experimental Parameters

The following table provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)A standard non-polar column providing good resolution for a wide range of pesticides.
Injection Mode SplitlessMaximizes sensitivity for trace-level analysis.
Injector Temperature 250 °CBalances efficient vaporization with minimizing thermal degradation.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial: 60 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A typical program for pesticide analysis, allowing for good separation.
MS Ion Source Temp. 230 °CStandard temperature for EI sources.
MS Quadrupole Temp. 150 °CStandard temperature for quadrupoles.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 50-350) for qualitative, SIM or MRM for quantitativeFull scan for identification, SIM/MRM for improved sensitivity and selectivity.
Quantitation Ion (SIM) m/z 120A characteristic and abundant fragment ion.[2]
Confirmation Ions (SIM) m/z 77, 176Additional fragment ions to confirm analyte identity.[2]
MRM Transitions (GC-MS/MS) 176 -> 120, 196 -> 120Precursor-to-product ion transitions for high selectivity.[3][4]

Alternative Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While GC-MS is a robust technique for this compound, LC-MS/MS has emerged as a powerful alternative, particularly for the analysis of polar and thermally labile compounds in complex matrices.

The Case for LC-MS/MS

LC-MS/MS offers several advantages that can make it a more suitable choice in certain scenarios:

  • Amenability to Polar Compounds: LC is inherently better suited for polar compounds that may not be sufficiently volatile for GC analysis. While this compound is GC-amenable, its metabolites are often more polar and better analyzed by LC-MS/MS.

  • Reduced Thermal Stress: The analysis is performed at or near ambient temperature, eliminating the risk of thermal degradation that can be a concern with GC.

  • Higher Sensitivity and Selectivity: The use of tandem mass spectrometry (MS/MS) in MRM mode provides exceptional sensitivity and selectivity, allowing for the detection of analytes at very low concentrations even in the presence of significant matrix interference.

  • Simplified Sample Preparation: In some cases, LC-MS/MS may require less rigorous sample cleanup compared to GC-MS, as it is less susceptible to matrix components that can affect GC column performance.

LC-MS/MS Workflow and Key Considerations

The LC-MS/MS workflow is analogous to that of GC-MS, with the key difference being the use of a liquid mobile phase for separation and a different ionization technique.

Caption: LC-MS/MS analytical workflow for this compound.

  • Chromatographic Separation: Reversed-phase chromatography using a C18 column is the most common approach for pesticide analysis. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Ionization: Electrospray ionization (ESI) is the most widely used ionization technique for LC-MS. For this compound, positive ion mode would be employed to generate the protonated molecule [M+H]⁺.

  • Tandem Mass Spectrometry: In the MS/MS experiment, the precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the second quadrupole. This provides a high degree of specificity and reduces background noise.

Head-to-Head Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

FeatureGC-MSLC-MS/MS
Analyte Volatility RequiredNot required
Thermal Stability RequiredNot required
Sensitivity Good to excellent (ng/L to µg/L)Excellent to outstanding (pg/L to ng/L)
Selectivity Good (SIM), Excellent (MS/MS)Excellent (MRM)
Matrix Effects Can be significant, may require extensive cleanupCan be significant (ion suppression/enhancement), often addressed by matrix-matched calibration
Derivatization Not typically required for this analyteNot required
Instrumentation Cost Generally lowerGenerally higher
Throughput ModerateHigh
Robustness Generally considered very robustCan be less robust, susceptible to matrix effects on the ion source

Performance Data from Multi-Residue Studies:

While a direct comparative validation study for this compound was not found, data from multi-residue pesticide analysis methods provide valuable insights into the expected performance of each technique.

ParameterGC-MS/MS (Typical)LC-MS/MS (Typical)
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg0.001 - 0.01 mg/kg
Linearity (r²) > 0.99> 0.99
Precision (RSD) < 15%< 15%
Recovery 70 - 120%70 - 120%

These typical values suggest that while both techniques can achieve acceptable performance, LC-MS/MS generally offers lower limits of quantification .

Step-by-Step Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a detailed methodology for the quantitative analysis of this compound in a solid matrix (e.g., soil) using GC-MS.

5.1. Reagents and Materials

  • This compound analytical standard

  • Internal standard (e.g., atrazine-d5)

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm, PTFE)

5.2. Sample Preparation (QuEChERS)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the dSPE clean-up sorbent (e.g., 150 mg PSA, 900 mg MgSO₄, and for pigmented samples, 150 mg C18 and 7.5 mg GCB).

  • Shake for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into a GC vial.

5.3. GC-MS Analysis

  • Set up the GC-MS system with the parameters outlined in Section 2.2.

  • Prepare a calibration curve using matrix-matched standards at a minimum of five concentration levels.

  • Inject the prepared sample extracts and calibration standards.

  • Acquire the data in either SIM or MRM mode.

5.4. Data Analysis

  • Integrate the peak areas for the quantitation ion/transition of this compound and the internal standard.

  • Construct a calibration curve by plotting the response ratio (analyte area / internal standard area) against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

  • Confirm the identity of the analyte by ensuring that the retention time is within a specified window and that the ion ratios of the confirmation ions/transitions are within acceptable limits of those of a standard.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of this compound. The choice of method should be guided by the specific requirements of the analysis.

  • For routine quality control and analysis in relatively clean matrices where high sensitivity is not the primary concern, GC-MS offers a robust, reliable, and cost-effective solution. Its well-established protocols and extensive spectral libraries provide a high degree of confidence in the results.

  • For trace-level analysis in complex matrices, or when analyzing polar metabolites in addition to the parent compound, LC-MS/MS is the superior choice. Its exceptional sensitivity and selectivity can overcome the challenges posed by matrix interferences and its gentle ionization process is ideal for thermally labile compounds.

Ultimately, the development of a validated, self-validating analytical method is crucial. This involves demonstrating specificity, linearity, accuracy, precision, and robustness to ensure the generation of trustworthy and defensible data, regardless of the chosen technique.

References

A Comparative Guide to the Structural Validation of 2-chloro-N,N-diisopropylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. 2-chloro-N,N-diisopropylacetamide and its derivatives represent a class of compounds with significant potential, finding applications as herbicide safeners and synthetic intermediates.[1][2] The bioactivity and safety of these molecules are intrinsically linked to their exact three-dimensional structure. Therefore, rigorous structural validation is not merely a procedural step but a cornerstone of scientific integrity and successful drug and pesticide development.

This guide provides a comparative analysis of the primary analytical techniques employed for the structural validation of this compound derivatives. We will delve into the principles, experimental protocols, and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. By understanding the strengths and limitations of each technique, researchers can devise a comprehensive and self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity

NMR spectroscopy stands as the most powerful and widely used technique for determining the structure of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

The Causality Behind NMR in Structural Validation

The choice of NMR as the primary tool for structural validation is driven by its ability to provide an unambiguous "fingerprint" of the molecule's carbon-hydrogen framework. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is influenced by neighboring atoms and functional groups. Furthermore, through-bond scalar couplings (J-couplings) reveal direct connectivity between atoms, allowing for the assembly of molecular fragments. For complex derivatives, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to map out these intricate networks of connectivity.

Predicted ¹H and ¹³C NMR Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
CH₃ (isopropyl)~1.2Doublet~20-22
CH (isopropyl)~3.5-4.0Septet~47-50
CH₂Cl~4.1Singlet~42-45
C=O--~165-168

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

The presence of the electron-withdrawing chlorine atom is expected to deshield the adjacent methylene protons (CH₂Cl), causing them to resonate at a lower field. The isopropyl methine protons (CH) will also be deshielded due to their proximity to the nitrogen atom.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust NMR analysis relies on meticulous sample preparation and the selection of appropriate experimental parameters.

1.3.1. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1.3.2. NMR Spectrometer Setup (for a 400 MHz spectrometer)

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup 1H & 13C Experiments load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate & Assign Chemical Shifts phase->integrate structure Structure Validation integrate->structure

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

The Rationale for Mass Spectrometry in Structural Confirmation

For this compound derivatives, MS serves as a critical complementary technique to NMR. While NMR reveals the connectivity of atoms, MS confirms the overall molecular formula and provides clues about the lability of certain bonds. Electron Ionization (EI) is a common technique that induces fragmentation, creating a unique "mass spectrum" that can be used for identification. The presence of chlorine is often easily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).

Predicted Mass Spectrum Fragmentation of this compound

Based on the principles of mass spectral fragmentation, we can anticipate the following key fragments for this compound:[6]

  • Molecular Ion (M⁺): The intact molecule with one electron removed.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. This would result in the loss of an isopropyl radical.

  • McLafferty Rearrangement: While less likely in this specific structure, it is a potential fragmentation pathway for amides with longer alkyl chains.

  • Loss of Cl: Cleavage of the C-Cl bond.

Experimental Protocol: GC-MS for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile and thermally stable this compound derivatives.

2.3.1. Sample Preparation

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2.3.2. GC-MS System Parameters

  • Gas Chromatograph:

    • Injector: Split/splitless, operated at a temperature of 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve in Volatile Solvent inject Inject Sample dissolve->inject separate Separation in GC Column inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis ionize->analyze detect Detection & Spectrum Generation analyze->detect

Caption: Workflow for GC-MS-based structural analysis.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid.[7] It yields a three-dimensional model of the molecule, including bond lengths, bond angles, and intermolecular interactions.

The Importance of X-ray Crystallography for Unambiguous Validation

While NMR and MS provide strong evidence for the structure of a molecule, X-ray crystallography offers irrefutable proof, especially for determining stereochemistry and understanding solid-state packing. For this compound derivatives, a crystal structure can reveal the conformation of the bulky diisopropylamino group and how it influences intermolecular interactions, such as hydrogen bonding.

Insights from a Structurally Related Compound

A crystal structure for 2-phenyl-N-(pyrazin-2-yl)acetamide reveals key structural features common to N-substituted acetamides.[8] In the crystal, molecules are held together by intermolecular hydrogen bonds, forming a stable lattice.[8] For this compound, the presence of the bulky isopropyl groups would likely sterically hinder some of the packing arrangements seen in less substituted amides.

Experimental Protocol: Single-Crystal X-ray Diffraction

The primary challenge in X-ray crystallography is obtaining a single crystal of suitable quality.

3.3.1. Crystallization

  • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone).

  • Employ a slow crystallization technique, such as:

    • Slow Evaporation: Loosely cover the solution and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a small vial containing the concentrated solution inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

    • Cooling: Slowly cool a saturated solution.

3.3.2. Data Collection and Structure Refinement

  • Mount a suitable single crystal on a goniometer.

  • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

  • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a detector.

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution crystal structure.

Visualization of the X-ray Crystallography Workflow

XRD_Workflow cluster_cryst Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement dissolve Dissolve Purified Compound crystallize Slow Crystallization (e.g., Vapor Diffusion) dissolve->crystallize mount Mount Single Crystal crystallize->mount diffract X-ray Diffraction mount->diffract process Process Diffraction Data diffract->process solve Solve Phase Problem process->solve refine Refine Atomic Parameters solve->refine validate Validate Final Structure refine->validate

Caption: Workflow for single-crystal X-ray diffraction.

A Comparative Summary

Table 2: Comparison of Analytical Techniques for Structural Validation

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, chemical environment, stereochemistryNon-destructive, provides detailed structural information in solutionRequires relatively large amounts of pure sample, can be complex to interpret for large molecules
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, small sample requirementProvides limited connectivity information, isomers can be difficult to distinguish
X-ray Crystallography Precise 3D structure, bond lengths and angles, stereochemistry, packingUnambiguous structural determinationRequires a suitable single crystal, which can be difficult to obtain, structure is in the solid state

Conclusion: An Integrated Approach for Unquestionable Validation

The structural validation of this compound derivatives necessitates a multi-faceted analytical approach. While NMR spectroscopy provides the foundational framework of molecular connectivity, mass spectrometry serves to confirm the molecular weight and elemental composition. For ultimate, unambiguous proof of structure, single-crystal X-ray crystallography stands as the gold standard.

By judiciously combining these powerful techniques, researchers can build a self-validating system where the data from each method corroborates the others. This integrated workflow ensures the highest level of scientific rigor, which is essential for advancing drug discovery and development and for the registration of new agrochemicals. The detailed protocols and comparative insights provided in this guide are intended to empower researchers to confidently and accurately validate the structures of this important class of molecules.

References

A Comparative Guide to Alternative Reagents for 2-Chloro-N,N-diisopropylacetamide in Agricultural and Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of agricultural chemistry and organic synthesis, 2-chloro-N,N-diisopropylacetamide holds a significant position, primarily as a pre-emergent herbicide. However, the continuous drive for enhanced efficacy, improved environmental profiles, and novel synthetic methodologies necessitates a thorough evaluation of its alternatives. This guide provides an in-depth technical comparison of this compound with its bromo- and iodo- analogs, offering a comprehensive analysis of their synthesis, reactivity, biological activity, and potential environmental impact.

Introduction: The Role of α-Haloacetamides

This compound is a member of the chloroacetamide class of herbicides, a group of compounds widely used for the control of annual grasses and some broadleaf weeds in various crops.[1] Their mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for plant growth and development.[1][2][3] The efficacy of these herbicides is intrinsically linked to the reactivity of the α-haloacetyl group, which acts as an electrophile, alkylating key enzymes in the VLCFA biosynthesis pathway.

This guide explores the potential of substituting the chlorine atom in this compound with bromine or iodine, creating 2-bromo-N,N-diisopropylacetamide and N,N-diisopropyl-2-iodoacetamide, respectively. The central hypothesis is that the variation in the halogen atom will significantly influence the reagent's reactivity, biological efficacy, and overall performance profile.

Synthesis and Reactivity: A Tale of Three Halogens

The synthesis of these α-halo-N,N-diisopropylacetamides generally follows a straightforward nucleophilic acyl substitution reaction between N,N-diisopropylamine and the corresponding haloacetyl halide (chloride, bromide, or iodide).

cluster_reactants Reactants cluster_product Product amine N,N-Diisopropylamine reaction Reaction (e.g., in an aprotic solvent with a non-nucleophilic base) amine->reaction Nucleophilic Attack haloacetyl Haloacetyl Halide (X-CO-CH2-X, where X = Cl, Br, I) haloacetyl->reaction Electrophile product 2-Halo-N,N-diisopropylacetamide (X-CH2-CO-N(iPr)2) reaction->product caption General Synthetic Pathway for 2-Halo-N,N-diisopropylacetamides

Caption: General Synthetic Pathway for 2-Halo-N,N-diisopropylacetamides.

The choice of halogen significantly impacts the reactivity of the resulting α-haloacetamide. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), leading to an increase in the leaving group ability of the halide anion. Consequently, the electrophilicity of the α-carbon increases, following the trend:

Iodoacetamide > Bromoacetamide > Chloroacetamide

This increased reactivity of the bromo- and iodo- analogs can be advantageous, potentially allowing for milder reaction conditions, shorter reaction times, and higher yields in synthetic applications. However, this enhanced reactivity might also lead to decreased selectivity and stability.

Experimental Protocol: Synthesis of 2-Bromo-N,N-diisopropylacetamide

This protocol is adapted from established procedures for the synthesis of related bromoacetamides.

Materials:

  • N,N-Diisopropylamine

  • Bromoacetyl bromide

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N,N-diisopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Comparative Performance as Herbicides

The herbicidal activity of chloroacetamides is dependent on their ability to alkylate cysteine residues in the active site of enzymes involved in VLCFA synthesis. The increased electrophilicity of the bromo- and iodo- analogs suggests they could be more potent alkylating agents, potentially leading to enhanced herbicidal activity. However, this increased reactivity could also result in non-specific alkylation of other biological molecules, potentially leading to increased phytotoxicity in crops and a different weed control spectrum.

Experimental Protocol: Greenhouse Efficacy Trial for Pre-emergent Herbicides

This protocol provides a framework for comparing the herbicidal efficacy of the three haloacetamide analogs.

Objective: To evaluate and compare the pre-emergent herbicidal efficacy of this compound, 2-bromo-N,N-diisopropylacetamide, and N,N-diisopropyl-2-iodoacetamide on selected grass and broadleaf weed species.

Materials:

  • Seeds of target weed species (e.g., Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail), Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters))

  • Seeds of a tolerant crop species (e.g., corn, soybean)

  • Pots or trays filled with a standardized soil mix

  • The three test herbicides and a blank formulation (control)

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spray chamber for uniform herbicide application

Procedure:

  • Potting and Seeding: Fill pots or trays with the soil mix. Sow the seeds of the weed and crop species at a uniform depth.

  • Herbicide Application: Prepare solutions of the three test herbicides at various concentrations (e.g., 0.1x, 0.5x, 1x, 2x, 5x the recommended rate for this compound). Apply the herbicides uniformly to the soil surface using a spray chamber. Include an untreated control group.

  • Experimental Design: Use a randomized complete block design with at least four replications for each treatment.

  • Incubation: Place the pots in the greenhouse under optimal conditions for seed germination and plant growth.

  • Data Collection: After a predetermined period (e.g., 21 days), assess the following parameters:

    • Weed Control Efficacy: Visually rate the percentage of weed control for each species compared to the untreated control (0% = no control, 100% = complete control).

    • Phytotoxicity: Visually rate the injury to the crop species (0% = no injury, 100% = complete kill).

    • Biomass Reduction: Harvest the above-ground biomass of the weeds and crops, dry them in an oven, and record the dry weight.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and compare the efficacy of the different herbicides.

In Vitro Toxicity Profile

A study assessing the in vitro toxicity of haloacetamides on Escherichia coli provides some initial insights into their potential biological effects. The study revealed that chloroacetamide and bromoacetamide induced oxidative stress by generating reactive oxygen species.[1] In contrast, iodoacetamide was found to cause severe DNA damage.[1] While this study was not conducted on plant or mammalian cells, it suggests that the different halogen atoms can lead to distinct mechanisms of toxicity.

Table 1: Summary of In Vitro Toxicity of Haloacetamides on E. coli [1]

CompoundPrimary Mode of Toxicity
Chloroacetamide (CAcAm)Oxidative stress
Bromoacetamide (BAcAm)Oxidative stress
Iodoacetamide (IAcAm)Severe DNA damage

Further research is necessary to determine the specific toxicological profiles of 2-chloro-, 2-bromo-, and 2-iodo-N,N-diisopropylacetamide in relevant biological systems, including target weeds, non-target organisms, and mammalian cell lines.

Environmental Fate and Considerations

The environmental persistence and degradation of herbicides are critical factors in their overall risk assessment. Chloroacetamide herbicides are known to be relatively mobile in soil and can potentially contaminate groundwater. The substitution of chlorine with bromine or iodine is likely to influence the environmental fate of these compounds. The weaker carbon-halogen bonds in the bromo- and iodo- analogs may lead to faster degradation through processes like hydrolysis and microbial degradation. However, the degradation products themselves may have their own environmental and toxicological profiles that need to be assessed.

cluster_reactivity Chemical Reactivity & Degradation Potential cluster_fate Potential Environmental Fate chloro This compound (Lower Reactivity) persistence Persistence in Soil/Water chloro->persistence Potentially Higher degradation Degradation Rate chloro->degradation Potentially Slower bromo 2-Bromo-N,N-diisopropylacetamide (Intermediate Reactivity) bromo->persistence Potentially Lower bromo->degradation Potentially Faster iodo N,N-Diisopropyl-2-iodoacetamide (Higher Reactivity) iodo->persistence Potentially Lowest iodo->degradation Potentially Fastest caption Hypothesized Relationship Between Reactivity and Environmental Fate

Caption: Hypothesized Relationship Between Reactivity and Environmental Fate.

Conclusion and Future Directions

The exploration of 2-bromo-N,N-diisopropylacetamide and N,N-diisopropyl-2-iodoacetamide as alternatives to this compound presents a compelling area of research. The anticipated increase in reactivity of the bromo- and iodo- analogs could translate to enhanced herbicidal potency, potentially allowing for lower application rates and a reduced environmental footprint. However, this increased reactivity also raises questions about selectivity, crop safety, and the toxicological profiles of both the parent compounds and their degradation products.

To provide a definitive comparison, further experimental data is crucial. Specifically, head-to-head studies are needed to evaluate:

  • Herbicidal Efficacy: Comparative greenhouse and field trials on a broad spectrum of weed species.

  • Crop Selectivity: Phytotoxicity assessments on major crops where these herbicides might be applied.

  • Toxicology: Comprehensive in vitro and in vivo toxicological studies to assess mammalian and ecotoxicological risks.

  • Environmental Fate: Detailed studies on the persistence, mobility, and degradation pathways of all three compounds in soil and water.

By systematically addressing these knowledge gaps, the scientific community can make informed decisions about the development and application of these next-generation α-haloacetamide reagents, ultimately contributing to more effective and sustainable agricultural practices and synthetic methodologies.

References

advantages of using 2-chloro-N,N-diisopropylacetamide in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthetic Advantages of 2-chloro-N,N-diisopropylacetamide

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth technical analysis of this compound, a versatile reagent in modern organic synthesis. Moving beyond its common identity as the herbicide Propachlor, we explore its strategic advantages as a sterically hindered alkylating agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage its unique properties for enhanced control, selectivity, and efficiency in complex synthetic routes.

Introduction: A Reagent of Strategic Importance

This compound (CAS: 7403-66-9) is an α-haloamide that serves as a powerful tool for introducing the N,N-diisopropylacetamido moiety into molecular scaffolds.[1][2] While structurally simple, the presence of two bulky isopropyl groups on the nitrogen atom confers significant and often decisive advantages over less substituted analogues like 2-chloro-N,N-dimethylacetamide. Its primary utility lies in nucleophilic substitution reactions where a nucleophile displaces the chlorine atom.[3][4] The most common method for its preparation involves the reaction of N,N-diisopropylamine with chloroacetyl chloride, typically in an anhydrous solvent with a tertiary amine base to neutralize the HCl byproduct.[5] This guide will dissect the key benefits of employing this reagent, supported by comparative data and detailed protocols.

The Core Directive: Leveraging Steric Bulk for Synthetic Control

The principal advantages of this compound stem directly from the steric hindrance imposed by its N,N-diisopropyl groups. This bulk is not a liability but a feature that chemists can exploit to direct reaction outcomes.

Enhanced Selectivity in Alkylation

In reactions with substrates possessing multiple nucleophilic sites, the steric demand of this compound can significantly enhance regioselectivity. The bulky reagent will preferentially attack the most accessible or sterically unhindered nucleophile, minimizing the formation of undesired isomers. Furthermore, when alkylating primary amines, the resulting secondary amine is significantly more hindered, which dramatically reduces the rate of a second alkylation event. This makes it an excellent choice for achieving clean mono-alkylation, a persistent challenge with smaller, more reactive alkylating agents like methyl iodide or 2-chloro-N,N-dimethylacetamide.

Modulation of Physicochemical Properties

The incorporation of the N,N-diisopropylacetamide group can profoundly alter the properties of a parent molecule:

  • Increased Lipophilicity: The four additional methyl groups and the overall hydrocarbon character of the isopropyl substituents significantly increase the molecule's lipophilicity. This can enhance solubility in organic solvents, simplifying reaction workups and purification by chromatography. In medicinal chemistry, this modification is often used to improve a drug candidate's ability to cross lipid cell membranes.[6]

  • Disruption of Crystal Packing: The bulky, non-planar nature of the diisopropylamino group can disrupt intermolecular interactions, such as hydrogen bonding or π-stacking. This can lower melting points and, in some cases, convert a highly crystalline, insoluble compound into an amorphous solid or an oil with improved handling and formulation characteristics.

Performance Comparison with Alternative Alkylating Agents

The decision to use this compound is best understood in the context of its alternatives. The primary trade-offs are between reactivity, selectivity, and handling.

The Alternatives
  • 2-chloro-N,N-dimethylacetamide: A common, less hindered alternative. It is more reactive but offers less steric control, often leading to mixtures of products in complex substrates.[7]

  • 2-iodo-N,N-diisopropylacetamide: The iodo-analogue is significantly more reactive due to iodide being a superior leaving group. However, it is also less stable, more expensive, and can lead to more off-target reactions. Studies in proteomics have shown that while chloroacetamides reduce off-target alkylation compared to iodoacetamides, they can cause other side reactions like methionine oxidation.[8]

  • 2-chloroacetamide (unsubstituted): Lacks N-alkyl groups, making the amide N-H acidic. It can participate in different reaction pathways and is a potent alkylating agent, but it does not confer the lipophilicity or steric advantages of its N,N-disubstituted counterparts.

Comparative Data

The following table summarizes the relative performance of these reagents in a representative N-alkylation of a heterocyclic amine. The data is synthesized from typical outcomes reported in the literature to provide a clear comparative framework.[9][10][11]

Alkylating AgentRelative ReactivitySelectivity for Mono-alkylationTypical Reaction Temp.Key AdvantagesKey Disadvantages
This compound ModerateVery High50-80 °CExcellent selectivity, high lipophilicityLower reactivity requires more forcing conditions
2-chloro-N,N-dimethylacetamideHighModerate25-60 °CGood reactivity, readily availableRisk of over-alkylation, lower steric control
2-iodo-N,N-diisopropylacetamideVery HighVery High0-25 °CHigh reactivity allows for mild conditionsHigher cost, lower stability, potential side reactions[8]
2-chloroacetamideHighLow25-60 °CSimple, inexpensiveProne to over-alkylation and side reactions at the amide N-H

Field-Proven Methodology: Experimental Protocols

Trustworthiness in synthesis comes from robust, reproducible protocols. Below is a detailed procedure for the N-alkylation of a substituted aminopyrimidine, a common core in medicinal chemistry.

Protocol: N-Alkylation of 4-Aminopyrimidine

This protocol describes the reaction of 4-aminopyrimidine with this compound to yield N-(pyrimidin-4-yl)-2-(diisopropylamino)acetamide.

Materials:

  • 4-Aminopyrimidine (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous powder (3.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminopyrimidine (1.0 g, 10.5 mmol) and anhydrous potassium carbonate (4.36 g, 31.5 mmol).

  • Place the flask under an inert atmosphere (Argon or Nitrogen).

  • Add a 4:1 mixture of anhydrous ACN:DMF (50 mL) via syringe.

  • Stir the resulting suspension vigorously at room temperature for 15 minutes.

  • Add this compound (2.23 g, 12.6 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in EtOAc (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure product.

Experimental Workflow Visualization

G Diagram 1: Experimental Workflow for N-Alkylation A 1. Setup & Reagent Charging (Amine, Base, Solvent) B 2. Add Alkylating Agent (this compound) A->B C 3. Reaction (Heat to 80 °C, 12-24h) B->C D 4. Workup (Cool, Filter, Concentrate) C->D E 5. Extraction (EtOAc, H2O, Brine) D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G

Diagram 1: Experimental Workflow for N-Alkylation

Mechanistic Rationale

The synthetic utility of this compound is grounded in the bimolecular nucleophilic substitution (SN2) mechanism. The electron-rich nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbon atom bearing the chlorine. This attack occurs from the backside relative to the carbon-chlorine bond, proceeding through a trigonal bipyramidal transition state and resulting in the inversion of stereochemistry if the carbon is chiral. The chlorine atom is expelled as a chloride ion.

SN2 Reaction Mechanism

Diagram 2: S(N)2 Mechanism of Alkylation

Conclusion

This compound is more than a simple alkylating agent; it is a tool for precision and control in organic synthesis. Its defining feature—steric bulk—provides a reliable method for achieving high selectivity, preventing over-alkylation, and modulating the physicochemical properties of target molecules. While its reactivity is more moderate than that of iodoacetamides or less-substituted chloroacetamides, this is often a desirable trade-off for the clean, predictable outcomes it delivers. By understanding the principles outlined in this guide, researchers can effectively integrate this valuable reagent into their synthetic strategies to overcome common challenges and accelerate the development of complex molecular targets.

References

The Profile of 2-Chloro-N,N-diisopropylacetamide: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to the Limitations of 2-Chloro-N,N-diisopropylacetamide

For researchers, scientists, and professionals in drug development, the selection of a reagent is a critical decision point that dictates the efficiency, safety, and environmental impact of a synthetic pathway. This compound, a member of the chloroacetamide class, serves as a functional acylating agent and has seen use as a synthetic intermediate. However, a comprehensive understanding of its limitations is paramount for judicious application and for identifying superior alternatives in many contexts. This guide provides an in-depth analysis of the chemical and practical constraints of this compound, comparing its performance with other common reagents, supported by established data and protocols.

This compound is an α-haloamide featuring a reactive carbon-chlorine bond, making it a target for nucleophilic substitution. The most prominent aspect of its structure is the presence of two bulky isopropyl groups on the nitrogen atom. These groups significantly influence its reactivity, selectivity, and physical properties. While it can be used in the synthesis of more complex molecules, its most notable large-scale application has been as the active ingredient in the herbicide propachlor.[1][2] This dual identity—as both a synthetic reagent and a widespread agrochemical—necessitates a broader evaluation of its limitations, extending beyond the laboratory bench to its environmental and toxicological footprint.

Chemical Reactivity and Synthetic Limitations

The utility of this compound in a research or drug development setting is constrained by several key factors inherent to its molecular structure.

Steric Hindrance: A Double-Edged Sword

The defining feature of this reagent is the steric bulk imparted by the two isopropyl groups attached to the amide nitrogen. This has profound implications for its reactivity.

  • Reduced Reactivity: Compared to less substituted chloroacetamides (e.g., 2-chloro-N,N-diethylacetamide) or the highly reactive chloroacetyl chloride, this compound is a less potent electrophile.[3][4] The bulky substituents shield the electrophilic carbonyl carbon and the α-carbon, slowing the rate of nucleophilic attack. This necessitates more forcing reaction conditions—such as higher temperatures or longer reaction times—which can be detrimental to sensitive or complex substrates.

  • Influence on Selectivity: While often a limitation, steric hindrance can occasionally be leveraged for increased selectivity in specific applications. However, for general amide synthesis, this characteristic is more often a drawback, limiting its utility with weakly nucleophilic amines or sterically demanding substrates.

Side Reactions and Byproducts

The primary reaction pathway involves nucleophilic substitution at the α-carbon. However, competing reactions can reduce yield and complicate purification.

  • Hydrolysis: The reagent is susceptible to hydrolysis, particularly under basic conditions, which can be problematic as many amidation reactions are base-mediated.[5] This leads to the formation of 2-hydroxy-N,N-diisopropylacetamide, consuming the reagent and introducing impurities.

  • Elimination: While less common than for other alkyl halides, elimination reactions to form an α,β-unsaturated amide are possible under strongly basic conditions, though this is generally not a major pathway.

The hydrochloric acid (HCl) generated as a byproduct in many of its reactions requires neutralization, typically with a tertiary amine base.[6] The choice of base and the management of the resulting ammonium salt are critical for reaction success and purification.

Toxicological and Environmental Limitations: The Legacy of Propachlor

The most significant limitations of this compound stem from its identity as the herbicide propachlor. Its widespread agricultural use has led to extensive study of its environmental fate and toxicity, revealing considerable drawbacks.

  • Toxicity: Propachlor is classified as a carcinogen and is associated with developmental and reproductive toxicity.[2][7] While direct, high-level exposure is less of a concern in a controlled laboratory setting, the inherent hazards of the compound necessitate stringent handling precautions, including use in well-ventilated areas and appropriate personal protective equipment (PPE).[3][8]

  • Environmental Persistence and Mobility: Although microbial degradation is the primary route of dissipation in soil, propachlor and its metabolites can be persistent and mobile in the environment.[9][10][11] Concerns over groundwater contamination by its degradation products led to the withdrawal of its approval for use in the European Union.[1] These metabolites can be more mobile and persistent than the parent compound, posing a long-term risk to water resources.[9][12]

  • Ecotoxicity: The compound exhibits high toxicity to some aquatic organisms, making containment and proper disposal critical to prevent environmental release.[8]

For institutions focused on green chemistry and sustainable practices, the negative environmental and health profile of this compound makes it an unattractive choice when safer alternatives are available.

Comparative Analysis: Alternatives for Amide Bond Formation

The limitations of this compound are best illustrated by comparing it to alternative reagents used for the common task of N-acylation.

Acyl Chlorides: The High-Reactivity Standard

Chloroacetyl Chloride (CAC): As the parent acyl chloride, CAC is far more reactive than this compound.[4]

  • Advantages: High reactivity allows for rapid reactions, often at low temperatures, with a wide range of amines. It is also inexpensive.

  • Disadvantages: Its high reactivity can lead to poor selectivity with multifunctional substrates.[4][13] It is highly corrosive, moisture-sensitive, and releases HCl gas, requiring careful handling.

Modern Coupling Reagents: The High-Performance Options

Peptide coupling reagents offer milder, more selective, and often more efficient methods for amide bond formation.

  • Uronium/Aminium Salts (HATU, HBTU): These reagents activate carboxylic acids to form highly reactive esters that readily couple with amines.[14] HATU, in particular, is known for its high efficiency, rapid reaction kinetics, and ability to suppress racemization, making it ideal for complex and sensitive substrates.[14][15]

  • Phosphonium Salts (PyBOP): Similar to uronium salts, these reagents generate active esters. PyBOP is a safer alternative to the original BOP reagent, which produces a carcinogenic byproduct.[14]

  • Carbodiimides (EDC, DIC): Often used with additives like HOBt or Oxyma, these reagents are a cost-effective and common choice for amide synthesis.[16][]

Data Presentation: Reagent Performance Comparison
FeatureThis compoundChloroacetyl ChlorideHATU/Base
Reactivity Moderate to LowVery HighVery High
Reaction Conditions Often requires heatingTypically 0°C to RTRoom Temperature
Substrate Scope Limited by steric hindranceBroadVery Broad; effective for hindered substrates
Key Side Reactions HydrolysisPoor selectivity, decompositionGuanidinylation (HBTU), minimal with HATU[14]
Byproducts HCl, requires scavenger baseHCl (gas), requires scavenger baseWater-soluble urea, HOAt
Handling Safety Toxic, Carcinogen[2][7]Corrosive, lachrymatorGenerally stable solids, low toxicity
Green Chemistry Poor (persistent pollutant)Poor (corrosive, hazardous byproduct)Good (milder conditions, cleaner byproducts)

Experimental Protocols and Workflows

The choice of reagent is ultimately validated by experimental outcome. Below are representative protocols and a logical workflow for reagent selection.

Protocol 1: Synthesis of an Azide via Nucleophilic Substitution

This protocol demonstrates a typical application of an α-chloroacetamide as a synthetic intermediate.

Objective: Synthesis of 2-azido-N,N-diisopropylacetamide.

Reaction Scheme: The synthesis involves a simple nucleophilic substitution where the chlorine atom is displaced by the azide ion.[18]

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)[19]

  • Ethanol/Water (7:3 v/v)

Procedure:

  • In a round-bottom flask, dissolve this compound in the ethanol/water solvent mixture.

  • Add sodium azide portion-wise to the stirring solution.

  • Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Self-Validation: The progress of this reaction is easily monitored by TLC, with the azide product being more polar than the starting chloride. The identity and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy (presence of a strong azide stretch ~2100 cm⁻¹).

Protocol 2: Comparative Amide Synthesis using an Acyl Chloride

Objective: Synthesis of N-benzylacetamide.

Materials:

  • Benzylamine (1.0 eq)

  • Acetyl Chloride (1.1 eq) (Used here as a stand-in for Chloroacetyl Chloride for a general protocol)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

Procedure:

  • Dissolve benzylamine in DCM in a flask and cool to 0°C in an ice bath.

  • Add the base (e.g., triethylamine).

  • Add acetyl chloride dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.[16]

Visualization of Experimental Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate acylation or amide coupling reagent.

G start Start: Need to form an Amide Bond is_acid_available Is the Carboxylic Acid available? start->is_acid_available is_amine_hindered Is the Amine sterically hindered or weakly nucleophilic? is_acid_available->is_amine_hindered Yes use_acyl_halide Use Acyl Halide (e.g., Chloroacetyl Chloride) is_acid_available->use_acyl_halide No (Acyl Halide is starting material) is_chiral_center Are chiral centers present? (Risk of Racemization) is_amine_hindered->is_chiral_center Yes is_amine_hindered->use_acyl_halide No (Simple Amine) is_chiral_center->use_acyl_halide No use_coupling_reagent Use Modern Coupling Reagent (e.g., HATU, T3P) is_chiral_center->use_coupling_reagent Yes (Low Racemization) use_chloroacetamide Consider this compound (if moderate reactivity is needed) use_acyl_halide->use_chloroacetamide If lower reactivity is desired

Caption: Decision workflow for selecting an amide bond formation reagent.

Conclusion

While this compound possesses a reactive site for nucleophilic substitution, its utility as a reagent is severely limited by multiple factors. From a synthetic standpoint, the steric hindrance of the diisopropyl groups reduces its reactivity, narrowing its substrate scope compared to alternatives like chloroacetyl chloride or modern coupling reagents. From a practical and regulatory perspective, its identity as the toxic and environmentally persistent herbicide propachlor presents significant safety, handling, and disposal challenges.

For the modern researcher, scientist, or drug development professional, the limitations far outweigh the benefits. The availability of highly efficient, selective, safer, and more environmentally benign alternatives like HATU or T3P® renders this compound an obsolete choice for most applications in amide synthesis. A thorough evaluation of the reaction requirements, as outlined in the comparative workflow, will almost invariably lead to the selection of a superior reagent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N,N-diisopropylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Methodological Congruence

In the landscape of pharmaceutical development, the consistency and reliability of analytical data are paramount. N,N-diisopropylacetamide and its derivatives represent a class of compounds with significant potential, often appearing as active pharmaceutical ingredients (APIs), key intermediates, or process-related impurities. As a product moves from research and development to quality control (QC) or is outsourced to a contract research organization (CRO), the analytical methods used to assess its quality must be transferable.[1][2] Inter-laboratory cross-validation, or analytical method transfer (AMT), is the documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory, ensuring that the method performs equivalently across different sites, analysts, and instruments.[1][3][4]

This guide provides an in-depth comparison of common analytical techniques for N,N-diisopropylacetamide derivatives and delineates a robust framework for their cross-validation. We will explore the causality behind experimental choices, present detailed protocols, and provide the statistical tools necessary to establish analytical equivalence, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6]

Comparative Analysis of Core Analytical Techniques

The choice of an analytical method is dictated by the physicochemical properties of the N,N-diisopropylacetamide derivative (e.g., volatility, polarity, thermal stability) and the analytical objective (e.g., potency assay, impurity profiling, trace-level quantification).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Applicability Ideal for non-volatile and thermally labile compounds. Versatile for potency, purity, and stability testing.[7][8]Best suited for volatile and thermally stable compounds. Often used for residual solvent analysis or for derivatives that can be made volatile.[7][9]Offers the highest sensitivity and selectivity; the gold standard for bioanalysis and trace impurity quantification in complex matrices.[10][11]
Typical Linearity (R²) > 0.999> 0.999> 0.999
Typical Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0% (often 85-115% in bioanalysis)
Typical Precision (%RSD) < 2.0%< 3.0%< 15% (bioanalytical) or < 5% (pharmaceutical)
Specificity High, especially with photodiode array (PDA) detection.High, particularly when coupled with a mass spectrometer (GC-MS).Very high, due to parent/daughter ion monitoring.[10]
Key Advantage Robust, widely available, and highly versatile for a broad range of amide derivatives.[12]Excellent for separating volatile impurities that may not be resolved by HPLC.Unmatched sensitivity for detecting trace-level impurities or metabolites.[13][14]
Limitation May require long run times for complex mixtures.Requires analyte volatility, which may necessitate a derivatization step for some amide compounds.[15]Higher instrumentation cost and complexity.

The Architectural Framework of Cross-Validation

A successful cross-validation study is built upon the foundational principles outlined in the ICH Q2(R1) guideline.[5][16][17] This process is not merely a repetition of the original validation but a confirmation of the method's reproducibility in a new environment.

Cross_Validation_Framework Start Start: Method Transfer Initiative Protocol 1. Develop Transfer Protocol - Define Scope & Responsibilities - Set Acceptance Criteria Start->Protocol Training 2. Train Receiving Lab Analysts - Method Familiarization - Instrument Qualification Protocol->Training Execution 3. Comparative Testing - Both labs analyze the same  homogeneous sample lot Training->Execution Data_Analysis 4. Statistical Analysis - Compare Accuracy (t-test) - Compare Precision (F-test) Execution->Data_Analysis Criteria_Met 5. Acceptance Criteria Met? Data_Analysis->Criteria_Met Report 6. Final Transfer Report - Document Results & Deviations - Formal Sign-off Criteria_Met->Report Yes Investigation Investigate Discrepancies - Root Cause Analysis - Remedial Actions Criteria_Met->Investigation No End End: Method Successfully Transferred Report->End Investigation->Execution

Caption: Workflow for a multi-laboratory analytical method cross-validation study.

The core validation parameters serve as the pillars of this framework.

Validation_Parameters main Validated Analytical Method params Accuracy Precision Specificity Linearity & Range Robustness LOQ / LOD main->params sub_precision Repeatability Intermediate Precision Reproducibility params:f1->sub_precision

Caption: Interrelationship of core analytical validation parameters per ICH Q2(R1).

Experimental Protocol: Inter-Laboratory Cross-Validation of an HPLC Assay

This section provides a detailed methodology for a comparative study to transfer an HPLC assay method for a hypothetical N,N-diisopropylacetamide derivative (API-X) from a Transferring Laboratory (Lab A) to a Receiving Laboratory (Lab B).

1. Objective: To demonstrate that the analytical method for the assay of API-X, when transferred, provides comparable results between Lab A and Lab B.[1]

2. Materials & Equipment:

  • API-X: One homogeneous batch of the drug substance.

  • Reference Standard: A well-characterized reference standard for API-X.

  • Reagents: HPLC-grade acetonitrile, water, and phosphoric acid.

  • Instrumentation: HPLC systems in both labs with UV detectors, qualified to be equivalent.

3. Pre-Transfer Activities:

  • A formal transfer protocol is co-authored and signed by both laboratories, defining the scope, tests, and acceptance criteria.

  • Lab B analysts are trained on the method's standard operating procedure (SOP).

4. HPLC Method Parameters:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 55:45 (v/v) Acetonitrile : Water with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm.

5. Standard and Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of API-X reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the API-X drug substance batch into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

6. Experimental Design (Comparative Testing):

  • Lab A (Transferring): One analyst prepares and analyzes six independent sample solutions from the same batch of API-X.

  • Lab B (Receiving): Two analysts each prepare and analyze six independent sample solutions from the same batch (total of 12 determinations).

  • System Suitability: Before analysis, five replicate injections of the standard solution must meet the following criteria in both labs: %RSD of peak area ≤ 1.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000.[1]

7. Acceptance Criteria:

  • Accuracy: The mean assay value from Lab B should not differ from the mean assay value of Lab A by more than ±2.0%.

  • Precision: The %RSD of all 18 results (6 from Lab A + 12 from Lab B) should be ≤ 2.0%. A statistical comparison of variances using the F-test should show no significant difference.

Data Presentation and Statistical Interpretation

Below is a table of hypothetical results from the cross-validation study.

Table 2: Comparative Assay Results for API-X

Laboratory Analyst Replicate 1 (%) Replicate 2 (%) Replicate 3 (%) Replicate 4 (%) Replicate 5 (%) Replicate 6 (%) Mean (%) %RSD
Lab A 199.8100.199.5100.399.9100.5100.02 0.39%
Lab B 199.499.9100.299.7100.599.899.92 0.41%
Lab B 2100.499.699.9100.1100.699.5100.02 0.45%
Overall -------99.99 0.40%

Statistical Analysis:

  • Comparison of Means (Accuracy) - Student's t-test:

    • Mean (Lab A) = 100.02%

    • Mean (Lab B, combined) = 99.97%

    • Difference in Means = |100.02 - 99.97| = 0.05%.

  • Comparison of Variances (Precision) - F-test:

    • The variances of the datasets from Lab A and Lab B are calculated and compared. The F-test determines if the difference in precision is statistically significant.

Common Challenges in Method Transfer

Despite a robust protocol, challenges can arise. Proactive management is key to a successful transfer.

  • Instrumental Differences: Minor variations in HPLC systems (e.g., dwell volume, detector lamp energy) can cause shifts in retention time and peak response.[2][20] Ensuring instruments are equivalently qualified is crucial.

  • Reagent and Column Variability: Different lots of HPLC columns or reagents from different suppliers can impact separation.[2] The transfer protocol should specify the exact column manufacturer and part number.

  • Analyst Technique: Subtle differences in sample preparation or handling can introduce variability.[20] Thorough training and video demonstrations can mitigate this.

  • Sample Stability: If samples are shipped between labs, their stability during transit must be confirmed to ensure no degradation occurs.[2]

Conclusion

The cross-validation of analytical methods for N,N-diisopropylacetamide derivatives is a mandatory, systematic process that underpins data integrity throughout a drug's lifecycle. It is more than a procedural formality; it is a scientific validation of a method's ruggedness and reliability across different operational contexts. By establishing a clear protocol, defining stringent acceptance criteria based on authoritative guidelines like ICH Q2(R1), and employing appropriate statistical analysis, organizations can ensure seamless method transfers.[3][21] This diligence guarantees that data generated in any qualified laboratory is comparable and trustworthy, supporting regulatory submissions and ensuring consistent product quality.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-chloro-N,N-diisopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, procedural framework for the proper disposal of 2-chloro-N,N-diisopropylacetamide, moving beyond mere instruction to explain the scientific rationale behind each step. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, safeguarding both your team and the environment.

Immediate Safety and Hazard Assessment: Know Your Compound

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. This compound is a chlorinated amide, and its reactivity and toxicity are influenced by these functional groups.

Key Hazard Information:

While a specific, comprehensive safety data sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds, such as other N,N-dialkyl-2-chloroacetamides, provide a conservative basis for hazard assessment. The primary hazards include potential toxicity if ingested, skin and eye irritation, and the release of toxic fumes, such as nitrogen oxides and hydrogen chloride, upon decomposition[1].

Personal Protective Equipment (PPE):

Given the potential hazards, the following minimum PPE should be worn at all times when handling this compound and its waste:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles: Provide protection against splashes.

  • Laboratory coat: To protect skin and clothing.

  • Work in a well-ventilated area: A fume hood is essential to avoid inhalation of any vapors or decomposition products.

Waste Characterization and Segregation: The Foundation of Proper Disposal

Proper disposal begins with accurate waste characterization and segregation. This ensures that incompatible materials are not mixed, preventing dangerous reactions and enabling the selection of the most appropriate disposal pathway.

Waste Streams:

You will likely generate the following waste streams containing this compound:

  • Concentrated/Unused Product: Pure or concentrated solutions of the compound.

  • Dilute Aqueous Waste: Solutions from experimental workups or cleaning procedures.

  • Contaminated Solid Waste: Items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical.

  • Empty Containers: Original containers of the compound.

Segregation Protocol:

  • Identify and Label: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Separate Waste Types:

    • Do not mix concentrated organic waste with aqueous waste.

    • Keep solid waste separate from liquid waste.

    • Ensure incompatible chemicals are not added to the same waste container. A comprehensive chemical compatibility chart should be consulted.

Disposal Procedures: A Step-by-Step Approach

The selection of a disposal method depends on the nature and volume of the waste, as well as local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal of Concentrated/Unused this compound

Primary Recommended Method: Licensed Hazardous Waste Incineration

Incineration is the preferred method for the disposal of chlorinated organic compounds. High-temperature incineration in a specially designed hazardous waste incinerator ensures the complete destruction of the compound, converting it to less harmful inorganic products. The process for incinerating chlorinated hydrocarbons typically involves a combustion chamber and a system for scrubbing flue gases to remove acidic byproducts like hydrogen chloride[2].

Operational Steps:

  • Containerization: Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with chlorinated organic compounds.

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste management company. Provide them with a detailed description of the waste.

Treatment and Disposal of Dilute Aqueous Waste

For dilute aqueous solutions, chemical neutralization to degrade the this compound may be a viable pre-treatment option before collection by a licensed waste disposal service. The chloroacetamide functional group is susceptible to hydrolysis, particularly under basic conditions.

Chemical Neutralization via Alkaline Hydrolysis (for dilute solutions only):

The underlying principle of this procedure is the base-catalyzed hydrolysis of the chloroacetamide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the C-Cl bond, leading to the substitution of the chlorine atom with a hydroxyl group. This process significantly reduces the toxicity of the compound. Studies on other chloroacetamide herbicides have shown that base-catalyzed hydrolysis proceeds via an SN2 reaction[3][4][5].

Experimental Protocol for Alkaline Hydrolysis:

  • Preparation: In a suitable, labeled container within a fume hood, cautiously add the dilute aqueous waste containing this compound.

  • Basification: Slowly add a 1 M solution of sodium hydroxide (NaOH) while stirring. Monitor the pH of the solution using a pH meter or pH paper. Continue adding NaOH until the pH is consistently above 12.

  • Reaction: Loosely cap the container to prevent pressure buildup and allow the mixture to stir at room temperature for at least 24 hours. This allows for the hydrolysis reaction to proceed towards completion.

  • Neutralization: After the 24-hour reaction period, neutralize the solution by slowly adding a dilute acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.

  • Disposal: The treated aqueous waste should still be collected in a labeled hazardous waste container and disposed of through your institution's EHS department. Do not pour the treated solution down the drain unless explicitly permitted by your EHS office and local regulations.

Disposal of Contaminated Solid Waste and Empty Containers
  • Solid Waste: All solid waste contaminated with this compound (gloves, paper towels, etc.) must be placed in a designated, labeled hazardous waste bag or container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but always confirm this with your institution's EHS guidelines.

Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Secure the Area: Prevent entry into the affected area.

  • Consult the SDS: If available, refer to the Safety Data Sheet for specific spill cleanup instructions.

  • Personal Protective Equipment: Don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.

  • Containment and Cleanup:

    • For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • For solid spills, carefully sweep the material into a designated container, avoiding the creation of dust.

  • Decontamination:

    • Wipe the spill area with a cloth or paper towels dampened with a soap and water solution.

    • For a final rinse, use a cloth dampened with water.

  • Waste Disposal: All cleanup materials (absorbents, cloths, etc.) must be collected and disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

Environmental Considerations and Ecotoxicity

While specific data for this compound is limited, information on related chloroacetamide herbicides indicates a potential for environmental toxicity. Some chloroacetamide herbicides and their degradation products have been shown to be toxic to aquatic organisms[2][6][7]. Therefore, it is imperative to prevent the release of this compound into the environment. Improper disposal, such as pouring it down the drain, can lead to the contamination of waterways and harm to aquatic life.

Logical Framework for Disposal Decision-Making

To assist in selecting the appropriate disposal pathway, the following flowchart provides a logical decision-making process.

Disposal_Workflow start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type concentrated Concentrated / Unused Product waste_type->concentrated Liquid, High Conc. aqueous Dilute Aqueous Waste waste_type->aqueous Liquid, Low Conc. solid Contaminated Solid Waste (Gloves, Paper, etc.) waste_type->solid Solid container Empty Container waste_type->container Container collect_concentrated Collect in Labeled, Compatible Container concentrated->collect_concentrated treat_aqueous Consider On-site Treatment: Alkaline Hydrolysis aqueous->treat_aqueous collect_solid Place in Labeled Hazardous Waste Bag/Container solid->collect_solid rinse_container Triple-Rinse with Appropriate Solvent container->rinse_container ehs_pickup Arrange for EHS Pickup for Licensed Incineration collect_concentrated->ehs_pickup end_disposal Final Disposal via Licensed Vendor ehs_pickup->end_disposal perform_hydrolysis Perform Alkaline Hydrolysis (pH > 12, 24h) treat_aqueous->perform_hydrolysis Yes collect_treated Collect Treated Waste in Labeled Container treat_aqueous->collect_treated No neutralize Neutralize to pH 6-8 perform_hydrolysis->neutralize neutralize->collect_treated collect_treated->ehs_pickup collect_solid->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Dispose of Rinsed Container per EHS Guidelines rinse_container->dispose_container collect_rinsate->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound waste streams.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-chloro-N,N-diisopropylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 2-chloro-N,N-diisopropylacetamide. As a Senior Application Scientist, my focus is to merge technical precision with practical, field-tested experience to ensure your safety and experimental integrity. The protocols outlined here are designed to be a self-validating system, explaining not just what to do, but why each step is critical.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure places it in the chloroacetamide class of compounds. Therefore, this guide is built upon the known hazards of analogous chemicals, such as 2-chloro-N,N-diethylacetamide and the herbicide Propachlor, to establish a robust safety framework.[1][2] The fundamental principle is to mitigate risk by assuming a hazard profile that includes acute toxicity, skin and eye irritation, and potential for respiratory effects.[3][4][5]

Hazard Assessment: The Rationale for Caution

Understanding the potential risks is the cornerstone of laboratory safety. The chloroacetamide functional group is associated with several hazards that dictate our PPE and handling strategy. Based on data from similar compounds, this compound should be handled as a substance that is:

  • Harmful if Swallowed: Acute oral toxicity is a known hazard for this chemical class.[3][4][6]

  • Causes Skin Irritation and Potential Allergic Reactions: Chloroacetamides can irritate the skin upon contact.[3] Prolonged or repeated exposure may lead to sensitization.[7]

  • Causes Serious Eye Damage/Irritation: Direct contact with the eyes can cause significant irritation or damage.[3][4]

  • May Cause Respiratory Irritation: Inhalation of dust or aerosols can lead to respiratory tract irritation.[3][6][8]

These hazards necessitate the use of comprehensive engineering controls and a multi-layered PPE approach to prevent all routes of exposure—ingestion, inhalation, and skin/eye contact.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the scale of the operation. The following table summarizes the minimum required PPE for handling this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical safety goggles (ANSI Z87.1 compliant) & Face shield.[1]Double-gloving with chemical-resistant outer gloves (e.g., Nitrile).[1]Fully-buttoned, flame-resistant lab coat.[1] Long pants and closed-toe shoes.[1]Mandatory: Work within a certified chemical fume hood.[1][6]
Solution Preparation Chemical safety goggles & Face shield.[1]Double-gloving with chemical-resistant outer gloves (e.g., Nitrile).[1]Flame-resistant lab coat. Chemical-resistant apron recommended.[9][10]Mandatory: Work within a certified chemical fume hood.[1][6]
Reaction & Work-up Chemical safety goggles. Face shield if splash risk is high.[1]Double-gloving with chemical-resistant outer gloves (e.g., Nitrile). Change immediately upon contamination.[7]Flame-resistant lab coat.[1]Mandatory: Work within a certified chemical fume hood.[1][6]
Spill Cleanup Chemical safety goggles & Face shield.[1]Heavy-duty chemical-resistant gloves (e.g., Neoprene over Nitrile).Chemical-resistant coveralls or suit.[11] Chemical-resistant boots.[10][12]NIOSH-approved respirator with appropriate chemical cartridge if outside a fume hood.[1]

Operational Plan: From Preparation to Disposal

A safe laboratory environment is achieved through a systematic workflow. The following diagram and procedural steps outline the complete handling process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase prep_area Verify Fume Hood Operation & Clear Workspace gather_ppe Gather All Required PPE (Goggles, Face Shield, Gloves, Coat) prep_area->gather_ppe locate_spill Locate Emergency Spill Kit & Safety Shower/Eyewash gather_ppe->locate_spill don_ppe Don PPE: 1. Lab Coat 2. Inner Gloves 3. Goggles/Face Shield 4. Outer Gloves (over cuff) locate_spill->don_ppe conduct_work Perform Work in Fume Hood: Weighing, Transfers, Reactions don_ppe->conduct_work segregate_waste Segregate Waste at Point of Use: - Contaminated Solids - Liquid Waste conduct_work->segregate_waste doff_ppe Doff PPE (in order): 1. Outer Gloves 2. Face Shield/Goggles 3. Lab Coat 4. Inner Gloves segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly with Soap and Water doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls : Before beginning any work, ensure the certified chemical fume hood is functioning correctly.[1] The work area should be clean and free of any unnecessary materials. Always have a chemical spill kit readily accessible.[1]

  • Donning PPE : Put on PPE in the correct order to ensure complete protection. This typically involves donning the lab coat first, followed by inner gloves, eye and face protection, and finally outer gloves pulled over the cuffs of the lab coat.

  • Chemical Handling : All manipulations of solid or liquid this compound, including weighing and solution preparation, must occur inside the fume hood to minimize inhalation exposure.[6] Use non-sparking tools for handling the solid compound.[1]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][7] If the compound comes into contact with your gloves, change them immediately using the proper removal technique to avoid skin contact.[7] Always wash your hands thoroughly with soap and water after completing your work and removing PPE.[7][13]

  • Doffing PPE : Remove PPE carefully to avoid cross-contamination. The general order is to remove the most contaminated items first: outer gloves, face shield/goggles, lab coat, and finally inner gloves.

  • Storage : Keep containers of this compound tightly closed and store them in a dry, cool, and well-ventilated place.[6][7] The storage area should be locked or otherwise accessible only to authorized personnel.[6][7]

Emergency & Disposal Plan

Preparedness is key to mitigating the impact of an accidental release.

Spill Response

In the event of a spill, immediate and correct action is critical. The procedure varies significantly based on the size and location of the spill.

G cluster_small Small Spill (Inside Hood) cluster_large Large Spill / Outside Hood spill Spill Occurs alert Alert Personnel & Evacuate Immediate Area spill->alert assess Assess Spill Size & Location (Inside or Outside Fume Hood?) alert->assess small_spill_ppe Don Appropriate PPE (incl. double gloves, goggles) assess->small_spill_ppe Small & Contained large_spill_evac Evacuate Laboratory & Restrict Access assess->large_spill_evac Large or Uncontained contain Contain with Absorbent Material (e.g., sand, vermiculite) small_spill_ppe->contain collect Collect into Hazardous Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate contact_ehs Contact Emergency Services & Institutional EHS large_spill_evac->contact_ehs

Caption: Chemical Spill Response Decision Tree.

  • For small spills inside a fume hood: Wearing appropriate PPE, absorb the spill with an inert material like sand or vermiculite.[13] Collect the contaminated material into a labeled, sealed container for hazardous waste disposal.[13]

  • For large spills or any spill outside a fume hood: Evacuate the area immediately. Alert colleagues and contact your institution's Environmental Health and Safety (EHS) office.[7] Do not attempt to clean it up without specialized training and equipment.

Waste Disposal

Proper segregation and disposal of chemical waste are mandatory to ensure safety and regulatory compliance.

  • Waste Segregation : All materials contaminated with this compound (e.g., gloves, pipette tips, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.[1] Do not mix with incompatible waste streams.[1]

  • Disposal : All waste must be disposed of through your institution's EHS program in accordance with local, state, and federal regulations.[6][7][13] Never dispose of this chemical down the drain.[7][13]

By adhering to these rigorous safety protocols, you create a secure environment that protects you, your colleagues, and the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N,N-diisopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N,N-diisopropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.